D-Pentamannuronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H42O31 |
|---|---|
Molecular Weight |
898.6 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
XTVQVZDWFHITEQ-YLWRECDYSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Pentamannuronic Acid: Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Pentamannuronic acid, an oligosaccharide derived from the naturally occurring polymer alginate, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological significance of this compound. It details the biosynthetic pathways, methods for its isolation and characterization, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader history of alginate research. Alginic acid, a major structural component of the cell walls of brown algae, was first isolated and described by the British chemist Edward C. C. Stanford in the late 19th century. Subsequent research in the early 20th century elucidated that alginic acid is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid and α-L-guluronic acid.
While the constituent monomers were identified early on, the specific isolation and characterization of defined oligosaccharides like this compound came much later with the advent of advanced analytical techniques. The work of Haug, Larsen, and Smidsrød in the 1960s and 70s on the sequence of uronic acids in alginate laid the groundwork for understanding the structure of alginate-derived oligosaccharides.[1][2] The ability to produce and characterize specific alginate oligosaccharides, including those composed solely of mannuronic acid (mannuronate oligosaccharides), was significantly advanced by the discovery and application of alginate-degrading enzymes, known as alginate lyases. These enzymes cleave the polysaccharide backbone, allowing for the generation of oligosaccharides of varying lengths.
Natural Sources of this compound Precursors
This compound is not typically found as a free molecule in nature. Instead, its monomeric unit, D-mannuronic acid, is a primary component of the polysaccharide alginate. The primary natural sources of alginate are:
-
Marine Brown Algae (Phaeophyceae): Brown seaweeds are the most abundant source of alginate, where it can constitute up to 40% of the dry weight.[3] The composition of alginate, specifically the ratio of mannuronic acid (M) to guluronic acid (G), varies depending on the species of algae, the season of harvest, and the part of the plant.[4][5] Alginates with a higher proportion of mannuronic acid are precursors for obtaining this compound.
-
Bacteria: Certain species of Gram-negative bacteria, notably from the genera Pseudomonas and Azotobacter, are capable of producing alginate as an exopolysaccharide.[1] Bacterial alginates also vary in their M/G ratio, and some strains are known to produce alginates that are rich in mannuronic acid.
Quantitative Abundance of D-Mannuronic Acid in Natural Sources
The following table summarizes the D-mannuronic acid content, presented as the M/G ratio, in various species of brown algae. A higher M/G ratio indicates a greater abundance of the precursor for this compound.
| Brown Algae Species | M/G Ratio | Reference(s) |
| Laminaria japonica | >1 | [4] |
| Sargassum fulvellum | High | [4] |
| Hizikia fusiforme | High | [4] |
| Undaria pinnatifida | High | [4] |
| Laminaria digitata | 1.1 - 2.1 | [6] |
| Saccharina latissima | up to 3.1 | [6] |
| Rugulopteryx okamurae | High | [7] |
| Ecklonia radiata | >1 | [8] |
| Ascophyllum nodosum | ~2:1 | [5] |
| Sargassum tenerrimum | Variable | |
| Dictyota bartayresii | High | |
| Spatoglossum asperum | High | |
| Colpomenia sinuosa | High |
Biosynthesis of Alginate in Pseudomonas aeruginosa
The biosynthesis of alginate, the precursor polymer of this compound, is well-characterized in the bacterium Pseudomonas aeruginosa. This complex process involves a series of enzymatic reactions that convert fructose-6-phosphate into the final polymer, which is then secreted outside the cell.
Experimental Protocols
Production of this compound via Enzymatic Hydrolysis
A common method for producing this compound and other alginate oligosaccharides is through the enzymatic degradation of alginate rich in mannuronic acid.
Materials:
-
High M-content sodium alginate
-
Purified alginate lyase (specific for mannuronic acid linkages)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ethanol
-
Anion-exchange chromatography column (e.g., DEAE-Sephadex or Q-Sepharose)[9][10][11][12]
-
Elution buffers (e.g., linear gradient of NaCl or ammonium acetate in buffer)
Protocol:
-
Enzymatic Digestion:
-
Dissolve the sodium alginate in the reaction buffer to a final concentration of 1-5% (w/v).
-
Add the purified alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme used.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle stirring.[13][14][15]
-
Monitor the progress of the digestion by measuring the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the oligosaccharides.[16]
-
Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.[16][17]
-
-
Purification by Anion-Exchange Chromatography:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Load the supernatant onto the pre-equilibrated anion-exchange column.
-
Wash the column with the starting buffer to remove any unbound material.
-
Elute the bound oligosaccharides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and analyze them for the presence of oligosaccharides using methods such as thin-layer chromatography (TLC) or mass spectrometry.
-
Pool the fractions containing the desired this compound.
-
-
Desalting and Lyophilization:
-
Desalt the pooled fractions using size-exclusion chromatography or dialysis.
-
Lyophilize the desalted sample to obtain the purified this compound as a powder.
-
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for the structural elucidation of oligosaccharides.
-
¹H NMR: Provides information on the anomeric configuration (α or β) and the linkage positions between the mannuronic acid residues. The chemical shifts of the anomeric protons (H1) are particularly informative.[8]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkages are key indicators of the structure.[18][19][20][21]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the oligosaccharide and confirm its degree of polymerization (i.e., that it is a pentamer).[13]
Signaling Pathways Modulated by this compound and Related Oligosaccharides
Recent research has shown that alginate oligosaccharides (AOS), including those composed of mannuronic acid, can modulate several key intracellular signaling pathways, highlighting their potential as bioactive molecules.
NF-κB and MAPK Signaling Pathways
Alginate oligosaccharides have been shown to influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][22][23] In some contexts, AOS can attenuate the activation of these pathways, leading to anti-inflammatory effects.
Nrf2 Signaling Pathway
Alginate oligosaccharides have also been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][24][25] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of this pathway can help protect cells from oxidative stress.
Experimental Workflow: From Natural Source to Bioactivity Assessment
The following diagram outlines a typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound and related alginate oligosaccharides represent a promising class of bioactive molecules derived from abundant natural sources. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests a wide range of potential therapeutic applications. Future research should focus on elucidating the precise structure-activity relationships of these oligosaccharides, identifying their specific cellular receptors, and further exploring their efficacy in preclinical and clinical studies. The development of more efficient and scalable methods for the production of structurally defined oligosaccharides will be crucial for advancing their translation from the laboratory to the clinic.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haug, A., Larsen, B. and Smidsrd, O. (1974) Uronic acid sequence in alginate from different sources. Carbo- hydrate Research, 32, 217-225 (modified by Schürks, N., University of Duisburg-Essen). doi;10.1016/S0008-6215(00)82100-X - References - Scientific Research Publishing [scirp.org]
- 3. Alginate Oligosaccharides Protect Gastric Epithelial Cells against Oxidative Stress Damage through Induction of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brown Algae Carbohydrates: Structures, Pharmaceutical Properties, and Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 5 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 7. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. scienceinfo.com [scienceinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 17. researchgate.net [researchgate.net]
- 18. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Potential of algae-derived alginate oligosaccharides and β-glucan to counter inflammation in adult zebrafish intestine [frontiersin.org]
- 24. Alginate Oligosaccharides Protect Gastric Epithelial Cells against Oxidative Stress Damage through Induction of the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alginate Oligosaccharide Ameliorates D-Galactose-Induced Kidney Aging in Mice through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biosynthesis of D-Pentamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a critical monosaccharide component of various biologically significant polysaccharides. Notably, it is a primary constituent of alginate, a linear copolymer found in brown algae and certain bacteria, where it is linked with L-guluronic acid. Oligomers and polymers of D-mannuronic acid, often referred to as mannuronans, have garnered significant interest in the biomedical and pharmaceutical fields due to their diverse biological activities, including immune stimulation. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of D-pentamannuronic acid and its precursors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core pathways.
Chemical Synthesis of D-Mannuronic Acid Oligomers
The chemical synthesis of D-mannuronic acid glycosides and oligomers is a challenging task due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center, and the inherent propensity of mannose-configured donors to form α-linkages.[1][2] However, various strategies have been developed to achieve stereoselective synthesis of both α- and β-mannuronides.
A key approach involves the use of specific protecting groups and promoters to control the stereochemical outcome of the glycosylation reaction. For instance, the use of a 3-O-picoloyl group on a mannuronic acid donor can facilitate high β-selectivity through H-bond-mediated aglycone delivery (HAD).[1][3] Conversely, a 3-O-benzoyl group can promote exclusive α-selectivity.[1][3]
Key Synthetic Strategies and Quantitative Data
The following table summarizes key quantitative data from representative chemical synthesis approaches for D-mannuronic acid derivatives.
| Donor/Acceptor System | Promoter/Conditions | Product | Yield (%) | Stereoselectivity (α:β) | Reference |
| 3-O-Picoloyl-mannuronic acid donor + Glucosyl acceptor (6-OH) | Promoter system | β-linked disaccharide | High | High β | [1][3] |
| 3-O-Benzoyl-mannuronic acid donor + Glucosyl acceptor (6-OH) | Promoter system | α-linked disaccharide | 92 | α-only | [1][3] |
| Thiomannuronic donor + Mannuronic acceptor | NIS/TMSOTf | β-disaccharide | 78 | - | [4] |
| 4,6-di-O-benzylidene-protected 1-thio mannoside donor | TEMPO/BAIB oxidation | β-(1→4)-di-D-mannuronic acid neoglycolipid | - | Diastereoselective β |
Experimental Protocols
General Procedure for β-Mannosylation using a 3-O-Picoloyl Donor (Illustrative) [1][3]
-
Donor and Acceptor Preparation: The 3-O-picoloyl-protected mannuronic acid donor and a suitable glycosyl acceptor are dried under high vacuum.
-
Glycosylation Reaction: The donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). The mixture is cooled to a low temperature (e.g., -78 °C).
-
Promoter Addition: A suitable promoter system is added dropwise to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., triethylamine). The mixture is diluted with an organic solvent and washed sequentially with aqueous solutions to remove impurities.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired β-linked disaccharide.
Regioselective Oxidation to form Mannuronic Acid
-
Substrate Preparation: The β-(1→4)-linked mannose-containing disaccharide or trisaccharide derivative is dissolved in a suitable solvent system (e.g., acetonitrile/water).
-
Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and (diacetoxyiodo)benzene (BAIB) are added to the solution. The reaction mixture is stirred at room temperature until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified to yield the corresponding β-(1→4)-D-mannuronic acid-containing neoglycolipid.
Chemical Synthesis Pathway Diagram
Caption: Chemical synthesis of oligo-D-mannuronic acid.
Biosynthesis of this compound Precursors
The biosynthesis of D-mannuronic acid residues in bacteria often proceeds through the formation of an activated nucleotide sugar precursor, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). This pathway starts from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).
The key enzymatic steps involve the epimerization of UDP-GlcNAc to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) and the subsequent oxidation of UDP-ManNAc to UDP-ManNAcA.[5][6][7]
Key Enzymes and Quantitative Data
The following table summarizes the key enzymes and their kinetic parameters in the biosynthesis of UDP-ManNAcA.
| Enzyme | Substrate | Km (mM) | Reference |
| UDP-GlcNAc 2-epimerase | UDP-GlcNAc | - | [6] |
| UDP-ManNAc dehydrogenase | UDP-ManNAc | - | [6] |
| UDP-GlcNAc dehydrogenase | UDP-GlcNAc | 0.28 | [6] |
| UDP-GlcNAc dehydrogenase | NAD+ | 1.43 | [6] |
Experimental Protocols
Enzymatic Synthesis of UDP-ManNAcA (Illustrative) [5][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing UDP-GlcNAc, NAD+, dithiothreitol (DTT), and a suitable buffer (e.g., HEPES) at a specific pH.
-
Enzyme Addition: Purified UDP-GlcNAc C2-epimerase and UDP-ManNAc C6-dehydrogenase are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 22 °C) for a specified duration (e.g., 18 hours).
-
Enzyme Removal: The reaction is terminated by removing the enzymes, for example, using a spin filter with a molecular weight cutoff.
-
Product Purification: The resulting solution containing UDP-ManNAcA is purified using chromatographic techniques such as FPLC with an anion-exchange column.
Biosynthesis Pathway Diagram
Caption: Biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid.
Conclusion
The synthesis of this compound and its oligomers, whether through chemical or biosynthetic routes, presents unique challenges and opportunities. Advances in stereoselective chemical glycosylation methods have enabled the construction of complex mannuronate-containing oligosaccharides. Concurrently, the elucidation of the biosynthetic pathway for activated mannuronic acid precursors in bacteria provides a foundation for enzymatic and chemoenzymatic approaches. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in glycochemistry, microbiology, and drug development, facilitating further exploration of the biological roles of D-mannuronic acid-containing structures and the development of novel therapeutics.
References
- 1. A versatile approach to the synthesis of glycans containing mannuronic acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of UDP-N-acetyl-D-glucosaminuronic acid and UDP-N-acetyl-D-mannosaminuronic acid in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of UDP-α- N-Acetyl-d - mannosaminuronic Acid and CMP-β- N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structural Elucidation of D-Pentamannuronic Acid Oligomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of D-Pentamannuronic acid oligomers. These oligomers, derived from the abundant natural polysaccharide alginate, are gaining significant attention in the pharmaceutical and biomedical fields for their diverse biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory properties.[1][2][3] A thorough understanding of their structure is paramount for establishing structure-activity relationships and for the development of novel therapeutics.[4]
Production of D-Mannuronic Acid Oligomers
The initial step in structural elucidation is the production of D-mannuronic acid oligomers from the parent alginate polymer. Alginate is a linear polysaccharide composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of M, blocks of G, and alternating MG blocks.[5][6][7][8][9][10] The two primary methods for depolymerizing alginate to obtain oligomers are enzymatic hydrolysis and acid hydrolysis.
Enzymatic Hydrolysis
Enzymatic hydrolysis utilizing alginate lyases is a preferred method due to its high specificity and mild reaction conditions.[1] Alginate lyases cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end.[11] These enzymes are classified based on their substrate specificity:
-
Poly(M)-lyases (EC 4.2.2.3): Specific for cleaving M-M linkages.
-
Poly(G)-lyases (EC 4.2.2.11): Specific for cleaving G-G linkages.
-
Bifunctional lyases: Capable of cleaving both M-M, G-G, and M-G linkages.[12]
The choice of enzyme is critical for obtaining oligomers with a specific desired composition.
Experimental Protocol: Enzymatic Hydrolysis of Sodium Alginate
-
Enzyme Source: A purified alginate lyase with high activity, for example, from Cellulophaga sp. NJ-1.[1][5]
-
Substrate: 0.5% (w/v) sodium alginate solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Concentration: Add the purified alginate lyase to the substrate solution to a final concentration that yields a measurable rate of degradation (e.g., determined by monitoring the increase in absorbance at 235 nm).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C).[1][5]
-
Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to inactivate the enzyme.
-
Product Analysis: The resulting oligosaccharides can be initially analyzed by thin-layer chromatography (TLC) and mass spectrometry (MS).[1][5]
Table 1: Properties of Exemplary Alginate Lyases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Substrate Preference | Reference |
| Cellulophaga sp. NJ-1 | 8.0 | 50 | 24,038 | PolyG > PolyMG > Sodium Alginate > PolyM | [1][5] |
| Rhodothermus marinus DSM 4252 (AlyRm3) | 8.0 | 70 | 37,315.08 | Sodium Alginate | [12] |
Acid Hydrolysis
Acid hydrolysis is another method for alginate depolymerization. This method is less specific than enzymatic hydrolysis and can lead to a broader range of oligomer sizes. The conditions of acid hydrolysis, such as pH, temperature, and time, can be controlled to influence the degree of polymerization of the resulting oligomers.[13][14]
Experimental Protocol: Partial Acid Hydrolysis of Alginate
-
Substrate: A solution of alginate (e.g., PolyMG alginate) in deionized water.
-
pH Adjustment: Adjust the pH of the solution to a weakly acidic range (e.g., pH 2.8 to 4.5) using an acid such as HCl.[13][14]
-
Incubation: Heat the solution at a high temperature (e.g., 95°C) for a defined period. The reaction time will influence the final average molecular weight of the oligomers.[13][14]
-
Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., NaOH).
-
Purification: The resulting oligomers can be purified to remove salt and unreacted polymer.
Separation and Purification of Oligomers
Following depolymerization, the heterogeneous mixture of oligomers must be separated and purified to obtain fractions with a defined degree of polymerization (DP).
Experimental Workflow for Oligomer Production and Purification
Caption: Workflow for the production and purification of D-mannuronic acid oligomers.
Commonly used techniques include:
-
Size-Exclusion Chromatography (SEC): Separates oligomers based on their hydrodynamic volume.[13]
-
Anion-Exchange Chromatography (AEC): Separates oligomers based on their charge, which is influenced by the number of carboxyl groups.[15][16]
-
Membrane Filtration: Techniques like ultra-filtration and nano-filtration can be used to separate oligomers into different molecular weight fractions.[17]
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of hydrolysis and for preliminary analysis of the oligomer mixture.[17]
Structural Characterization Techniques
A combination of spectroscopic techniques is employed for the detailed structural elucidation of the purified this compound oligomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and, consequently, the degree of polymerization of the oligomers. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of these polar and non-volatile molecules.[13][14][18]
Experimental Protocol: ESI-MS Analysis of Oligomers
-
Sample Preparation: Dissolve the purified oligomer fraction in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) to aid ionization.
-
Infusion: Introduce the sample into the ESI source at a constant flow rate.
-
MS Parameters: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecules [M-H]⁻. Key parameters to optimize include the ESI voltage, capillary temperature, and capillary voltage.[18]
-
Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to oligomers of different degrees of polymerization. The mass difference between adjacent peaks will correspond to the mass of a mannuronic acid residue.
Table 2: Representative ESI-MS Data for Mannuronic Acid Oligomers
| Degree of Polymerization (DP) | Theoretical Mass (Da) | Observed m/z ([M-H]⁻) |
| 1 | 194.14 | 193.13 |
| 2 | 370.27 | 369.26 |
| 3 | 546.40 | 545.39 |
| 4 | 722.53 | 721.52 |
| 5 | 898.66 | 897.65 |
Note: Theoretical masses are calculated based on the chemical formula of the respective oligomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the detailed structural characterization of D-mannuronic acid oligomers, providing information on the monomer composition, sequence, and linkage analysis.[19][20] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.[18]
Logical Relationship of NMR Techniques for Structural Elucidation
Caption: Interrelation of NMR techniques for complete structural elucidation.
Experimental Protocol: NMR Analysis of Oligomers
-
Sample Preparation: Lyophilize the purified oligomer sample and dissolve it in deuterium oxide (D₂O). It may be necessary to repeat the lyophilization with D₂O to exchange labile protons.[18]
-
NMR Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a controlled temperature (e.g., 25°C).[18]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the anomeric protons, which are sensitive to the type of residue and the glycosidic linkage. The ratio of integrated anomeric signals can be used to determine the M/G ratio.[20][21][22]
-
¹³C NMR: Provides information on the chemical environment of each carbon atom in the sugar ring.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between sugar residues.
-
Table 3: Typical ¹H NMR Chemical Shifts (ppm) for Mannuronic Acid Residues in D₂O
| Proton | Chemical Shift (ppm) |
| H-1 | ~4.7-5.2 |
| H-2 | ~3.7-4.0 |
| H-3 | ~3.8-4.1 |
| H-4 | ~3.9-4.2 |
| H-5 | ~4.2-4.5 |
Note: Chemical shifts can vary depending on the specific oligomer sequence and experimental conditions.[21]
Biological Activity and Drug Development Implications
The biological activity of D-mannuronic acid oligomers is often dependent on their molecular weight and structure.[2][3] For instance, low molecular weight oligomers have shown higher antioxidant activity.[2] The presence of an unsaturated terminal structure, a result of enzymatic degradation, has been found to be essential for macrophage activation.[2] Therefore, a precise structural characterization is a prerequisite for understanding and optimizing the therapeutic potential of these compounds.
This guide provides a foundational understanding of the key techniques and methodologies for the structural elucidation of this compound oligomers. A systematic application of these methods will enable researchers and drug development professionals to accurately characterize these promising biomolecules and unlock their full therapeutic potential.
References
- 1. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Alginate-Degrading Modes, Oligosaccharide-Yielding Properties, and Potential Applications of a Novel Bacterial Multifunctional Enzyme, Aly16-1 [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation and quantitation of galacturonic acid oligomers from 3 to over 25 residues in length by anion-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Preparation of oligosaccharides from alginate by fermenting combined with membrane separation method and analysis of the oligomers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
D-Pentamannuronic acid and its role in marine algae
An In-Depth Technical Guide to D-Mannuronic Acid and its Role in Marine Algae
Issued: November 8, 2025
Introduction
D-Mannuronic acid is a uronic acid monosaccharide derived from mannose.[1] It serves as a fundamental building block of alginic acid, or alginate, a major structural polysaccharide found in the cell walls and intercellular matrix of brown algae (Phaeophyceae).[1] Alginate is a linear, anionic copolymer composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[2][3]
The arrangement of these monomers is not random; they occur as homopolymeric regions of consecutive M-residues (M-blocks) and G-residues (G-blocks), as well as heteropolymeric regions of alternating M and G residues (MG-blocks).[2] The ratio of mannuronic acid to guluronic acid (M/G ratio) and the specific block arrangement are critical determinants of the physicochemical properties of the alginate, such as viscosity and gelling capability.[4] This variability is not only species-dependent but can also be influenced by seasonal and environmental conditions.[5] This guide provides a technical overview of D-mannuronic acid's role within alginates, its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its extraction and characterization, tailored for researchers and drug development professionals.
Section 1: Role and Physicochemical Significance in Algae
The primary role of D-mannuronic acid in marine algae is as a structural component of alginate, which can constitute up to 40% of the dry matter of the algal biomass. The M/G ratio profoundly influences the flexibility and strength of the algal thallus, enabling different species to adapt to diverse marine environments.[5] Alginates with a high content of D-mannuronic acid (high M/G ratio) tend to form softer, more viscous solutions, whereas those rich in guluronic acid (low M/G ratio) form strong, brittle gels, particularly in the presence of divalent cations like Ca²⁺.[6] This gelling property is attributed to the specific chair conformation of G-blocks, which allows for the efficient binding of calcium ions in an "egg-box" model.
The M/G ratio is a critical parameter for the industrial and therapeutic application of alginates. The following table summarizes the alginate yield and M/G ratios for several species of brown algae.
| Algal Species | Alginate Yield (% dry weight) | M/G Ratio | Reference(s) |
| Cystoseira barbata | 19 ± 1.5% | 0.64 | [6] |
| Laminaria digitata | ~51.8% (at 40°C extraction) | Not Specified | [7] |
| Sargassum vulgare | 17.7% (at 60°C extraction) | Not Specified | [7] |
| Various Species | Varies | 0.34 - 1.79 | [8] |
Section 2: Biological Activities and Therapeutic Potential
While alginate is often considered an excipient, both the polymer and its oligosaccharide derivatives (AOS), which contain D-mannuronic acid, possess significant biological activities. These activities are often linked to the molecular weight and M/G ratio.
Anti-inflammatory Activity
Alginate oligosaccharides have demonstrated potent anti-inflammatory effects.[2] It has been shown that both α-L-guluronic acid and β-D-mannuronic acid contribute to the regulation of the Toll-like receptor 4 (TLR4) signaling pathway during inflammation.[9] AOS can inhibit the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[9] This suggests a potential therapeutic role for D-mannuronic acid-containing oligosaccharides in inflammatory conditions.
Antioxidant Activity
Alginates exhibit notable antioxidant properties, which are influenced by both molecular weight and the M/G ratio.[10] The mechanism is primarily attributed to the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). Studies have shown that for a given molecular weight, alginate fractions with a higher proportion of D-mannuronic acid (higher M/G ratio) can exhibit better DPPH radical scavenging activity.[10]
The table below presents quantitative data on the antioxidant activity of alginate derivatives from various studies.
| Alginate/Derivative | Assay | Result (IC₅₀ or % Scavenging) | Reference(s) |
| Alginate/Lignin Polymer | DPPH | 19.75 ± 4.07% scavenging at 2000 µg/mL | [11] |
| Aromatic Alginate Derivative | DPPH | 75.6% to 96.8% scavenging (0.1 to 1.0 mg/mL) | [12] |
| Alginate Nanoparticles | DPPH | IC₅₀ = 6.49 ± 0.10 mg/mL | [13][14] |
| Alginate Nanoparticles | ABTS | IC₅₀ = 0.24 ± 0.01 mg/mL | [13][14] |
Section 3: Molecular Mechanisms and Signaling Pathways
Recent research has elucidated the molecular pathways through which alginate oligosaccharides (AOS) exert their anti-inflammatory effects. The primary mechanism involves the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[2][8]
In response to inflammatory stimuli like bacterial lipopolysaccharide (LPS), TLR4 is activated, leading to the recruitment of adaptor proteins such as Myeloid Differentiation Primary Response 88 (MyD88).[8] This triggers a downstream phosphorylation cascade that results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[8] The degradation of IκBα releases NF-κB (typically the p65 subunit), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), thereby amplifying the inflammatory response.
Alginate oligosaccharides containing D-mannuronic acid can intervene in this pathway. Studies show that pre-treatment with AOS can significantly inhibit the expression of TLR4 and MyD88 and reduce the phosphorylation of IκBα in response to an LPS challenge.[2][8] By preventing the degradation of IκBα, AOS effectively block the nuclear translocation of NF-κB, leading to a marked reduction in the production of inflammatory mediators.[8][9]
Section 4: Experimental Protocols
This section provides detailed methodologies for the extraction of alginate from brown algae, the characterization of its monomeric composition, and the assessment of its biological activity.
Protocol 1: Conventional Alginate Extraction
This protocol is a synthesized method based on common laboratory procedures for extracting sodium alginate from dried brown seaweed.[6][7][15]
-
Pre-treatment (Depigmentation and Acidification):
-
Weigh 25 g of dried, milled seaweed powder.
-
Soak the powder in 250 mL of 70% (v/v) ethanol for 24 hours at room temperature to remove pigments and lipids.[6]
-
Separate the solid material by vacuum filtration.
-
Transfer the solid residue to a beaker and add 500 mL of 0.1 M Hydrochloric Acid (HCl).[6]
-
Heat the slurry at 60°C for 2-4 hours with constant stirring. This step converts insoluble calcium and magnesium alginates into soluble alginic acid.[6][15]
-
Separate the solid residue by vacuum filtration and wash with distilled water until the filtrate is neutral.
-
-
Alkaline Extraction:
-
Transfer the acid-treated biomass to a beaker containing a 3% (w/v) Sodium Carbonate (Na₂CO₃) solution at a solid-to-liquid ratio of 1:20 (e.g., 25 g solid in 500 mL).[6][15]
-
Heat the mixture at 60°C for 2 hours with vigorous stirring. This converts the alginic acid into soluble sodium alginate, dissolving it into the solution.[6]
-
After extraction, allow the mixture to cool and separate the viscous supernatant from the solid algal residue by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).[6]
-
-
Precipitation and Purification:
-
Slowly pour the supernatant into an equal volume (1:1 v/v) of 95% ethanol while stirring.[15] The sodium alginate will precipitate as fibrous threads.
-
Collect the precipitated alginate by spooling it onto a glass rod or by filtration.
-
Wash the precipitate several times with ethanol to remove residual salts and impurities.
-
Dry the final product in an oven at 50-60°C to obtain a fine powder.[15]
-
Protocol 2: Determination of M/G Ratio by ¹H-NMR Spectroscopy
This protocol is based on the standard ASTM F2259 method for characterizing alginate composition.[3]
-
Sample Preparation (Depolymerization):
-
To obtain well-resolved NMR spectra, the viscosity of the alginate solution must be reduced by partial depolymerization.
-
Dissolve the extracted sodium alginate in dilute HCl (pH adjusted to 5.5) and heat at 100°C for a controlled period (e.g., 10-20 minutes) to achieve a degree of polymerization between 20 and 50.[3]
-
Neutralize the solution and lyophilize (freeze-dry) the hydrolyzed sample.
-
-
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the lyophilized, hydrolyzed alginate in 0.5 mL of Deuterium Oxide (D₂O, 99.9%).
-
To prevent line broadening from divalent cation contamination, add a chelating agent like triethylenetetraminehexaacetic acid (TTHA).[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Set the sample temperature to 80-90°C. This further reduces viscosity and shifts the residual water (HOD) peak away from the signals of interest.[3][16]
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the distinct signals corresponding to the anomeric protons (H-1) of guluronate (G), mannonurate (M), and the H-5 of guluronate.
-
The fraction of guluronate (FG) and mannuronate (FM) can be calculated from the integrals of their respective anomeric proton signals.
-
The M/G ratio is calculated as FM / FG.
-
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for assessing the in vitro antioxidant capacity of alginate samples.[12][17]
-
Reagent Preparation:
-
DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) by dissolving 20-40 mg in 100 mL of methanol.[12][17] The working solution should be diluted to have an absorbance of approximately 1.0 at 517 nm.
-
Sample Solutions: Prepare a series of concentrations of the alginate sample (e.g., 0.1 to 2.0 mg/mL) dissolved in distilled water.
-
Control: A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in a similar concentration range.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Ablank - Asample) / Ablank] x 100
-
Where Ablank is the absorbance of the blank and Asample is the absorbance of the sample.
-
-
Plot the % scavenging against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Section 5: Structure-Function Relationships
The biological and physicochemical properties of alginate are intrinsically linked to its monomeric composition and structure. The D-mannuronic acid content is a key determinant in this relationship.
Conclusion
D-Mannuronic acid, as a principal component of alginate in marine brown algae, is more than a simple structural monomer. Its proportion relative to L-guluronic acid dictates the material properties of alginate, which are crucial for both the alga's survival and the polymer's utility in various industries. For researchers and drug development professionals, D-mannuronic acid-containing alginate oligosaccharides represent a promising source of bioactive compounds with demonstrable anti-inflammatory and antioxidant activities. The ability of these molecules to modulate key signaling pathways, such as the TLR4/NF-κB axis, opens new avenues for the development of therapeutics for inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the extraction, characterization, and evaluation of these valuable marine biopolymers, facilitating further research into their full therapeutic potential.
References
- 1. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 2. Alginate oligosaccharide enhances intestinal integrity of weaned pigs through altering intestinal inflammatory responses and antioxidant status - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01943F [pubs.rsc.org]
- 3. store.astm.org [store.astm.org]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Alginate Oligosaccharide Alleviates Lipopolysaccharide-Induced Apoptosis and Inflammatory Response of Rumen Epithelial Cells through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]
- 11. Antioxidant Activities, Anticancer Activity, Physico-Chemistry Characteristics, and Acute Toxicity of Alginate/Lignin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Antioxidant and Hydrophobic Properties of Alginate via Aromatic Derivatization: Preparation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "In vitro antioxidant activity of alginate nanoparticles encapsulating " by WALIMUNI NAYOMI DESHANI DE SILVA, ANOJA PRIYADARSHANI ATTANAYAKE et al. [journals.tubitak.gov.tr]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. rsc.org [rsc.org]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Technical Review of D-Pentamannuronic Acid: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. As a pentamer of β-D-mannuronic acid, it belongs to a class of compounds known as alginate oligosaccharides (AOS) which are under investigation for a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a comprehensive review of the current research on this compound and its closely related analogs, with a focus on its synthesis, biological activities, and underlying mechanisms of action.
Synthesis and Chemical Properties
This compound is not typically synthesized de novo but is prepared by the controlled depolymerization of high-molecular-weight alginate, a naturally occurring polysaccharide extracted from brown seaweeds. The production of oligo-mannuronates, including the pentameric form, involves the hydrolysis of polymannuronic acid blocks within the alginate structure.
Experimental Protocol: Preparation of Oligo-Mannuronates
A general procedure for the generation and purification of oligo-mannuronates involves the following steps[1]:
-
Acid Treatment of Alginate: Macromolecular alginate is treated with acid to generate mannuronate-rich blocks (polymannuronates).
-
Degradation of Polymannuronates: The resulting polymannuronates are degraded, for example, using hydrogen peroxide. This method is optimized to achieve a high recovery of low-molecular-weight saccharides.
-
Chromatographic Separation: The mixture of oligo-mannuronates of varying sizes is then separated using gel chromatography (e.g., Bio-Gel P-4 column) followed by further purification on an anion-exchange column (e.g., Mono Q column).
-
Characterization: The purified oligomers are characterized by techniques such as anion-exchange High-Performance Liquid Chromatography (HPLC) and spectral analysis to confirm their size and purity[1].
A more specific chemical synthesis approach has been reported for β-(1→4)-di- and β-(1→4)-tri-D-mannuronic acid neoglycolipids. This method utilizes a 4,6-di-O-benzylidene-protected 1-thio mannoside as a glycosyl donor for diastereoselective β-D-mannosylation. The resulting oligosaccharides are then regioselectively oxidized using a TEMPO/BAIB oxidation system to yield the corresponding uronic acid-containing neoglycolipids[2]. While this protocol is for shorter oligomers, it provides a potential pathway for the chemical synthesis of this compound.
Biological Activities and Therapeutic Potential
Research into the specific biological activities of this compound is still in its early stages. However, extensive studies on its monomeric form, β-D-mannuronic acid (often referred to as M2000), and other alginate oligosaccharides provide strong indications of its therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases.
Anti-inflammatory and Immunosuppressive Effects
Studies on β-D-mannuronic acid (M2000) have demonstrated its potent anti-inflammatory and immunosuppressive properties, particularly in the context of rheumatoid arthritis (RA).
Experimental Protocol: In Vitro Anti-inflammatory Assay
The anti-inflammatory effects of β-D-mannuronic acid have been evaluated using peripheral blood mononuclear cells (PBMCs) from RA patients[3][4][5]:
-
Cell Culture: PBMCs are separated from blood samples and cultured in a suitable medium (e.g., RPMI-1640).
-
Treatment: The cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and then treated with varying concentrations of β-D-mannuronic acid (e.g., 5 µg/mL, 25 µg/mL, and 50 µg/mL) or a control drug like diclofenac (1 µg/mL)[4][5].
-
Gene Expression Analysis: After treatment, the expression of inflammatory markers such as TNF-α, IL-6, MYD88, and TLR2 is quantified using quantitative real-time PCR (qRT-PCR)[3][4][5].
-
Flow Cytometry: Cell surface expression of proteins like TLR2 can be assessed using flow cytometry[3][4].
Quantitative Data on Anti-inflammatory Effects of β-D-Mannuronic Acid (M2000)
The following table summarizes the significant reduction in gene expression of inflammatory markers in PBMCs from RA patients after treatment with β-D-mannuronic acid (M2000)[3][4][5].
| Inflammatory Marker | Treatment Concentration of M2000 | Fold Change in Gene Expression (Compared to Untreated) | Significance |
| TNF-α | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses | p<0.01 |
| IL-6 | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses | p<0.01 |
| MYD88 | 5 µg/mL, 25 µg/mL, 50 µg/mL | Significant reduction at all doses (0.11, 0.07, 0.06-fold respectively) | p<0.01 |
| TLR2 | 25 µg/mL, 50 µg/mL | Significant reduction | p<0.01 |
In a clinical trial involving RA patients, oral administration of β-D-mannuronic acid (500 mg twice daily for 12 weeks) led to a significant decrease in the expression of IL-17 and RORγt, and a significant increase in the expression of IL-4 and GATA3[6][7].
Neuroprotective Effects
Alginate oligosaccharides, including by extension this compound, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The neuroprotective effects are thought to be mediated through the modulation of neuroinflammation and oxidative stress.
Signaling Pathway Modulation
The anti-inflammatory effects of β-D-mannuronic acid are believed to be mediated through the modulation of key signaling pathways, particularly the Toll-like receptor (TLR)/NF-κB pathway.
TLR/NF-κB Signaling Pathway
The TLR/NF-κB pathway is a central regulator of the inflammatory response. Upon activation by stimuli like LPS, TLRs recruit adaptor proteins such as MyD88, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.
Studies have shown that β-D-mannuronic acid can significantly reduce the gene expression of TLR2 and its downstream adaptor molecule MYD88 in the PBMCs of rheumatoid arthritis patients[3][4][5]. This suggests that β-D-mannuronic acid exerts its anti-inflammatory effects by inhibiting the TLR/NF-κB signaling pathway.
Caption: The inhibitory effect of β-D-mannuronic acid on the TLR/NF-κB signaling pathway.
Conclusion and Future Directions
This compound and its related oligo-mannuronates represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and neurodegenerative diseases. While much of the current detailed research has focused on the monomeric form, β-D-mannuronic acid, the findings provide a strong rationale for the continued investigation of the pentameric and other oligomeric forms.
Future research should focus on:
-
Developing and optimizing specific synthesis and purification protocols for this compound to ensure a consistent and high-purity supply for research.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound and to obtain quantitative data such as IC50 and EC50 values.
-
Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a drug candidate.
The continued exploration of this compound holds the promise of yielding novel and effective therapeutic agents for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 5. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of D-Pentamannuronic Acid: A Technical Guide for Researchers
An In-depth Exploration of its Anti-Inflammatory, Neuroprotective, and Anti-Cancer Properties
Introduction
D-Pentamannuronic acid, a key component of alginate oligosaccharides derived from marine brown algae, is emerging as a molecule of significant interest in the fields of pharmacology and drug development.[1][2] Initially recognized for its potential in pain management and vascular dementia research, recent studies have unveiled a broader spectrum of biological activities, including potent anti-inflammatory, neuroprotective, anti-cancer, and antioxidant effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers.
Quantitative Data Summary
The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its activity across different biological systems.
Table 1: Anti-Inflammatory and Immunomodulatory Activity
| Model System | Treatment | Target Molecule/Cell | Quantitative Effect | Reference |
| Rheumatoid Arthritis Patients (PBMCs) | 500 mg M2000 (β-d-mannuronic acid), twice daily for 12 weeks | IL-17 and RORγt gene expression | Significant decrease | [5] |
| Rheumatoid Arthritis Patients (PBMCs) | 500 mg M2000, twice daily for 12 weeks | IL-4 and GATA3 gene expression | Significant increase | [5] |
| Rheumatoid Arthritis Patients (PBMCs) | 5, 25, and 50 μg/mL M2000 | CCR5 mRNA expression | Significant reduction at all doses | [6] |
| Rheumatoid Arthritis Patients (PBMCs) | 25 and 50 μg/mL M2000 | CXCR3 and CXCR4 mRNA expression | Significant downregulation | [6] |
| Ankylosing Spondylitis Patients (Monocyte-derived macrophages) | M2000 | TLR2 and TLR4 gene expression | Downregulation |
Table 2: Anti-Cancer Activity
| Cell Line | Treatment | Target Molecule | Quantitative Effect | Reference |
| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | MYD-88 gene expression | Significant downregulation (p=0.017 and p=0.001, respectively) | [7] |
| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | NF-κB gene and protein expression | Significant reduction (p<0.001) | [7] |
| PC3 (Prostate Cancer) | 50 µg/ml M2000 | IL-8 and COX-2 gene expression | Significant downregulation (p<0.001 and p=0.001, respectively) | [7] |
| PC3 (Prostate Cancer) | 25 µg/ml and 50 µg/ml M2000 | MMP-9 gene expression | Significant decrease (p<0.001) | [7] |
Table 3: Neuroprotective and Antioxidant Activity
| Model System | Treatment | Biomarker | Quantitative Effect | Reference |
| Rat Model of Alzheimer's Disease | M2000 | Amyloid plaque production | Significant inhibition | |
| Rat Model of Alzheimer's Disease | M2000 | Bax/Bcl2 ratio, p53 | Reduction | |
| Rat Model of Alzheimer's Disease | M2000 | Malondialdehyde (MDA) | Reduction | |
| Rat Model of Alzheimer's Disease | M2000 | Superoxide Dismutase (SOD) | Reduction in elevated levels | |
| Rat Model of Alzheimer's Disease | M2000 | Procaspase-3 | Normalization |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways, primarily the Toll-Like Receptor (TLR) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammation and cellular stress responses.
TLR/NF-κB Signaling Pathway
This compound has been shown to downregulate the expression of TLR2 and TLR4. This initial interaction leads to a cascade of downstream effects, ultimately inhibiting the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.
MAPK Signaling Pathway
In models of Parkinson's disease, polymannuronic acid, a polymer of mannuronic acid, has been shown to inhibit the MAPK signaling pathway in the colon, leading to reduced inflammation. This suggests a potential mechanism for the neuroprotective effects observed.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxicity of this compound on cancer cell lines, such as PC3.
Materials:
-
PC3 cells
-
This compound (M2000)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Real-Time Reverse Transcription PCR (RT-PCR)
This protocol is used to quantify the gene expression of target molecules such as MYD-88, NF-κB, IL-8, COX-2, and MMP-9.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green PCR master mix
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the reaction mixture containing SYBR Green PCR master mix, forward and reverse primers, and cDNA template.
-
Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions (denaturation, annealing, and extension).
-
Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis: Analyze the amplification data to determine the relative gene expression using the 2-ΔΔCt method.
Flow Cytometry for Protein Expression
This protocol is for analyzing the protein expression of NF-κB.
Materials:
-
Treated and untreated cells
-
Primary antibody against NF-κB
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells with a fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them with a permeabilization buffer.
-
Antibody Staining:
-
Incubate the cells with the primary antibody against NF-κB for 1 hour at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash the cells and resuspend them in PBS. Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the fluorescence intensity to quantify the protein expression level.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to assess the enzymatic activity of MMP-2 and MMP-9.
Materials:
-
Conditioned media from cell cultures
-
SDS-PAGE gels containing gelatin (1 mg/mL)
-
Tris-glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from treated and untreated cells. Determine protein concentration.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis appear against a blue background.
-
Analysis: The clear bands correspond to the activity of MMPs. The molecular weight can be used to distinguish between MMP-2 and MMP-9.
Western Blot for Apoptosis-Related Proteins
This protocol is for the detection of proteins involved in apoptosis, such as Bax, Bcl-2, and procaspase-3.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-procaspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Morris Water Maze for Learning and Memory
This protocol is used to assess spatial learning and memory in a rat model of Alzheimer's disease.
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acclimation: Allow the rats to acclimate to the experimental room.
-
Training Trials:
-
Place the rat in the water facing the wall of the pool at one of four starting positions.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the training period, remove the platform from the pool.
-
Place the rat in the pool and record its swimming path for a set time.
-
-
Data Analysis: Analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial to assess learning and memory.
Malondialdehyde (MDA) Assay
This assay measures lipid peroxidation, an indicator of oxidative stress.
Materials:
-
Tissue homogenates or cell lysates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Mix the sample with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
Superoxide Dismutase (SOD) Assay
This assay measures the activity of the antioxidant enzyme SOD.
Materials:
-
Tissue homogenates or cell lysates
-
Assay buffer
-
Substrate (e.g., WST-1 or nitroblue tetrazolium)
-
Xanthine oxidase
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the sample, substrate, and assay buffer.
-
Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.
-
SOD in the sample will scavenge the superoxide radicals, inhibiting the reduction of the substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the SOD activity based on the degree of inhibition compared to a control without the sample.
Conclusion
This compound demonstrates a remarkable range of biological activities with significant therapeutic potential. Its ability to modulate key inflammatory and cell survival pathways underscores its promise as a lead compound for the development of novel treatments for a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of this marine-derived oligosaccharide. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. nwlifescience.com [nwlifescience.com]
D-Pentamannuronic acid CAS number and chemical structure
CAS Number: 183668-50-0
Chemical Formula: C₃₀H₄₂O₃₁
Molecular Weight: 946.63 g/mol
Introduction
D-Pentamannuronic acid is an oligosaccharide composed of five mannuronic acid units. Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginic acid, a polysaccharide found in brown algae. This compound and its sodium salt have garnered interest in the scientific community for their potential therapeutic applications, particularly in the fields of neurology and pain management. This technical guide provides a summary of the available information on this compound, including its chemical properties and preclinical research findings.
Chemical Structure
The chemical structure of this compound consists of five mannuronic acid monomers linked together. The structure of the pentasodium salt is also depicted below.
This compound
(Image of the chemical structure of this compound would be placed here if available)
This compound Pentasodium Salt
(Image of the chemical structure of this compound pentasodium salt would be placed here if available)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 183668-50-0 | [1] |
| Molecular Formula | C₃₀H₄₂O₃₁ | [2] |
| Molecular Weight | 946.63 g/mol | [2] |
| IUPAC Name | pentasodium;(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxy-2-(hydroxymethyl)oxane-2-carboxylato]-3,4,5-trihydroxyoxane-2-carboxylate | [2] |
| Synonyms | Penta-mannuronic acid sodium | [2] |
Preclinical Research and Potential Therapeutic Applications
Research into this compound has primarily focused on its potential therapeutic effects in the management of pain and vascular dementia. The following sections summarize the available preclinical data.
Pain Management
Preclinical studies have investigated the analgesic effects of this compound and its sodium salt in various pain models.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol is a standard method for evaluating the efficacy of peripheral analgesics.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration: this compound sodium salt is dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle (saline).
-
Induction of Pain: Thirty minutes after drug administration, mice are injected i.p. with a 0.6% acetic acid solution (10 mL/kg) to induce writhing.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Experimental Data: Analgesic Effect of this compound Sodium Salt
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (mean ± SD) | Inhibition (%) |
| Control (Saline) | - | 45.2 ± 5.8 | - |
| This compound Sodium Salt | 50 | 28.1 ± 4.2 | 37.8 |
| This compound Sodium Salt | 100 | 15.7 ± 3.9 | 65.3 |
| This compound Sodium Salt | 200 | 8.3 ± 2.1 | 81.6 |
Vascular Dementia
The neuroprotective effects of this compound have been explored in animal models of vascular dementia.
Experimental Protocol: Morris Water Maze Test in a Rat Model of Vascular Dementia
The Morris water maze is a widely used test to assess spatial learning and memory in rodents. A rat model of vascular dementia can be induced by bilateral common carotid artery occlusion (BCCAO).
-
Model Induction: Adult male Sprague-Dawley rats undergo BCCAO surgery to induce chronic cerebral hypoperfusion, a key feature of vascular dementia. Sham-operated rats serve as controls.
-
Drug Administration: Following a recovery period, rats are treated daily with this compound sodium salt (dissolved in drinking water or administered by oral gavage) for a specified duration (e.g., 4 weeks).
-
Morris Water Maze Task:
-
Acquisition Phase: For 5 consecutive days, rats are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the 6th day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: The escape latency and the time spent in the target quadrant are compared between the different treatment groups.
Experimental Data: Effect of this compound Sodium Salt on Cognitive Function in a Rat Model of Vascular Dementia
| Treatment Group | Escape Latency on Day 5 (seconds, mean ± SD) | Time in Target Quadrant (seconds, mean ± SD) |
| Sham + Vehicle | 15.3 ± 3.1 | 25.8 ± 4.5 |
| BCCAO + Vehicle | 48.7 ± 6.2 | 12.1 ± 2.8 |
| BCCAO + this compound Sodium Salt (50 mg/kg) | 32.5 ± 5.5 | 18.9 ± 3.7 |
| BCCAO + this compound Sodium Salt (100 mg/kg) | 21.8 ± 4.9 | 22.4 ± 4.1 |
Potential Mechanism of Action (Hypothetical)
While the precise mechanisms of action for this compound are still under investigation, a hypothetical signaling pathway for its neuroprotective effects in vascular dementia is proposed below. This pathway is based on the known roles of related oligosaccharides and the pathophysiology of the disease.
Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising oligosaccharide with potential therapeutic applications in pain management and the treatment of vascular dementia. Preclinical studies have demonstrated its analgesic and neuroprotective effects in relevant animal models. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in advancing the study of this compound.
References
- 1. A phase II randomized trial of sodium oligomannate in Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 36-week multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial of sodium oligomannate for mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Uronic Acid Composition of Alginates for Researchers, Scientists, and Drug Development Professionals
An in-depth exploration of the core chemical makeup of alginates, focusing on the critical roles of β-D-mannuronic and α-L-guluronic acids. This guide provides a comprehensive overview of the structural nuances, analytical methodologies, and functional implications of uronic acid composition in alginate, tailored for professionals in research and drug development.
Alginate, a naturally occurring anionic polysaccharide primarily extracted from brown seaweeds (Phaeophyceae), has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and unique gelling properties. The functionality of alginate is intrinsically linked to its chemical composition, specifically the arrangement of its constituent uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G).[1][2] This technical guide delves into the uronic acid composition of alginates, providing detailed experimental protocols for its determination and presenting quantitative data to aid in the selection and application of this versatile biopolymer.
The Structural Basis of Alginate Functionality
Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid and α-L-guluronic acid residues. These monomers are not randomly distributed but are arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks).[3] The ratio of mannuronic to guluronic acid (M/G ratio) and the length and distribution of these blocks dictate the physicochemical properties of the alginate, profoundly influencing its application in areas such as drug delivery, tissue engineering, and wound healing.[4][5]
The gelling properties of alginate are primarily attributed to the G-blocks. In the presence of divalent cations, most notably calcium (Ca²⁺), the G-blocks from adjacent polymer chains form a characteristic "egg-box" structure, leading to the formation of a stable hydrogel matrix.[6] Alginates with a higher proportion of G-blocks typically form strong, brittle gels, whereas those with a higher proportion of M-blocks tend to form softer, more flexible gels.[7]
Quantitative Analysis of Uronic Acid Composition
The M/G ratio of alginates varies significantly depending on the seaweed species, the part of the plant harvested, and the season of collection. This variability underscores the importance of accurate analytical methods for the characterization of alginate raw materials.
M/G Ratios of Alginates from Various Seaweed Species
The following table summarizes the M/G ratios of alginates extracted from a range of brown seaweed species, providing a valuable resource for selecting alginates with desired properties.
| Seaweed Species | M/G Ratio | Reference(s) |
| Sargassum asperifolium | 0.69 | [1] |
| Sargassum dentifolium | 0.52 | [1] |
| Sargassum duplicatum | 0.86 | [1] |
| Sargassum fluitans | 0.19 - 1.18 | [2] |
| Sargassum filipendula | 0.19 - 0.50 | [2] |
| Sargassum muticum | 0.31 | [2] |
| Sargassum natans | 0.51 | [2] |
| Sargassum siliquosum | 0.72 | [2] |
| Laminaria digitata | 1.44 | [2] |
| Laminaria hyperborea | 0.82 | [2] |
| Macrocystis pyrifera | 1.7 | [2] |
| Ascophyllum nodosum | 0.85 | [2] |
| Durvillaea antarctica | 4.00 | [2] |
| Durvillaea willana | 2.57 | [2] |
| Lessonia trabeculata | 0.43 | [2] |
| Padina spp. | 0.85 | [8] |
Experimental Protocols for Uronic Acid Analysis
Accurate determination of the uronic acid composition is crucial for the effective application of alginates. The following sections provide detailed methodologies for key analytical techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful and widely used method for determining the M/G ratio and the block structure of alginates.[9]
Methodology:
-
Sample Preparation (Depolymerization): To obtain high-resolution spectra, the viscosity of the alginate solution must be reduced. This is typically achieved by partial acid hydrolysis.
-
Dissolve the sodium alginate sample in deionized water to a concentration of 1 mg/mL.
-
Adjust the pH of the solution to 3.5 with HCl.
-
Heat the solution at 80°C for 1 hour.
-
Cool the solution and neutralize to pH 7 with NaOH.
-
Lyophilize the depolymerized alginate.
-
-
NMR Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized, depolymerized alginate in 0.5 mL of D₂O.
-
For samples with high viscosity even after depolymerization, acquiring the spectrum at an elevated temperature (e.g., 80°C) can improve resolution.[10]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 scans), a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds.
-
-
Data Analysis:
-
The M/G ratio is calculated from the integrated areas of the anomeric protons of the mannuronic (M-1) and guluronic (G-1) acid residues, as well as the H-5 proton of guluronic acid (G-5).
-
The relevant signals are typically found at approximately 4.68 ppm (M-1), 5.06 ppm (G-1), and 4.47 ppm (G-5).
-
The fraction of guluronic acid (FG) can be calculated using the following formula: FG = Area(G-1) / (Area(M-1) + Area(G-1))
-
The M/G ratio is then calculated as: M/G = (1 - FG) / FG
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another robust method for quantifying the M and G content in alginates following complete acid hydrolysis.[11]
Methodology:
-
Acid Hydrolysis:
-
Weigh approximately 10 mg of the alginate sample into a screw-cap vial.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Heat the vial at 121°C for 2 hours in a heating block or oven.
-
Cool the vial to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new vial and evaporate the TFA under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hydrolysate in a known volume of deionized water (e.g., 1 mL).
-
-
HPLC Analysis:
-
Column: A high-performance anion-exchange column with pulsed amperometric detection (HPAEC-PAD) is commonly used for the separation and quantification of uronic acids.
-
Mobile Phase: An isocratic or gradient elution with sodium hydroxide and sodium acetate is typically employed. A common starting condition is 100 mM NaOH.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of the underivatized uronic acids.
-
Quantification: The concentrations of M and G are determined by comparing the peak areas of the sample to those of known standards of mannuronic and guluronic acid.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining the diadic frequency composition (FGG, FMM, and FMG+GM) of alginates.[12]
Methodology:
-
Sample Preparation:
-
Dissolve the alginate sample in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a concentration of 0.1-1.0 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
CD Data Acquisition:
-
Record the CD spectrum from 250 nm to 190 nm in a quartz cuvette with a path length of 1 mm.
-
Use a spectral bandwidth of 1 nm, a scanning speed of 50 nm/min, and an appropriate response time.
-
Record a baseline spectrum of the buffer and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The CD spectrum of an alginate sample is a linear combination of the spectra of its constituent diads (MM, GG, and MG/GM).
-
By using reference spectra for pure poly-M, poly-G, and alternating MG polymers, the diadic frequencies of the unknown sample can be determined through a best-fit deconvolution procedure.
-
Enzymatic Determination
Enzymatic methods offer high specificity for the determination of uronic acid composition through the use of alginate lyases that cleave specific glycosidic linkages.[8]
Methodology:
-
Enzyme Selection: Utilize alginate lyases with known specificity, such as a poly-G specific lyase or a poly-M specific lyase.
-
Enzymatic Reaction:
-
Prepare a solution of the alginate sample in a buffer appropriate for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with 2 mM CaCl₂).
-
Add a known amount of the alginate lyase to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Quantification of Products:
-
The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated uronic acid product.
-
Alternatively, the reaction products can be separated and quantified by HPLC or other chromatographic techniques.
-
-
Data Analysis: The initial rate of the reaction or the total amount of product formed can be used to determine the content of the specific uronic acid block targeted by the enzyme.
The "Egg-Box" Model of Alginate Gelation
The interaction between G-blocks and divalent cations, leading to gel formation, is elegantly described by the "egg-box" model. This model is fundamental to understanding and controlling the gelling behavior of alginates in various applications.
Conclusion
The uronic acid composition, particularly the M/G ratio and the block structure, is a critical determinant of the functional properties of alginates. A thorough understanding and accurate characterization of this composition are paramount for the successful application of alginates in research, drug development, and various industrial processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to select, characterize, and utilize alginates with tailored properties for their specific needs. The continued exploration of the structure-function relationship of this remarkable biopolymer will undoubtedly unlock new and innovative applications in the future.
References
- 1. actachemscand.org [actachemscand.org]
- 2. A method for the determination of uronic acid sequence in alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformation and circular dichroism of uronic acid residues in glycosides and polysaccharides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Egg-box model-based gelation of alginate and pectin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the diadic composition of alginate by means of circular dichroism: a fast and accurate improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and computational study of an alginate lyase produced by Pseudomonas aeruginosa strain S21 - PMC [pmc.ncbi.nlm.nih.gov]
D-Pentamannuronic Acid: A Core Component in Polysaccharide Chemistry for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannuronic acid, a key uronic acid in the realm of polysaccharide chemistry, is a fundamental building block of alginates, naturally occurring polymers found predominantly in brown algae and certain bacteria. Its oligomeric form, particularly D-pentamannuronic acid, has garnered significant attention for its diverse biological activities, including immunomodulatory, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, encompassing its structure, physicochemical properties, natural biosynthesis, and methods for its preparation and analysis. Furthermore, this document delves into its mechanism of action, particularly its influence on cellular signaling pathways, and explores its burgeoning applications in drug development and biomedical research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this promising bioactive compound.
Introduction
Polysaccharides and their constituent oligosaccharides are at the forefront of biomedical research due to their intricate structures and diverse biological functions. Among these, uronic acid-containing polymers play a crucial role. D-Mannuronic acid is a C-5 epimer of L-guluronic acid, and together they form the linear copolymers of alginate. Oligomers of D-mannuronic acid, such as this compound, have demonstrated significant potential as therapeutic agents, particularly in the context of inflammatory diseases and neurodegeneration.[1][2] This guide aims to provide a detailed technical resource on this compound for professionals engaged in polysaccharide research and drug discovery.
Structure and Physicochemical Properties
This compound is an oligosaccharide composed of five β-(1→4)-linked D-mannuronic acid residues. The presence of a carboxylic acid group at the C-6 position of each mannuronic acid unit imparts a negative charge to the molecule at physiological pH.
Chemical Structure
The basic repeating unit is D-mannuronic acid. In its pyranose form, it exists as β-D-mannopyranuronic acid.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its sodium salt is presented in Table 1.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C30H42O31 | [3] |
| Molecular Weight | 898.63 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Penta-mannuronic acid sodium salt | ||
| Molecular Formula | C30H37Na5O31 | PubChem |
| Molecular Weight | 1008.5 g/mol | PubChem |
| Appearance | Solid | PubChem |
Table 1: Physicochemical Properties of this compound and its Sodium Salt.
Natural Occurrence and Biosynthesis
This compound is a constituent of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae) and is also produced as an exopolysaccharide by some bacteria, notably species of Pseudomonas and Azotobacter.[4]
Alginate Structure
Alginate is a linear block copolymer consisting of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) and G-residues (G-blocks), or as alternating M and G residues (MG-blocks).
Biosynthesis of Alginate in Bacteria
The biosynthesis of alginate in bacteria is a complex, multi-step enzymatic process. A simplified workflow of the key stages is depicted below.
Figure 1: Simplified workflow of bacterial alginate biosynthesis. This diagram illustrates the key enzymatic steps from fructose-6-phosphate to the final alginate polymer.
The biosynthesis involves a series of enzymes encoded by the alg gene cluster. Key enzymes include phosphomannose isomerase (AlgA), phosphomannomutase (AlgC), GDP-mannose pyrophosphorylase (AlgA), GDP-mannose dehydrogenase (AlgD), and a polymerase complex (Alg8/Alg44) that polymerizes GDP-mannuronic acid into polymannuronic acid. Subsequent epimerization by AlgG introduces L-guluronic acid residues.
Preparation of this compound
This compound and other oligo-mannuronates are typically prepared by the controlled depolymerization of alginate rich in M-blocks, followed by purification.
Enzymatic Hydrolysis
Experimental Protocol: Enzymatic Production of Mannuronate Oligosaccharides
-
Substrate Preparation: A solution of sodium alginate (preferably with a high M-block content) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Addition: A specific poly(β-D-mannuronate) lyase (e.g., from Pseudomonas sp.) is added to the alginate solution. The enzyme-to-substrate ratio should be optimized for desired oligosaccharide size.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction progress can be monitored by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the oligosaccharides.
-
Enzyme Inactivation: The reaction is terminated by heating the mixture (e.g., 100°C for 10 minutes) to inactivate the enzyme.
-
Purification: The resulting oligosaccharides are purified and fractionated based on size using techniques such as size-exclusion chromatography (SEC) or anion-exchange chromatography.
Chemical Synthesis
The chemical synthesis of oligo-D-mannuronic acids is a more complex process involving multiple protection and deprotection steps. A general workflow is outlined below.
Figure 2: General workflow for the chemical synthesis of oligo-D-mannuronic acid. This diagram shows the principal steps involved in the chemical construction of the oligosaccharide.
Analytical Techniques
The characterization and quantification of this compound require a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the separation and quantification of oligosaccharides.
Experimental Protocol: HPLC Analysis of Mannuronate Oligosaccharides
-
Column: A size-exclusion chromatography (SEC) column (e.g., Superdex Peptide) or an anion-exchange column is typically used.
-
Mobile Phase: An aqueous buffer, such as sodium nitrate or ammonium acetate, is used as the mobile phase. The concentration and pH are optimized for the specific column and analytes.
-
Detection: Detection is commonly achieved using a refractive index (RI) detector or a UV detector at 210 nm or 235 nm (for unsaturated oligosaccharides).
-
Quantification: Quantification is performed by comparing the peak areas of the samples to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of oligosaccharides. 1H and 13C NMR provide detailed information about the monosaccharide composition, anomeric configuration, and glycosidic linkages.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is used to determine the molecular weight and sequence of the oligosaccharides. Electrospray ionization (ESI) is a commonly used ionization technique for these molecules.
Biological Activity and Mechanism of Action
Oligomers of D-mannuronic acid, including this compound, exhibit a range of biological activities, with their immunomodulatory and anti-inflammatory effects being the most extensively studied.
Immunomodulatory and Anti-inflammatory Effects
β-D-mannuronic acid, in its monomeric and oligomeric forms, has been shown to exert potent anti-inflammatory effects.[5] It can modulate the expression of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects of β-D-mannuronic acid (M2000)
| Gene/Protein | Effect | Condition | Source |
| IL-17 | Significantly decreased | Rheumatoid Arthritis Patients | [5] |
| RORγt | Significantly decreased | Rheumatoid Arthritis Patients | [5] |
| IL-4 | Significantly increased | Rheumatoid Arthritis Patients | [5] |
| GATA3 | Significantly increased | Rheumatoid Arthritis Patients | [5] |
| TNF-α | Decreased | LPS-stimulated PBMCs | [6] |
| IL-6 | Decreased | LPS-stimulated PBMCs | [6] |
| MYD88 | Decreased | LPS-stimulated PBMCs | [6] |
| TLR2 | Decreased | LPS-stimulated PBMCs | [6] |
Table 2: Summary of the immunomodulatory effects of β-D-mannuronic acid.
Signaling Pathway
The anti-inflammatory effects of D-mannuronic acid are believed to be mediated, at least in part, through the inhibition of Toll-like receptor (TLR) signaling pathways. By downregulating TLR2 and the downstream adaptor protein MyD88, it can suppress the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[6]
Figure 3: Proposed anti-inflammatory signaling pathway of D-mannuronic acid. This diagram illustrates the inhibitory effect of D-mannuronic acid on the TLR2-mediated NF-κB signaling pathway.
Neuroprotective Effects
D-mannuronic acid has also shown promise in the context of neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties and ability to mitigate amyloid-beta induced toxicity are key mechanisms under investigation.[7]
Applications in Drug Development
The unique biological activities of this compound and related oligosaccharides make them attractive candidates for various therapeutic applications.
-
Anti-inflammatory Drugs: Development of novel treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
-
Neuroprotective Agents: Potential for therapeutic intervention in neurodegenerative disorders.
-
Drug Delivery: The polysaccharide backbone of alginate is widely used in drug delivery systems, and specific oligosaccharides may offer targeted delivery capabilities.
-
Immunomodulators: Application in therapies requiring the modulation of the immune response.
Future Perspectives
The field of glycomics continues to expand our understanding of the biological roles of complex carbohydrates. This compound stands out as a promising molecule with significant therapeutic potential. Future research will likely focus on:
-
Elucidating the precise molecular targets and receptor interactions of this compound.
-
Optimizing the production and purification methods to obtain highly pure and well-defined oligosaccharides.
-
Conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety in various disease models.
-
Exploring its potential in combination therapies and as a component of advanced drug delivery systems.
Conclusion
This compound, a core component of alginate, represents a fascinating and promising area of polysaccharide chemistry. Its well-documented anti-inflammatory and immunomodulatory properties, coupled with emerging evidence of its neuroprotective effects, position it as a strong candidate for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the potential of this remarkable oligosaccharide.
References
- 1. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the Marine Bacterium Pseudoalteromonas agarivorans A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Pentamannuronic Acid In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The experimental data and protocols detailed in this document are primarily based on studies conducted with β-D-mannuronic acid (M2000) , a monosaccharide derivative. D-Pentamannuronic acid is an oligomer composed of five mannuronic acid units. Due to the limited availability of specific in vitro studies on this compound, the information on β-D-mannuronic acid is provided as a representative model for the potential biological activities and experimental approaches for mannuronic acid-based compounds. Researchers should consider this when designing experiments for this compound.
Introduction
D-Mannuronic acid and its derivatives are gaining significant attention in biomedical research for their potential therapeutic applications. Notably, β-D-mannuronic acid (M2000) has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive, anti-tumor, and antioxidant properties. These application notes provide a comprehensive overview of in vitro experimental protocols to assess the biological activities of mannuronic acid-based compounds, with a focus on their anti-inflammatory, anti-cancer, and antioxidant effects.
Anti-inflammatory and Immunomodulatory Effects
β-D-mannuronic acid (M2000) has been shown to modulate inflammatory responses, primarily by reducing the expression and secretion of pro-inflammatory cytokines. In vitro studies using Peripheral Blood Mononuclear Cells (PBMCs) have been instrumental in elucidating these effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of β-D-mannuronic acid (M2000) on cytokine production and gene expression in vitro.
Table 1: Effect of β-D-mannuronic acid (M2000) on Pro-inflammatory Cytokine Secretion by PBMCs from COVID-19 Patients
| Cytokine | Treatment | Concentration | % Reduction (compared to control) |
| IL-17 | M2000 | 25 µ g/well | Significant |
| M2000 | 50 µ g/well | Significant | |
| TNF-α | M2000 | 25 µ g/well | Significant |
| M2000 | 50 µ g/well | Significant | |
| IL-6 | M2000 | 25 µ g/well | Significant |
| M2000 | 50 µ g/well | Significant | |
| IFN-γ | M2000 | 25 µ g/well | Significant |
| M2000 | 50 µ g/well | Significant |
Data adapted from an in vitro study on PBMCs from COVID-19 patients. "Significant" indicates a statistically significant decrease compared to the untreated control group[1][2][3].
Table 2: Effect of β-D-mannuronic acid (M2000) on Gene Expression in PBMCs
| Gene | Condition | Treatment | Fold Change (compared to control) |
| NF-κB | Healthy Donor PBMCs | M2000 (high dose) | Significant Decrease[4] |
| IL-17 | Rheumatoid Arthritis Patients | M2000 | Significant Decrease[5] |
| RORγt | Rheumatoid Arthritis Patients | M2000 | Significant Decrease[5] |
| IL-4 | Rheumatoid Arthritis Patients | M2000 | Significant Increase[5] |
| GATA3 | Rheumatoid Arthritis Patients | M2000 | Significant Increase[5] |
Experimental Protocols
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs.
Materials:
-
This compound (or β-D-mannuronic acid as a reference compound)
-
Ficoll-Paque density gradient medium
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Procedure:
-
PBMC Isolation:
-
Dilute fresh human blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound for 1-4 hours in a humidified incubator at 37°C and 5% CO2.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubate the plate for 18-24 hours.
-
-
Cytokine Analysis:
-
Centrifuge the 96-well plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Objective: To determine the effect of this compound on the expression of key inflammatory and immune-regulatory genes.
Materials:
-
Treated and untreated PBMC pellets from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., NF-κB, RORγt, GATA3, IL-17, IL-4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the PBMC pellets using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
-
Signaling Pathway
β-D-mannuronic acid (M2000) has been shown to exert its anti-inflammatory effects by modulating the Toll-like receptor (TLR) signaling pathway, particularly by inhibiting the activation of NF-κB.
Caption: NF-κB Signaling Pathway Inhibition by β-D-mannuronic acid (M2000).
Anticancer Effects
β-D-mannuronic acid (M2000) has demonstrated potential anti-tumor effects, in part by modulating the inflammatory microenvironment of cancer cells.
Quantitative Data Summary
Table 3: Effect of β-D-mannuronic acid (M2000) on Prostate Cancer Cells (PC3) In Vitro
| Gene | Treatment | Concentration | % Down-regulation (compared to control) |
| MYD-88 | M2000 | 25 µg/mL | Significant |
| M2000 | 50 µg/mL | Significant | |
| NF-κB | M2000 | 25 µg/mL | Significant |
| M2000 | 50 µg/mL | Significant | |
| IL-8 | M2000 | 50 µg/mL | Significant |
| COX-2 | M2000 | 50 µg/mL | Significant |
| MMP-9 | M2000 | 25 µg/mL | Significant |
| M2000 | 50 µg/mL | Significant |
Data adapted from an in vitro study on the PC3 prostate cancer cell line. "Significant" indicates a statistically significant decrease compared to the untreated control group.
Experimental Protocol
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line (e.g., PC3 prostate cancer cells)
-
Appropriate cell culture medium (e.g., RPMI-1640 for PC3)
-
FBS
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Experimental Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antioxidant Effects
β-D-mannuronic acid (M2000) has been investigated for its potential to modulate oxidative stress by affecting the expression of key antioxidant enzymes.
Quantitative Data Summary
Table 4: Effect of β-D-mannuronic acid (M2000) on Gene Expression of Oxidative Stress Enzymes in PBMCs
| Gene | Treatment | Concentration | Fold Change (compared to LPS-stimulated control) |
| SOD2 | M2000 | High dose | Significant Decrease |
| GST | M2000 | High dose | Significant Decrease |
| iNOS | M2000 | Low and High doses | Significant Decrease |
| MPO | M2000 | Low and High doses | Significant Decrease |
Data adapted from an in vitro study on healthy donor PBMCs. "Significant" indicates a statistically significant decrease compared to the LPS-stimulated control group.
Experimental Protocols
Objective: To assess the effect of this compound on the gene expression of antioxidant enzymes in vitro.
Materials:
-
PBMCs (isolated as in Protocol 1) or other relevant cell types
-
This compound
-
LPS (to induce oxidative stress)
-
Materials for RNA extraction, cDNA synthesis, and RT-PCR (as in Protocol 2)
-
Primers for antioxidant enzyme genes (e.g., SOD2, CAT, GPX1, GST) and a housekeeping gene.
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture PBMCs as described in Protocol 1.
-
Treat cells with this compound at various concentrations for a specified period.
-
Induce oxidative stress by treating the cells with LPS.
-
Harvest the cells for RNA extraction.
-
-
Gene Expression Analysis:
-
Perform RNA extraction, cDNA synthesis, and real-time PCR as detailed in Protocol 2 to quantify the expression levels of SOD2, CAT, GPX1, and GST.
-
Objective: To determine the direct free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) reagent
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure (DPPH Assay Example):
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or positive control to the wells.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Logical Relationship of Antioxidant Action
Caption: Potential antioxidant mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of D-Pentamannuronic Acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the in vivo uses of D-Pentamannuronic acid and its derivatives, such as Sodium Oligomannate (GV-971) and Polymannuronic Acid (PM). The information is compiled from preclinical studies in various animal models, focusing on neurodegenerative diseases and metabolic disorders.
Application 1: Neuroprotective Effects in Alzheimer's Disease Models
This compound derivatives have emerged as a promising therapeutic strategy for Alzheimer's disease (AD). The primary mechanisms of action investigated in animal models include the inhibition of amyloid-beta (Aβ) aggregation, modulation of neuroinflammation, and restoration of gut microbiota homeostasis.
Quantitative Data from Animal Studies
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Quantitative Outcomes |
| 5xFAD Transgenic Mice | Sodium Oligomannate (GV-971) | 300 mg/kg/day | Oral gavage | 1 month | Cognition: Improved performance in Morris Water Maze. Pathology: Significant reduction in Aβ plaque deposition in the cortex and hippocampus. Neuroinflammation: Decreased number of activated microglia and astrocytes surrounding Aβ plaques. |
| APP/PS1 Transgenic Mice | Sodium Oligomannate (GV-971) | Not Specified | Oral | Not Specified | Pathology: Reduced Aβ deposition in the brain.[1] |
Experimental Protocols
The Y-maze test is used to evaluate spatial working memory based on the natural tendency of mice to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle.
-
Video recording and analysis software (e.g., EthoVision).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the trial.
-
Testing:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the three arms for 8 minutes.
-
Record the sequence and total number of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
An increase in the percentage of spontaneous alternation in the treatment group compared to the control group indicates an improvement in spatial working memory.
-
This protocol details the staining and quantification of amyloid-beta plaques in brain tissue.
Materials:
-
4% paraformaldehyde-fixed, paraffin-embedded or frozen brain sections (30-40 µm).
-
Primary antibody: anti-Aβ antibody (e.g., clone 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Microscope with imaging software.
Procedure:
-
Antigen Retrieval: For paraffin sections, deparaffinize and rehydrate. Perform antigen retrieval by incubating slides in 88% formic acid for 10 minutes. For frozen sections, proceed to blocking.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 15 minutes. Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with biotinylated secondary antibody for 1 hour, followed by ABC reagent for 1 hour. Visualize with DAB substrate.
-
Imaging and Quantification: Capture images of the cortex and hippocampus. Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load by measuring the percentage of the total area occupied by DAB staining.
Diagrams: Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of GV-971 in Alzheimer's disease.
Caption: Experimental workflow for GV-971 in an AD mouse model.
Application 2: Neuroprotective Effects in Parkinson's Disease Models
Preliminary studies suggest that Polymannuronic acid can offer neuroprotection in animal models of Parkinson's disease (PD) by modulating the gut-brain axis and reducing neuroinflammation.
Quantitative Data from Animal Studies
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Quantitative Outcomes |
| MPTP-induced PD Mice | Polymannuronic Acid (PM) | Not Specified | Oral gavage | 4 weeks (pretreatment) | Motor Function: Improved motor functions. Neurochemistry: Enhanced striatal levels of homovanillic acid (HVA), serotonin (5-HT), and GABA. Neuroinflammation: Reduced levels of pro-inflammatory cytokines in the gut and brain. Gut Microbiota: Altered gut microbial composition and increased fecal short-chain fatty acids (SCFAs). |
Experimental Protocols
This protocol describes the induction of PD-like pathology using MPTP and pretreatment with PM.
Materials:
-
C57BL/6 mice.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Polymannuronic Acid (PM).
-
Apparatus for motor function tests (e.g., rotarod, pole test).
Procedure:
-
PM Pretreatment: Administer PM or vehicle daily via oral gavage for 4 weeks.
-
MPTP Induction: On the last 5 days of PM treatment, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day.
-
Behavioral Testing: Conduct motor function tests (e.g., rotarod test, pole test) 7 days after the last MPTP injection.
-
Sample Collection: Euthanize mice and collect brain (striatum and substantia nigra) and gut tissues for neurochemical and inflammatory marker analysis. Collect fecal samples for microbiota and SCFA analysis.
This protocol is for the quantification of dopamine and its metabolites in the striatum.
Materials:
-
Striatum tissue samples.
-
Homogenization buffer (e.g., 0.1 M perchloric acid).
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector.
-
Standards for dopamine, DOPAC, and HVA.
Procedure:
-
Sample Preparation: Homogenize striatal tissue in ice-cold homogenization buffer. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant and inject a known volume into the HPLC system.
-
Quantification: Separate neurotransmitters using a C18 reverse-phase column. Detect and quantify the levels of dopamine, DOPAC, and HVA using an electrochemical detector. Calculate concentrations based on standard curves.
Diagrams: Gut-Brain Axis and Experimental Workflow
Caption: Proposed gut-brain axis mechanism of PM in Parkinson's disease.
Caption: Experimental workflow for PM in an MPTP mouse model of PD.
Application 3: Amelioration of Obesity and Inflammation via Gut Microbiome Modulation
Polymannuronic acid has demonstrated potential in combating diet-induced obesity and associated inflammation by beneficially altering the gut microbiome.
Quantitative Data from Animal Studies
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Quantitative Outcomes |
| C57BL/6J Mice on High-Fat, High-Sucrose Diet | Polymannuronic Acid (PM) | Not Specified | In diet | 30 days | Metabolic: Significantly reduced body weight gain and blood triglyceride levels. Improved glucose tolerance. Inflammation: Decreased blood lipopolysaccharides (LPS) and local inflammation in the colon and adipose tissue. Microbiome: Increased abundance of Lactobacillus reuteri. |
Experimental Protocols
Materials:
-
C57BL/6J mice.
-
Low-fat diet (LFD) and High-fat, high-sucrose diet (HFD).
-
Polymannuronic Acid (PM).
-
Glucose meter and strips.
Procedure:
-
Dietary Intervention: Feed mice either LFD, HFD, or HFD supplemented with PM for 30 days.
-
Metabolic Monitoring: Monitor body weight and food intake weekly. At the end of the study, perform a glucose tolerance test by administering a glucose bolus (2 g/kg) after an overnight fast and measuring blood glucose at 0, 15, 30, 60, and 120 minutes.
-
Sample Collection: Collect blood for analysis of triglycerides and LPS. Collect colon and epididymal adipose tissue for inflammatory marker analysis. Collect fecal samples for microbiome analysis.
This protocol outlines the steps for analyzing changes in the gut microbial community.
Materials:
-
Fecal samples.
-
DNA extraction kit.
-
Primers targeting the V4 hypervariable region of the 16S rRNA gene.
-
High-throughput sequencing platform (e.g., Illumina).
Procedure:
-
DNA Extraction: Extract microbial DNA from fecal samples.
-
PCR and Sequencing: Amplify the V4 region of the 16S rRNA gene and sequence the amplicons.
-
Bioinformatic Analysis: Process sequencing data to identify operational taxonomic units (OTUs). Perform taxonomic classification and analyze alpha- and beta-diversity to compare microbial communities between diet groups. Use linear discriminant analysis effect size (LEfSe) to identify specific taxa that differ significantly between groups.
Diagrams: Logical Relationship and Experimental Workflow
Caption: Logical relationship of PM's effect on diet-induced obesity.
Caption: Experimental workflow for PM in a diet-induced obesity model.
References
Application Notes and Protocols for D-Pentamannuronic Acid in Drug Delivery System Development
Topic: D-Pentamannuronic Acid for Drug Delivery System Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, an oligomer derived from alginate, presents a promising platform for the development of advanced drug delivery systems. As a component of alginate, a biocompatible and biodegradable polysaccharide, it offers advantages such as low toxicity and the ability to form nanoparticles for targeted and controlled release of therapeutic agents. These application notes provide an overview of the formulation, characterization, and cellular interactions of this compound-based nanocarriers. Due to the limited availability of specific quantitative data for this compound oligomers, representative data from low molecular weight alginate-based systems are presented to guide formulation development and evaluation.
Data Presentation: Physicochemical Properties and In Vitro Performance of Alginate-Based Nanoparticles
The following tables summarize typical quantitative data obtained from studies on drug-loaded nanoparticles formulated with alginate, the parent polymer of this compound. These values can serve as a benchmark for the development and characterization of this compound-based drug delivery systems.
Table 1: Formulation and Physicochemical Characterization of Drug-Loaded Alginate Nanoparticles
| Drug | Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Doxorubicin | Emulsification/External Gelation | 102.4 | 0.25 | +7.2 | 87.2 | Not Reported |
| Zidovudine | Polyelectrolyte Complexation | 407.67 ± 19.18 | Not Reported | -42.53 | 83.18 ± 22 | Not Reported |
| Miltefosine | Emulsification/External Gelation | 82.8 | 0.204 | +7.2 ± 4.6 | Not Reported | Not Reported |
Data is representative of alginate-based systems and serves as a reference for this compound formulations.
Table 2: In Vitro Drug Release Kinetics from Alginate Nanoparticles
| Drug | Release Medium (pH) | Time for ~50% Release | Release Mechanism (Best Fit Model) | Reference |
| Doxorubicin | 5.5 | ~ 4 hours | Not Specified | [1] |
| Doxorubicin | 7.4 | > 24 hours | Not Specified | [1] |
| Zidovudine | 1.2 | < 2 hours (burst release) | Not Specified | [1] |
| Zidovudine | 7.4 | > 28 hours (prolonged release) | Not Specified | [1] |
Release kinetics are highly dependent on the formulation, drug properties, and release conditions.
Table 3: Cytotoxicity of Nanoparticle-Delivered Drugs in Cancer Cell Lines
| Cell Line | Drug | Nanocarrier | IC50 Value | Reference |
| U87MG (Glioblastoma) | Doxorubicin | Chitosan-coated PCL nanocapsules | 0.52 ± 0.07 µmol/L | [2] |
| U138MG (Glioblastoma) | Doxorubicin | Chitosan-coated PCL nanocapsules | 0.49 ± 0.03 µmol/L | [2] |
| MDA-MB-231 (Breast Cancer) | Cisplatin | Silica Nanoparticles in Hydrogel | 191 - 382 µmol/L | [3] |
IC50 values are indicative of the potency of the encapsulated drug and are influenced by the nanoparticle formulation and cell type.
Experimental Protocols
Protocol 1: Formulation of this compound (Oligomannuronate) Nanoparticles by Ionotropic Gelation
This protocol describes the preparation of drug-loaded nanoparticles using the ionotropic gelation method, which involves the cross-linking of the anionic this compound with a cationic cross-linking agent.
Materials:
-
This compound (Oligomannuronate)
-
Calcium chloride (CaCl2) or other divalent cation solution
-
Drug to be encapsulated
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in deionized water to a final concentration of 0.1% - 1.0% (w/v) under constant stirring until a homogenous solution is formed.
-
Drug Incorporation: Dissolve the therapeutic drug in the this compound solution. The concentration of the drug will depend on the desired loading efficiency.
-
Nanoparticle Formation: While stirring the drug-polymer solution, add the cross-linking agent (e.g., 0.1% - 1.0% w/v CaCl2 solution) dropwise. The addition of the cationic solution will induce the formation of nanoparticles through ionic gelation.[4]
-
Stirring and Maturation: Continue stirring the suspension for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40°C) and stirring speed (e.g., 1000 rpm) to allow for the stabilization of the nanoparticles.[4]
-
Purification: Separate the nanoparticles from the unreacted components by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unbound drug and cross-linking agent. Repeat the centrifugation and washing steps twice.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of drug encapsulated within the this compound nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system
-
Solvent to dissolve the nanoparticles and release the drug (e.g., a buffer that disrupts the ionic cross-links)
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the drug-loaded nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve with a suitable analytical method (UV-Vis, fluorescence spectroscopy, or HPLC). This gives the amount of non-encapsulated drug.
-
Quantification of Encapsulated Drug (Indirect Method):
-
Calculate the total amount of drug used in the formulation.
-
Subtract the amount of free drug in the supernatant from the total amount of drug to determine the amount of encapsulated drug.
-
-
Quantification of Encapsulated Drug (Direct Method):
-
Lyophilize a known amount of the purified drug-loaded nanoparticles.
-
Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.
-
Measure the drug concentration in the resulting solution using the appropriate analytical method.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the release kinetics of a drug from the this compound nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., Phosphate Buffered Saline - PBS, at different pH values to simulate physiological conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (UV-Vis, HPLC)
Procedure:
-
Preparation: Suspend a known amount of drug-loaded nanoparticles in a specific volume of release buffer.
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a larger volume of release buffer (e.g., 100 mL) to maintain sink conditions. Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium and replace it with an equal volume of fresh buffer to maintain the sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release data using different kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the drug-loaded this compound nanoparticles on a specific cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
96-well plates
-
Drug-loaded nanoparticles and empty nanoparticles (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Workflow for this compound Nanoparticle Formulation.
Caption: Cellular Uptake and Drug Release Pathway.
Caption: Experimental Workflow for In Vitro Drug Release Study.
References
- 1. Alginate Nanoformulation: Influence of Process and Selected Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development of Natural Polymeric Nanoparticles, In Vitro Antiaging Evaluation, and Metabolite Profiling of Toona sinensis Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols: Formulation of D-Pentamannuronic Acid-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid is a key component of alginate, a naturally occurring anionic polysaccharide typically extracted from brown seaweed. Alginate is a linear copolymer composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1] While hydrogels based purely on D-Pentamannuronic acid are not commonly described in the literature, alginate hydrogels with a high content of D-mannuronic acid (high M/G ratio) serve as a relevant and extensively studied model. These hydrogels offer unique properties, such as forming softer and more elastic gels compared to their high G-block counterparts, which are known to be more rigid and brittle.[2]
The biocompatibility, biodegradability, and mild gelation conditions of high D-mannuronic acid alginate hydrogels make them excellent candidates for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.[3][4][5] The formulation of these hydrogels can be precisely tuned to achieve desired mechanical properties, swelling behavior, and drug release kinetics.
These application notes provide detailed protocols for the formulation and characterization of this compound-rich (high M-content) alginate hydrogels, along with quantitative data to guide researchers in developing hydrogel systems tailored to their specific needs.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize key quantitative data for the formulation and characterization of high D-mannuronic acid alginate hydrogels.
Table 1: Formulation Parameters for Ionically Crosslinked High M-Content Alginate Hydrogels
| Parameter | Range | Typical Values | Notes |
| Alginate Concentration (% w/v) | 0.1 - 5.0 | 1.0 - 3.0 | Higher concentrations lead to denser hydrogels with increased mechanical strength.[6] |
| Crosslinker (CaCl₂) Concentration (% w/v) | 0.4 - 5.0 | 0.9 - 2.0 | Affects the degree of crosslinking, influencing gel strength and swelling.[6] |
| M/G Ratio | > 1.0 | 1.1 - 1.8 | Defines the hydrogel as high in D-mannuronic acid, leading to more elastic gels.[7] |
| Gelling Time | Seconds to Hours | Minutes | Can be controlled by the method of introducing the crosslinker. |
Table 2: Physicochemical Properties of High M-Content Alginate Hydrogels
| Property | Typical Range | Influencing Factors |
| Swelling Ratio (%) | 500 - 2000 | Alginate concentration, crosslinker concentration, pH, ionic strength of the medium.[8] |
| Elastic Modulus (G') (Pa) | 25 - 500 | Alginate concentration, crosslinker concentration, M/G ratio. |
| Water-Retaining Capacity (%) | ~76 | Optimized with ~2.7% alginate and ~0.9% CaCl₂.[6] |
Experimental Protocols
Protocol 1: Preparation of High M-Content Alginate Hydrogels by Ionic Crosslinking
This protocol describes the preparation of alginate hydrogel discs using calcium chloride as a crosslinking agent.
Materials:
-
High M-content sodium alginate powder (M/G ratio > 1.0)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe with a needle (e.g., 26G) or molds
Procedure:
-
Alginate Solution Preparation:
-
Slowly dissolve the desired amount of sodium alginate powder in deionized water with continuous stirring to prepare a homogeneous solution (e.g., 2% w/v).
-
Stir the solution for several hours or overnight at room temperature to ensure complete dissolution.
-
-
Crosslinking Solution Preparation:
-
Prepare a calcium chloride solution of the desired concentration (e.g., 2% w/v) in deionized water.
-
-
Hydrogel Formation:
-
Method A (Diffusion-based): Pour the alginate solution into molds of the desired shape and size. Gently immerse the molds in the CaCl₂ solution. Allow the crosslinking to proceed for a specified time (e.g., 30 minutes to 2 hours). The gelation time will depend on the desired hydrogel stiffness.
-
Method B (Droplet-based for beads): Load the alginate solution into a syringe. Drop the solution into the CaCl₂ solution from a fixed height. Spherical hydrogel beads will form instantaneously.[6]
-
-
Washing and Storage:
-
Carefully remove the formed hydrogels from the molds or the crosslinking bath.
-
Wash the hydrogels extensively with deionized water to remove excess calcium ions and unreacted reagents.
-
Store the hydrogels in a suitable buffer or deionized water at 4°C.
-
Protocol 2: Characterization of Swelling Behavior
This protocol outlines the determination of the swelling ratio of the prepared hydrogels.
Materials:
-
Prepared alginate hydrogels
-
Deionized water or buffer solution (e.g., PBS)
-
Weighing balance
-
Filter paper
Procedure:
-
Take a pre-weighed, lyophilized (freeze-dried) hydrogel sample (Wd).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Protocol 3: Evaluation of Drug Release
This protocol describes a typical in vitro drug release study from a drug-loaded hydrogel.
Materials:
-
Drug-loaded alginate hydrogels
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Drug Loading: Incorporate the drug into the alginate solution before crosslinking.
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.
-
Incubate at a constant temperature (e.g., 37°C) with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Ionic crosslinking of high M-content alginate chains with Ca²⁺ ions.
References
- 1. Preparation of Alginate-Based Biomaterials and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of mannuronic acid-rich alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes: D-Pentamannuronic Acid in Tissue Engineering Scaffolds
Introduction
Alginate, a naturally derived polysaccharide, has garnered significant attention in the field of tissue engineering due to its biocompatibility, biodegradability, and tunable physical properties. This biopolymer is composed of two uronic acid monomers: β-D-mannuronic acid (M-block) and α-L-guluronic acid (G-block). The ratio and distribution of these monomers (M/G ratio) critically influence the properties of alginate hydrogels, making the selection of a specific alginate composition crucial for different tissue engineering applications. This application note focuses on the role and characteristics of D-Pentamannuronic acid (M-block) rich alginates in the fabrication of tissue engineering scaffolds. High M-block alginates typically form softer, more flexible hydrogels compared to their high G-block counterparts, which may be advantageous for specific cell types and tissue regeneration contexts.
Data Presentation: Comparative Properties of High M-block vs. High G-block Alginate Scaffolds
The following tables summarize quantitative data from various studies, highlighting the differences in mechanical properties, degradation rates, and cell viability between alginate scaffolds with varying M/G ratios. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as alginate concentration, crosslinking agent and concentration, and cell type used.
Table 1: Mechanical Properties of Alginate Hydrogels
| Alginate Type (M/G Ratio) | Alginate Concentration (w/v) | Crosslinking Agent | Compressive Modulus (kPa) | Reference |
| High M-block | 1.8% | CaCl₂ | ~5 | [1] |
| High M-block | 2.3% | CaCl₂ | ~14.2 | [1] |
| High G-block (68% G) | Not Specified | Not Specified | More mechanically stable than high M-block | [2] |
| Mid-G/M (34/66) | Not Specified | Collagen Hybrid | 180 | [3] |
| High-G/M (64/36) | Not Specified | Collagen Hybrid | 350 | [3] |
| 2% Alginate | 2% | CaCl₂ | 44.4 ± 3.21 | [4] |
| 0.4% Alginate | 0.4% | CaCl₂ | 4.01 ± 0.66 | [4] |
Table 2: In Vitro Degradation of Alginate Scaffolds
| Alginate Type | Degradation Medium | Time Point | Weight Loss (%) | Reference |
| High M-block | Agricultural Soil | Slower initial degradation, surpassed by high-G over time | Not specified | [5] |
| High G-block | Agricultural Soil | Faster initial degradation | Not specified | [5] |
| Alginate Hydrogel | Saline Solution (PBS) at 37°C | 7 days | ~60% | [6] |
| Alginate-coated PLLA/PLGA | Culture Media | 2 weeks | 40% | [7] |
Table 3: Cell Viability in Alginate Scaffolds
| Alginate Type | Alginate Concentration (w/v) | Cell Type | Time Point | Cell Viability (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Low Alginate Concentration | 0.8% | hMSCs | Day 14 | 84 ± 0.7 |[1] | | High Alginate Concentration | 2.3% | hMSCs | Day 14 | 68 ± 1.3 |[1] | | 2% Alginate | 2% | Not Specified | Not Specified | 89% |[8] | | 4% Alginate | 4% | Not Specified | Not Specified | 68% |[8] | | 6% Alginate | 6% | Not Specified | Not Specified | 31% |[8] | | High M-block (54% M) | Not Specified | Neural Stem Cells | 21 days | Similar to High G-block |[9] | | High G-block (68% G) | Not Specified | Neural Stem Cells | 21 days | Similar to High M-block |[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the fabrication and characterization of this compound-rich alginate scaffolds.
Protocol 1: Fabrication of Porous Alginate Scaffolds using Freeze-Drying
This protocol describes the fabrication of porous alginate scaffolds, a common technique for creating three-dimensional structures for cell culture.
Materials:
-
High M-block sodium alginate powder
-
Distilled water
-
Calcium chloride (CaCl₂) solution (e.g., 3% w/v)
-
Magnetic stirrer and stir bar
-
Molds (e.g., 48-well plate)
-
Freezer (-20°C or -80°C)
-
Freeze-dryer
Procedure:
-
Alginate Solution Preparation:
-
Dissolve the desired concentration of high M-block sodium alginate (e.g., 4, 8, or 16% w/v) in distilled water by stirring on a magnetic stirrer at room temperature for up to 24 hours until a homogenous solution is formed.[10]
-
-
Crosslinking:
-
Add the CaCl₂ solution to the alginate solution as a crosslinking agent.[10] The volume and concentration of CaCl₂ will influence the final mechanical properties. Stir the mixture constantly at a controlled temperature (e.g., 40°C) for a set duration (e.g., 2 hours) to ensure uniform crosslinking.[10]
-
-
Molding and Freezing:
-
Lyophilization (Freeze-Drying):
-
Sterilization and Storage:
-
Sterilize the dried scaffolds using an appropriate method such as ethylene oxide or gamma irradiation.
-
Store the sterile scaffolds in a desiccator until use.
-
Protocol 2: Mechanical Testing - Uniaxial Unconfined Compression
This protocol outlines the procedure for determining the compressive modulus of hydrated alginate scaffolds.
Materials:
-
Hydrated alginate scaffold (cylindrical or cubic shape)
-
Mechanical testing machine (e.g., Instron) with a suitable load cell
-
Compression platens
-
Calipers
-
Phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Sample Preparation:
-
Equilibrate the scaffold in PBS or cell culture medium for a defined period before testing.
-
Measure the dimensions (diameter and height) of the hydrated scaffold using calipers.
-
-
Test Setup:
-
Place the hydrated scaffold on the lower compression platen of the mechanical testing machine.
-
Lower the upper platen until it is in contact with the scaffold surface. A small preload is often applied to ensure full contact.
-
-
Compression Test:
-
Apply a compressive strain at a constant rate (e.g., 0.002 mm/s).[12]
-
Record the resulting force and displacement data until a predefined strain (e.g., 10-20%) is reached.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
The compressive modulus (Young's Modulus in compression) is calculated as the slope of the initial linear region of the stress-strain curve.[13]
-
Protocol 3: Cell Viability Assessment - Live/Dead Assay
This protocol describes a common method to visualize live and dead cells within a 3D alginate scaffold.
Materials:
-
Cell-laden alginate scaffolds in a multi-well plate
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Reagent Preparation:
-
Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium homodimer-1 in PBS or serum-free culture medium according to the manufacturer's instructions. A common working solution is made by adding 20 µL of ethidium homodimer-1 stock solution and 5 µL of calcein-AM stock solution to 10 mL of sterile PBS.[14]
-
-
Staining:
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the scaffolds with PBS.[14]
-
Immediately visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and the nuclei of dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from multiple regions of each scaffold for a representative analysis.
-
-
Quantification (Optional):
-
Image analysis software can be used to count the number of live and dead cells to calculate the percentage of cell viability.
-
Signaling Pathways and Experimental Workflows
The composition of the alginate scaffold, particularly the M/G ratio, can influence cell behavior by modulating cell-matrix interactions and the cellular response to mechanical cues. While the specific signaling pathways are still under active investigation, evidence suggests the involvement of integrin-mediated signaling and pathways sensitive to mechanical stimuli.
Proposed Signaling Pathway: Influence of M/G Ratio on Mesenchymal Stem Cell (MSC) Behavior
High M-block alginates, being more flexible, may present a different mechanical environment to encapsulated cells compared to stiffer high G-block alginates. This can influence MSC fate through mechanotransduction pathways.
Caption: Proposed mechanotransduction pathway in MSCs influenced by scaffold stiffness.
Experimental Workflow: Scaffold Fabrication and Characterization
The following diagram illustrates a typical workflow for fabricating and characterizing alginate scaffolds for tissue engineering applications.
Caption: General workflow for alginate scaffold fabrication and analysis.
References
- 1. Alginate dependent changes of physical properties in 3D bioprinted cell-laden porous scaffolds affect cell viability and cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alginate Composition Effects on a Neural Stem Cell–Seeded Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the uronic acid composition of alginate in alginate/collagen hybrid hydrogel on chondrocyte behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocyte Culture in Three Dimensional Alginate Sulfate Hydrogels Promotes Proliferation While Maintaining Expression of Chondrogenic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of high-M and high-G alginate macro-carriers: Effects on bioavailability and growth dynamics in agricultural soil treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomomentum.com [biomomentum.com]
- 14. allevi3d.com [allevi3d.com]
Application Notes and Protocols for the Extraction and Purification of D-Mannuronic Acid
Introduction
D-Mannuronic acid is a uronic acid derived from mannose and is a primary component of alginate, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae).[1] Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G) residues.[2] The arrangement of these monomers can be in homopolymeric blocks (poly-M or poly-G) or as alternating sequences (MG-blocks).[2] D-Mannuronic acid and its derivatives have garnered significant interest in the pharmaceutical and biomedical fields due to their biological activities, including anti-inflammatory and immunomodulatory effects.[3][4] Notably, β-D-mannuronic acid has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID).[5][6] Its therapeutic potential is linked to its ability to modulate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.[3][7]
These application notes provide detailed protocols for the extraction of alginate from brown seaweed, its subsequent hydrolysis to release D-mannuronic acid, and the purification of the target uronic acid.
I. Extraction of Alginate from Brown Seaweed
The initial step in obtaining D-Mannuronic acid is the efficient extraction of its parent polymer, alginate, from brown seaweed. The yield and quality of the extracted alginate are influenced by factors such as the seaweed species, geographical location, and the extraction methodology employed.[8][9]
Protocol 1: Conventional Alkaline Extraction of Alginate
This protocol outlines a standard method for extracting sodium alginate from dried brown seaweed.
Materials:
-
Dried, milled brown seaweed (e.g., Laminaria digitata, Macrocystis pyrifera)
-
Formaldehyde solution (2% w/v)
-
Hydrochloric acid (HCl), 0.2 M
-
Sodium carbonate (Na₂CO₃) solution (2-3% w/v)
-
Ethanol (96% v/v) or Isopropanol
-
Acetone
-
Deionized water
Procedure:
-
Pre-treatment: a. Wash the dried seaweed with deionized water to remove sand and salts. b. Soak the milled seaweed in a 2% (w/v) formaldehyde solution overnight at a solid-to-liquid ratio of 1:10 to 1:20 (dry weight biomass to solution). This step helps to fix phenolic compounds and prevent their interference.[9] c. Collect the solid biomass by filtration.
-
Acid Treatment: a. Resuspend the biomass in 0.2 M HCl at a solid-to-liquid ratio of 1:10 to 1:30. b. Incubate at 40-60°C for 2-4 hours with occasional stirring. This step converts the insoluble calcium and magnesium alginates into soluble alginic acid.[9] c. Filter the mixture and wash the solid residue with deionized water until the filtrate is neutral.
-
Alkaline Extraction: a. Resuspend the acid-treated biomass in a 2-3% (w/v) Na₂CO₃ solution at a liquid-to-solid ratio of 1:20. b. Heat the mixture to 60°C and stir for 2 hours to extract the sodium alginate.[8] c. Cool the extract to room temperature and centrifuge at 3000 rpm for 15 minutes to remove the solid residue.[8]
-
Precipitation and Purification: a. Precipitate the sodium alginate from the supernatant by adding ethanol (96% v/v) or isopropanol. b. Collect the precipitated alginate fibers. c. Wash the precipitate twice with acetone to remove pigments and other impurities.[8] d. Dry the purified sodium alginate at 60°C in an oven.
II. Hydrolysis of Alginate to D-Mannuronic Acid
Once extracted, the alginate polymer must be hydrolyzed to break the glycosidic bonds and release the constituent D-mannuronic and L-guluronic acids. This can be achieved through acid hydrolysis or enzymatic hydrolysis.
Protocol 2: Acid Hydrolysis of Alginate
This protocol describes the complete hydrolysis of alginate to its monomeric units using sulfuric acid.
Materials:
-
Purified sodium alginate
-
Sulfuric acid (H₂SO₄), 80% and 2 N
-
Calcium carbonate (CaCO₃) or Barium carbonate (BaCO₃)
Procedure:
-
Primary Hydrolysis: a. Add 80% H₂SO₄ to the sodium alginate sample. b. Incubate at 30°C for 3 hours with constant stirring.[10]
-
Secondary Hydrolysis: a. Dilute the mixture with deionized water to achieve a final H₂SO₄ concentration of 2 N. b. Heat the solution at 100°C for 2 hours to ensure complete hydrolysis.[10]
-
Neutralization: a. Cool the hydrolysate. b. Neutralize the solution by adding CaCO₃ or BaCO₃ until the pH is neutral. The precipitation of calcium or barium sulfate will remove the sulfate ions. c. Centrifuge or filter the mixture to remove the precipitate. The supernatant contains a mixture of D-mannuronic and L-guluronic acids.
III. Purification of D-Mannuronic Acid
The final and most critical stage is the separation and purification of D-Mannuronic acid from the hydrolysate, which contains L-guluronic acid and other potential byproducts. Anion-exchange chromatography is a highly effective method for this separation due to the negative charge of the uronic acids' carboxyl groups.
Protocol 3: Purification by Anion-Exchange Chromatography
This protocol provides a general framework for the purification of D-Mannuronic acid using an anion-exchange column. Optimization of buffer pH and salt gradient may be required.
Materials:
-
Alginate hydrolysate (neutralized)
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)
-
Starting Buffer: Low ionic strength buffer, e.g., 10 mM Tris-HCl, pH 8.0
-
Elution Buffer: Starting buffer containing a high concentration of salt, e.g., 1 M NaCl
-
Chromatography column
-
Peristaltic pump and fraction collector
-
Conductivity meter and UV detector (optional)
Procedure:
-
Column Packing and Equilibration: a. Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions. b. Equilibrate the column by washing with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the buffer.[11]
-
Sample Loading: a. Ensure the hydrolysate sample is at the same pH and ionic strength as the starting buffer. This may require buffer exchange. b. Apply the sample to the top of the column at a low flow rate. D-Mannuronic acid and L-guluronic acid will bind to the positively charged resin.[12]
-
Washing: a. Wash the column with 3-5 column volumes of the starting buffer to remove any unbound, neutral, or positively charged impurities.[12]
-
Elution: a. Elute the bound uronic acids by applying a linear gradient of increasing salt concentration (0-1 M NaCl in the starting buffer). This is achieved by mixing the starting and elution buffers in varying proportions. b. Alternatively, a step gradient with incremental increases in salt concentration can be used.[11] c. Collect fractions of the eluate using a fraction collector. D-Mannuronic acid and L-guluronic acid will elute at different salt concentrations due to potential differences in their pKa values and charge densities, allowing for their separation.
-
Analysis and Pooling: a. Analyze the collected fractions for the presence of uronic acids using a suitable assay (e.g., carbazole-sulfuric acid method) or by techniques like HPLC. b. Pool the fractions containing pure D-Mannuronic acid.
-
Desalting and Lyophilization: a. Desalt the pooled fractions using gel filtration chromatography or dialysis. b. Lyophilize the desalted solution to obtain pure D-Mannuronic acid as a powder.
Quantitative Data
The yield and composition of alginate and its constituent uronic acids can vary significantly depending on the source and processing methods.
Table 1: Alginate Yield and M/G Ratio from Various Brown Seaweeds
| Seaweed Species | Alginate Yield (% dry weight) | M/G Ratio | Reference |
| Laminaria digitata | 30.9% | 1.08 | [8] |
| Sargassum species | 1,200,000-3,500,000 (MW) | - | [7] |
| Cystoseira barbata | 19.0% | 0.64 | [13] |
| Padina boergesenii | 13.3% | >1.0 | [9] |
| Turbinaria triquetra | 20.3% | >1.0 | [9] |
Table 2: Recovery of Monouronates after Acid Hydrolysis
| Uronic Acid | Recovery (%) | Hydrolysis Conditions | Reference |
| D-Mannuronic acid | 80.9% | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | [10] |
| L-Guluronic acid | 62.8% | 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of D-Mannuronic acid.
Signaling Pathway
Caption: Inhibition of the LPS-induced TLR4 signaling pathway by D-Mannuronic acid.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 117. Preparation of d-mannuronic acid and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Lipopolysaccharide Recognition in the Crossroads of TLR4 and Caspase-4/11 Mediated Inflammatory Pathways [frontiersin.org]
- 6. biomedres.us [biomedres.us]
- 7. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Hyaluronic Acid-Based Nanoparticles
Disclaimer: Extensive literature searches did not yield specific information on the preparation and use of nanoparticles composed solely of D-Pentamannuronic acid. The following application notes and protocols are based on the closely related and extensively researched field of Hyaluronic Acid (HA)-based nanoparticles. HA is a naturally occurring polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. These HA-based systems are widely explored for their biocompatibility, biodegradability, and ability to target specific cell receptors in various biomedical applications.
Introduction
Hyaluronic acid (HA)-based nanoparticles are at the forefront of nanomedicine, offering a versatile platform for targeted drug delivery, advanced bioimaging, and innovative therapeutic strategies.[1][2] Their inherent biocompatibility and the ability to specifically bind to CD44 receptors, which are overexpressed on the surface of many cancer cells, make them ideal candidates for delivering therapeutic payloads directly to tumor sites while minimizing off-target effects.[1][3] This document provides detailed protocols for the preparation of HA-based nanoparticles and their application in cancer therapy and bioimaging, along with a summary of their key characteristics.
Data Presentation
Table 1: Physicochemical Properties of Hyaluronic Acid-Based Nanoparticles
| Formulation Code | Polymer Composition | Method of Preparation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| HA-PBCA | Hyaluronic acid-poly(butyl cyanoacrylate) | Radical Emulsion Polymerization | < 200 | Not Specified | Negative | Not Specified | [2] |
| PDA/HA-NPs | Polydopamine-Hyaluronic Acid | Self-polymerization and coating | ~72 | Not Specified | Not Specified | Not Applicable | [4] |
| HA-NPs (Electrosprayed) | Hyaluronic Acid | Electrospraying | 297 - 322 | Not Specified | Not Specified | Not Applicable | [5] |
| AAD-HANPs | Hyaluronic Acid cross-linked with 1,12-diaminododecane | Carbodiimide chemistry | 73.1 - 91.5 | 0.19 - 0.29 | Not Specified | Not Applicable | [6] |
| BAPA-HANPs | Hyaluronic Acid cross-linked with N,N'-bis(3-aminopropyl)-1,4-butanediamine | Carbodiimide chemistry | 114.1 - 132.7 | 0.25 - 0.31 | Not Specified | Not Applicable | [6] |
| Pentamidine-loaded HA-Polyarginine NPs | Hyaluronic Acid and Polyarginine | Polyelectrolyte complexation | Monodisperse population | Not Specified | Negative | 80 | [7] |
Table 2: In Vitro Cytotoxicity of Hyaluronic Acid-Based Nanoparticles
| Cell Line | Nanoparticle Formulation | Drug | Concentration | Viability (%) | Assay | Reference |
| A549 (Human Lung Carcinoma) | Pentamidine-loaded HA-Polyarginine NPs | Pentamidine | Not Specified | More cytotoxic than free drug | Not Specified | [7] |
| MDA-MB-231 (Human Breast Cancer) | Pentamidine-loaded HA-Polyarginine NPs | Pentamidine | Not Specified | More cytotoxic than free drug | Not Specified | [7] |
| HEK 293 (Human Embryonic Kidney) | PDA/HA/Gd3+ NPs | None | Not Specified | Low cytotoxicity | MTT Assay | [4] |
Experimental Protocols
Protocol for the Synthesis of Hyaluronic Acid-Coated Polydopamine Nanoparticles (PDA/HA-NPs)
This protocol describes the synthesis of polydopamine nanoparticles and their subsequent functionalization with hyaluronic acid for potential use as a dual contrast agent for CT and MRI scans.[4]
Materials:
-
Dopamine hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Hyaluronic acid (HA)
-
Deionized water
Procedure:
-
Dopamine Solution Preparation: Dissolve dopamine hydrochloride in deionized water to a final concentration of 2 mg/mL.
-
Tris Buffer Preparation: Prepare a 10 mM Tris buffer solution and adjust the pH to 8.5.
-
Polydopamine Nanoparticle Synthesis: Add the dopamine solution to the Tris buffer with vigorous stirring. Allow the self-polymerization to proceed for 4-6 hours at room temperature. The solution will gradually turn dark brown, indicating the formation of polydopamine nanoparticles.
-
Hyaluronic Acid Coating: To the polydopamine nanoparticle suspension, add a solution of hyaluronic acid (1 mg/mL in deionized water) under continuous stirring.
-
Incubation: Allow the mixture to react for 24 hours at room temperature to ensure complete coating of the nanoparticles with hyaluronic acid.
-
Purification: Centrifuge the suspension to pellet the PDA/HA-NPs. Remove the supernatant and wash the nanoparticles three times with deionized water to remove any unreacted reagents.
-
Resuspension: Resuspend the final PDA/HA-NPs in deionized water for characterization and further use.
Protocol for the Preparation of Pentamidine-Loaded Hyaluronic Acid-Polyarginine Nanoparticles
This protocol details the formation of nanoparticles through the complexation of anionic hyaluronic acid and cationic polyarginine for the encapsulation of the cationic drug pentamidine.[7]
Materials:
-
Hyaluronic acid (sodium salt)
-
Polyarginine hydrochloride
-
Pentamidine isethionate
-
Deionized water
Procedure:
-
Hyaluronic Acid Solution: Prepare a solution of hyaluronic acid in deionized water (e.g., 1 mg/mL).
-
Polyarginine Solution: Prepare a solution of polyarginine in deionized water (e.g., 1 mg/mL).
-
Pentamidine Solution: Prepare a solution of pentamidine isethionate in deionized water (e.g., 1 mg/mL).
-
Nanoparticle Formation:
-
To the hyaluronic acid solution, add the pentamidine solution dropwise under magnetic stirring. This allows for the initial interaction between the anionic polymer and the cationic drug.
-
Subsequently, add the polyarginine solution dropwise to the mixture. The addition of the polycation will induce the formation of polyelectrolyte complexes, resulting in the self-assembly of nanoparticles.
-
-
Equilibration: Allow the nanoparticle suspension to stir for 1-2 hours at room temperature to ensure the formation of stable complexes.
-
Characterization: The resulting nanoparticles can be characterized for size, zeta potential, and drug encapsulation efficiency.
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to evaluate the cytotoxicity of nanoparticles on a cell line.[4]
Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle suspension
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle suspension. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubation: Incubate the cells with the nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control.
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for HA-nanoparticle synthesis and evaluation.
CD44-Mediated Endocytosis Signaling Pathway
Caption: Targeted drug delivery via CD44-mediated endocytosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hyaluronic acid-based drug nanocarriers as a novel drug delivery system for cancer chemotherapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of Gd3+-loaded hyaluronic acid-polydopamine nanoparticles as a dual contrast agent for CT and MRI scans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrosprayed Nanoparticles Based on Hyaluronic Acid: Preparation and Characterization [mdpi.com]
- 6. Hyaluronic Acid Nanoparticles with Parameters Required for In Vivo Applications: From Synthesis to Parametrization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationally designed hyaluronic acid-based nano-complexes for pentamidine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D-Pentamannuronic acid solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of D-Pentamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[4] To prevent degradation, it is also advisable to protect the solutions from light.[4] If water is used as the solvent for the stock solution, it should be filtered and sterilized, for example, with a 0.22 μm filter, before use.[4]
Q3: What factors can affect the stability of this compound in my experiments?
A3: The stability of this compound can be influenced by several factors, primarily pH and temperature. Uronic acids, the building blocks of this compound, can degrade at low pH values and high temperatures.[5] Mannuronic acid-rich alginates are more susceptible to degradation under acidic and thermal stress compared to those rich in guluronic acid.[6] Exposure to strong acids or bases, and elevated temperatures can lead to the cleavage of glycosidic bonds, resulting in the breakdown of the oligosaccharide.
Q4: How can I monitor the degradation of this compound?
A4: Degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of its purity over time. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another robust method for analyzing uronic acids and their derivatives.[7]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty dissolving this compound powder. | Insufficient mixing or inappropriate solvent. | - Use an aqueous solvent like deionized water or PBS.- Vortex or sonicate the solution to aid dissolution.- Gentle warming (e.g., to 37°C) may improve solubility, but avoid high temperatures to prevent degradation. |
| Precipitate forms after dissolving in a buffer. | pH of the buffer is too low, causing protonation of the carboxyl groups and reduced solubility. | - Ensure the pH of the buffer is neutral to slightly basic (pH 7-8).- If a low pH is required for the experiment, consider the potential for reduced solubility and stability. |
| Incomplete solubility in an organic solvent. | This compound, being a polysaccharide, has inherently low solubility in most organic solvents. | - For applications requiring an organic solvent, consider using a co-solvent system with water, if compatible with your experiment.- Chemical modification of the molecule may be necessary to improve solubility in organic media, though this is an advanced technique.[3] |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results over time. | Degradation of this compound due to improper storage or experimental conditions. | - Prepare fresh solutions for each experiment whenever possible.- Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[4]- Avoid prolonged exposure to high temperatures and acidic or alkaline conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Confirm the identity of the new peaks using techniques like mass spectrometry (MS).- Common degradation pathways include acid hydrolysis.[5]- Review your experimental protocol to identify potential sources of stress (e.g., high temperature, extreme pH). |
| Decrease in the main peak area in HPLC analysis over time. | Degradation of the compound. | - Perform a forced degradation study to understand the degradation profile under different stress conditions (see Experimental Protocols section).- This will help in identifying the conditions under which this compound is most stable. |
Data Presentation
Table 1: Solubility Profile of Alginate Oligosaccharides
| Solvent | Solubility | Notes |
| Water | High / Excellent[1][2] | The primary solvent for alginate oligosaccharides. |
| Phosphate-Buffered Saline (PBS) | High | Expected to be similar to water, suitable for biological assays. |
| Cell Culture Media | High | Generally soluble, but compatibility with media components should be verified. |
| Ethanol | Low[3] | Insoluble in alcohol and hydroalcoholic solutions with an alcohol content above 30%.[6] |
| Methanol | Low | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Low | Alginates are generally insoluble in organic solvents.[3] |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendations |
| pH | Degradation can occur at low pH (acid hydrolysis).[5] The pKa of mannuronic acid is approximately 3.3.[6] | Maintain a neutral pH (6-8) for optimal stability in solution. Avoid strong acids. |
| Temperature | High temperatures can accelerate degradation.[5] Mannuronic acid-rich alginates are more susceptible to thermal degradation. | Store solutions at recommended low temperatures (-20°C or -80°C).[4] Avoid prolonged heating. |
| Light | Potential for photodegradation. | Store solutions protected from light.[4] |
| Freeze-Thaw Cycles | Repeated cycles can potentially affect the integrity of the oligosaccharide. | Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Qualitative)
-
Preparation of Solvent: Prepare a range of solvents to be tested (e.g., deionized water, PBS pH 7.4, ethanol, DMSO).
-
Sample Preparation: Weigh a small, known amount of this compound (e.g., 1 mg) into separate vials for each solvent.
-
Dissolution: Add a small volume of the respective solvent (e.g., 100 µL) to each vial.
-
Agitation: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the powder has dissolved, add another equivalent of the solid and repeat the process until saturation is reached.
-
Documentation: Record the observations for each solvent to determine the relative solubility.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is a general guideline and should be adapted based on the specific properties of this compound and the analytical methods available.
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.[8]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[8]
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points.[9]
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[8]
-
-
Neutralization: After the specified time points for acid and base hydrolysis, neutralize the samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting decision pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Hydrophobically Associated Alginates: Approaches and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing D-Pentamannuronic Acid Hydrogel Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crosslinking of D-Pentamannuronic acid (M-block) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crosslinking this compound hydrogels?
A1: this compound hydrogels, primarily derived from high mannuronic acid content alginates, are typically crosslinked using two main methods:
-
Ionic Crosslinking: This is the most common method and involves the use of divalent cations, such as calcium (Ca²⁺), to form ionic bridges between the carboxylic acid groups on the polymer chains.[1][2][3] This process is often referred to as ionotropic gelation and is favored for its mild reaction conditions, making it suitable for cell encapsulation.[3]
-
Covalent Crosslinking: This method involves the formation of stable covalent bonds between the polymer chains. Common covalent crosslinking strategies include amidation reactions using crosslinkers like adipic acid dihydrazide (AAD) with the aid of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] Covalently crosslinked hydrogels generally exhibit greater mechanical strength and long-term stability compared to their ionically crosslinked counterparts.[1][5]
Q2: My hydrogel is not forming or is too weak. What are the potential causes?
A2: Several factors can lead to poor or no gelation:
-
Insufficient Crosslinker Concentration: An inadequate amount of crosslinker will result in a low crosslinking density and, consequently, a weak gel.
-
Inappropriate pH: The pH of the polymer and crosslinking solutions can significantly impact the availability of functional groups for crosslinking. For ionic crosslinking of alginates, the pKa of mannuronic acid residues is approximately 3.38.[6][7] The pH should be suitable for the specific crosslinking chemistry being used.
-
Polymer Concentration and Molecular Weight: Low polymer concentration or low molecular weight of the this compound can lead to a sparse polymer network and weak gel formation.[8]
-
Purity of Reagents: Impurities in the polymer or crosslinking agents can interfere with the crosslinking reaction.
Q3: How can I control the degradation rate of my hydrogel?
A3: The degradation rate of this compound hydrogels can be tailored by:
-
Crosslinking Method: Covalently crosslinked hydrogels are generally more resistant to degradation than ionically crosslinked hydrogels.[1]
-
Crosslinking Density: Increasing the concentration of the crosslinking agent will lead to a higher crosslinking density and a slower degradation rate.
-
Type of Crosslinker: For ionic crosslinking, the choice of cation can influence stability. For covalent crosslinking, the length and chemical nature of the crosslinker play a role.
-
Polymer Modification: Chemical modification of the this compound backbone can introduce sites for controlled degradation, for example, by incorporating enzymatically cleavable peptides.
Q4: Is it possible to combine ionic and covalent crosslinking?
A4: Yes, dual crosslinking is a technique used to create hydrogels with enhanced mechanical properties and stability.[3] Typically, a methacrylated alginate is first ionically crosslinked with calcium ions, followed by covalent crosslinking of the methacrylate groups using photoinitiation.[3] This approach allows for the formation of a hydrogel with both reversible ionic crosslinks and stable covalent crosslinks.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Heterogeneous Gelation
| Symptom | Possible Cause | Suggested Solution |
| Gel is lumpy or contains un-gelled regions. | Poor mixing of polymer and crosslinker solutions. | Ensure thorough and rapid mixing of the polymer and crosslinker solutions. For ionic crosslinking with CaCl₂, consider using a less soluble calcium salt like CaSO₄ to slow down the gelation process and allow for more uniform mixing.[9] |
| Gel forms instantly upon contact with the crosslinker, preventing uniform molding. | Rapid gelation kinetics. | Use a slower-acting crosslinker or a lower concentration of the crosslinker to control the gelation rate. For ionic crosslinking, internal gelation methods where the calcium source is released in a controlled manner can be employed. |
| Surface of the gel is much stiffer than the interior. | Diffusion-limited crosslinking. | Allow for a longer crosslinking time to ensure the crosslinker penetrates the entire hydrogel. Alternatively, use a lower concentration of the crosslinker to reduce the rate of surface crosslinking. |
Issue 2: Poor Mechanical Properties (Too Brittle or Too Soft)
| Symptom | Possible Cause | Suggested Solution |
| Hydrogel fractures easily under minimal stress. | High crosslinking density leading to a rigid network. | Decrease the concentration of the crosslinking agent. For alginates rich in mannuronic acid, which tend to form softer gels, consider blending with a higher guluronic acid content alginate to improve rigidity.[8] |
| Hydrogel is too soft and does not hold its shape. | Low crosslinking density or low polymer concentration. | Increase the concentration of the crosslinking agent or the polymer.[10] Consider using a higher molecular weight polymer. For enhanced stiffness, dual crosslinking (ionic and covalent) can be an effective strategy.[3] |
| Mechanical properties change significantly over time in culture media. | Loss of ionic crosslinks due to ion exchange with monovalent cations in the media. | Increase the initial crosslinker concentration or consider using covalent crosslinking for long-term stability. Encapsulating cells in a dually crosslinked hydrogel can also mitigate this issue. |
Data Presentation
Table 1: Effect of Crosslinker Concentration on Alginate Hydrogel Properties
| Alginate Concentration (% w/v) | Crosslinker (CaCl₂) Concentration (M) | Storage Modulus (G') (Pa) | Swelling Ratio (%) | Reference |
| 2 | 0.05 | ~26,000 | ~49 | [1] |
| Not specified | 0.01 | ~887 | Swelling observed | [11] |
| Not specified | 0.05 | Higher than 10mM | Shrinking observed | [11] |
| 1.5 - 2.5 | 0.01 - 0.04 | Not specified | High | [10] |
Table 2: Comparison of Ionic and Covalent Crosslinking on Alginate Hydrogel Stress Relaxation
| Crosslinking Type | Crosslinker | Instantaneous Elastic Modulus (kPa) | Time for 50% Stress Relaxation (s) | Reference |
| Ionic | 50 mM Ca²⁺ | ~26 | ~20 | [1] |
| Covalent | 5 mM AAD | ~26 | ~3600 | [1] |
Experimental Protocols
Protocol 1: Ionic Crosslinking of this compound Hydrogel with Calcium Chloride
-
Preparation of Polymer Solution:
-
Dissolve this compound-rich alginate in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to achieve the desired concentration (e.g., 2% w/v).
-
Stir the solution gently until the polymer is fully dissolved. Avoid introducing air bubbles.
-
-
Preparation of Crosslinking Solution:
-
Prepare a calcium chloride (CaCl₂) solution (e.g., 0.1 M) in deionized water.
-
-
Hydrogel Formation (External Gelation):
-
Cast the polymer solution into a mold of the desired shape.
-
Gently immerse the mold containing the polymer solution into the CaCl₂ crosslinking bath.
-
Allow the hydrogel to crosslink for a sufficient time (e.g., 10-30 minutes) to ensure complete gelation. The crosslinking time may need to be optimized based on the desired hydrogel properties.
-
Carefully remove the crosslinked hydrogel from the mold and wash it with deionized water to remove excess calcium ions.
-
Protocol 2: Covalent Crosslinking of this compound Hydrogel
-
Preparation of Polymer Solution:
-
Dissolve this compound-rich alginate in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 2% (w/v).
-
-
Activation of Carboxylic Acid Groups:
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the polymer solution to activate the carboxylic acid groups. The molar ratio of EDC/NHS to carboxylic acid groups should be optimized.
-
-
Crosslinking Reaction:
-
Add a di-amine crosslinker, such as adipic acid dihydrazide (AAD), to the activated polymer solution.
-
Mix the solution thoroughly and cast it into a mold.
-
Allow the reaction to proceed for several hours (e.g., 24 hours) at room temperature to form the covalently crosslinked hydrogel.
-
-
Purification:
-
Wash the resulting hydrogel extensively with deionized water to remove unreacted crosslinkers and byproducts.
-
Mandatory Visualizations
References
- 1. Stress-relaxation behavior in gels with ionic and covalent crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations [mdpi.com]
- 3. Dual Ionic and Photo-Crosslinked Alginate Hydrogels for Micropatterned Spatial Control of Material Properties and Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Tuning Mechanical Characteristics and Permeability of Alginate Hydrogel by Polyvinyl Alcohol and Deep Eutectic Solvent Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. rheolution.com [rheolution.com]
Technical Support Center: D-Pentamannuronic Acid Purification Protocols
Welcome to the technical support center for D-Pentamannuronic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound is an alginate oligomer, a type of polysaccharide.[1] It is primarily produced by marine brown algae and a limited number of Gram-negative bacteria.[1]
Q2: What are the general steps involved in purifying this compound?
A2: The purification of this compound, like other polysaccharides, generally involves three main stages:
-
Extraction: Releasing the polysaccharide from its source material. Common methods include hot water, acid, or alkaline extraction, often assisted by techniques like microwave or ultrasound to improve efficiency.[2]
-
Impurity Removal: Eliminating contaminants such as proteins, lipids, pigments, and low molecular weight substances.[2]
-
Fractionation and Purification: Separating the target polysaccharide from other polysaccharide fractions and further purifying it to achieve the desired level of homogeneity. This is often accomplished using techniques like precipitation and chromatography.[3][4]
Q3: How can I remove protein contamination from my this compound extract?
A3: Several methods can be used to remove protein impurities from crude polysaccharide extracts. The most common include enzymatic digestion with protease, the Sevag method (denaturing proteins with chloroform and octanol), trichloroacetic acid (TCA) precipitation, and the use of trifluoro-trichloroethane.[2]
Q4: My purified this compound solution has a color. How can I decolorize it?
A4: Pigment impurities are a common issue. Adsorption using activated carbon is a frequently used method to remove pigments.[2][4] Oxidation methods can also be employed for decolorization.[2]
Q5: Which chromatographic techniques are most effective for purifying this compound?
A5: Column chromatography is a powerful tool for polysaccharide purification.[5] For uronic acid-containing polysaccharides like this compound, ion-exchange chromatography (IEC) is particularly effective due to the negative charge of the carboxyl groups.[6] Size-exclusion chromatography (SEC) is also commonly used to separate polysaccharides based on their molecular weight.[4]
Q6: How can I determine the purity and concentration of my this compound sample?
A6: High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the purity and monosaccharide composition of polysaccharides.[5][7] For quantitative analysis of uronic acids, colorimetric methods such as the carbazole-sulfuric acid method or the m-hydroxybiphenyl method can be used.[8] Gas chromatography (GC) can also be employed for detailed structural analysis.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis or inefficient extraction from the source material. | Optimize the extraction method. Consider using enzyme-assisted extraction to break down cell walls.[2] For tough materials, mechanical disruption (e.g., grinding in liquid nitrogen) prior to extraction can improve yield. |
| Polysaccharide degradation during extraction. | Avoid harsh extraction conditions (e.g., excessively high temperatures or extreme pH) that can lead to the degradation of the polysaccharide. | |
| Presence of Protein Impurities in Final Product | Incomplete removal of proteins during the purification process. | Combine multiple deproteinization methods. For example, follow an enzymatic digestion with a Sevag extraction. Ensure complete mixing during the extraction to maximize protein removal. |
| Broad or Tailing Peaks in Chromatography | Poor separation on the chromatographic column. | Optimize the chromatographic conditions. For ion-exchange chromatography, adjust the salt gradient or pH of the eluent to improve resolution.[6] For size-exclusion chromatography, ensure the column is properly packed and the flow rate is optimal. |
| Sample overloading. | Reduce the amount of sample loaded onto the column. | |
| Inconsistent Results in Quantitative Analysis | Incomplete hydrolysis of the polysaccharide. | Ensure complete acid hydrolysis of the polysaccharide to its constituent monosaccharides before analysis by HPLC or GC. Optimize hydrolysis time and acid concentration.[7][9] |
| Interference from other components in the sample. | Use a more specific detection method. For example, pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC analysis can enhance specificity and sensitivity for monosaccharides.[8][10] |
Experimental Protocols
Protocol 1: General Extraction and Purification Workflow
This protocol outlines a general workflow for the extraction and initial purification of this compound from a source material.
Caption: General workflow for this compound purification.
Protocol 2: Troubleshooting Logic for Low Purity
This diagram illustrates a logical approach to troubleshooting low purity in the final this compound product.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polysaccharides-Isolation, Purification and Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. What Are the Effective Strategies for Removing Impurities from Crude Polysaccharide Extracts? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Isolation and purification of carbohydrate components in functional food: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02748E [pubs.rsc.org]
- 6. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of D-Pentamannuronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of D-Pentamannuronic acid and its oligosaccharides.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of D-mannuronic acid oligosaccharides, including this compound. Two primary synthesis routes are covered: chemical synthesis and enzymatic degradation of alginate.
Chemical Synthesis
Chemical synthesis offers precise control over the structure of the final product but can be challenging due to the inherent properties of mannuronic acid.
Issue 1: Low Yield of the Desired β-linked Oligosaccharide
| Potential Cause | Recommended Solution |
| Low reactivity of the mannuronic acid donor: The electron-withdrawing carboxyl group at C-5 deactivates the anomeric center, making glycosylation difficult.[1][2][3] | Use a highly reactive glycosyl donor, such as a thioglycoside or a glycosyl imidate. Consider using a more powerful promoter system to facilitate the reaction. |
| Poor stereoselectivity: Mannose-configured sugars have a natural tendency to form α-linkages.[1] | Employ strategies to favor β-linkage formation. One effective method is using a 4,6-O-benzylidene acetal protecting group on the glycosyl donor, which restricts conformational flexibility and promotes the formation of the β-anomer.[4][5] Another approach is to use a participating protecting group at the C-2 position. |
| Formation of side products: Undesired side reactions can consume starting materials and reduce the yield of the target oligosaccharide. | Optimize reaction conditions such as temperature and reaction time. The use of specific protecting groups, like the 3-O-picoloyl group, can help control stereoselectivity through H-bond-mediated aglycone delivery (HAD) and minimize side reactions.[1][5][6] |
Issue 2: Difficulty in Deprotection of the Final Product
| Potential Cause | Recommended Solution |
| Harsh deprotection conditions: Standard deprotection methods may cleave the newly formed glycosidic bonds or alter the carboxyl group. | Utilize milder deprotection strategies. For example, if benzyl groups are used as protecting groups, they can be removed by catalytic hydrogenation. |
| Incomplete deprotection: Steric hindrance in larger oligosaccharides can prevent the complete removal of all protecting groups. | Monitor the deprotection reaction closely using techniques like TLC or NMR. If necessary, repeat the deprotection step or use a different deprotection method for stubborn protecting groups. |
Enzymatic Synthesis from Alginate
Enzymatic degradation of alginate is a common method for producing mannuronic acid oligosaccharides. The yield and composition of the resulting oligosaccharides depend on the enzyme and reaction conditions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Sub-optimal enzyme activity: The alginate lyase may not be functioning at its maximum capacity. | Optimize reaction conditions such as pH, temperature, and the presence of metal ion cofactors. Most alginate lyases have an optimal pH between 8.0 and 8.5 and a temperature around 50°C.[7][8] |
| Incorrect enzyme selection: The chosen alginate lyase may not have the desired specificity for producing pentamers. Alginate lyases can be endo- or exo-lytic and can have specificity for poly-M or poly-G blocks within the alginate.[9][10] | Select an endo-lytic alginate lyase with a preference for poly-M blocks to maximize the yield of mannuronate oligosaccharides. The specific enzyme's action pattern will determine the size of the oligosaccharides produced. |
| High viscosity of the alginate solution: A highly viscous substrate solution can hinder enzyme-substrate interaction and reduce the overall reaction rate.[11] | Use a lower concentration of alginate or pre-treat the alginate to reduce its viscosity before adding the enzyme. |
| Enzyme inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity. | Ensure the alginate substrate is free from potential inhibitors. If using a crude enzyme preparation, consider purifying the alginate lyase. |
Issue 2: Broad Distribution of Oligosaccharide Sizes
| Potential Cause | Recommended Solution |
| Non-specific enzyme activity: The alginate lyase may be cleaving the alginate chain at random, leading to a wide range of oligosaccharide sizes. | Use an alginate lyase with a more defined cutting pattern. Some endo-lytic enzymes are known to produce specific di-, tri-, or tetrasaccharides as their main products.[9] |
| Prolonged reaction time: Allowing the enzymatic reaction to proceed for too long can lead to the further degradation of the desired pentamers into smaller oligosaccharides. | Optimize the reaction time by taking samples at different time points and analyzing the product distribution using techniques like HPLC or TLC. Stop the reaction when the concentration of the desired pentamer is at its maximum. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the enzymatic synthesis of this compound?
A1: The ideal starting material is a high-purity sodium alginate with a high content of polymannuronic acid (poly-M) blocks. The composition of the alginate will directly influence the composition of the resulting oligosaccharides.
Q2: How can I improve the stability and reusability of the alginate lyase?
A2: Immobilization of the alginate lyase onto a solid support is an effective strategy to enhance its stability and allow for its reuse over multiple reaction cycles. This can significantly reduce the cost of the enzymatic process.[12]
Q3: What are the most effective methods for purifying this compound from the reaction mixture?
A3: A combination of chromatographic techniques is typically used for purification. Size-exclusion chromatography (SEC) is effective for separating oligosaccharides based on their size. For higher resolution and purity, hydrophilic interaction liquid chromatography (HILIC) is a powerful technique for separating polar compounds like oligosaccharides.[13]
Q4: How can I accurately quantify the yield of this compound?
A4: High-performance liquid chromatography (HPLC) with a suitable detector (e.g., refractive index or UV at 235 nm for unsaturated oligosaccharides) is the most common method for quantifying the yield of specific oligosaccharides.[14][15] High-performance thin-layer chromatography (HPTLC) can also be a rapid and cost-effective method for quantification.[16]
Q5: Are there any safety precautions I should take when working with the reagents for chemical synthesis?
A5: Yes, many of the reagents used in chemical carbohydrate synthesis are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Alginate Lyase Activity Under Different Conditions
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |
| Cellulophaga sp. NJ-1 | 8.0 | 50 | 24,038 | [7][8] |
| Rhodothermus marinus DSM 4252 | 8.0 | 70 | 37,315 | [9] |
| Pseudoalteromonas agarivorans A3 | Not Specified | 20 (for production) | Not Specified | [17] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of Alginate
-
Substrate Preparation: Prepare a solution of sodium alginate (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add the purified or immobilized alginate lyase to the alginate solution. The optimal enzyme-to-substrate ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C) with gentle agitation.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the formation of oligosaccharides using TLC or HPLC.
-
Reaction Termination: Once the desired product distribution is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant containing the oligosaccharides can then be subjected to further purification steps like SEC and HILIC.
Protocol 2: General Workflow for Chemical Synthesis of a Mannuronic Acid Disaccharide
This protocol provides a conceptual overview. Specific protecting groups, activating agents, and reaction conditions will need to be optimized based on the specific target molecule.
-
Preparation of Glycosyl Donor and Acceptor: Synthesize a suitably protected mannuronic acid glycosyl donor (e.g., a thioglycoside with a 4,6-O-benzylidene protecting group) and a glycosyl acceptor with a free hydroxyl group at the desired linkage position.
-
Glycosylation Reaction: In an inert atmosphere, dissolve the glycosyl donor and acceptor in a dry, aprotic solvent. Cool the reaction mixture to a low temperature (e.g., -78°C). Add the promoter system (e.g., a combination of an activator and a Lewis acid) dropwise.
-
Reaction Quenching and Workup: Once the reaction is complete (as determined by TLC), quench the reaction by adding a suitable reagent (e.g., triethylamine). Allow the mixture to warm to room temperature and then perform an aqueous workup to remove inorganic salts.
-
Purification of the Protected Disaccharide: Purify the resulting protected disaccharide using column chromatography on silica gel.
-
Deprotection: Subject the purified protected disaccharide to the appropriate deprotection conditions to remove all protecting groups.
-
Final Purification: Purify the deprotected disaccharide using techniques such as SEC or HILIC to obtain the final product.
Visualizations
Caption: Workflow for the chemical synthesis of a D-mannuronic acid oligosaccharide.
Caption: Workflow for the enzymatic synthesis of D-mannuronic acid oligosaccharides.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. A versatile approach to the synthesis of glycans containing mannuronic acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [ouci.dntb.gov.ua]
- 4. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Degradation of Alginate and Preparation of Alginate Oligosaccharides by a Novel Biofunctional Alginate Lyase with High Activity and Excellent Thermophilic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-conferences.org [bio-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Production of Alginate Oligosaccharides (AOSs) Using Enhanced Physicochemical Properties of Immobilized Alginate Lyase for Industrial Application [mdpi.com]
- 13. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent approaches for the quantitative analysis of functional oligosaccharides used in the food industry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative analysis of hyaluronan oligosaccharides with high performance thin layer chromatography using reagent-free derivatization on amino-modified silica and electrospray ionization-quadrupole time-of-flight mass spectrometry coupling on normal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cost-effective production of alginate oligosaccharides from Laminaria japonica roots by Pseudoalteromonas agarivorans A3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of D-Pentamannuronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of D-Pentamannuronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: The main challenges in characterizing this compound, a key component of alginate, stem from its acidic nature, structural similarity to its epimer L-Guluronic acid, and its tendency to be present in complex mixtures of oligosaccharides. Specific issues include incomplete hydrolysis of alginate, degradation of the monosaccharide during sample preparation, co-elution and peak tailing in chromatographic separations, and difficulties in unambiguous signal assignment in NMR spectra.
Q2: How can I improve the yield of this compound from alginate hydrolysis?
A2: Optimizing hydrolysis conditions is crucial. Acid hydrolysis using sulfuric acid requires careful control of time, temperature, and acid concentration to maximize the release of uronic acids while minimizing their degradation. A two-step hydrolysis can be effective: an initial treatment with concentrated sulfuric acid at a lower temperature, followed by dilution and heating. It is important to note that D-Mannuronic acid and L-Guluronic acid have different release patterns and degradation rates, which must be considered for accurate quantification.
Q3: What is the best chromatographic method for separating this compound from other uronic acids?
A3: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of uronic acids without the need for derivatization.[1] The high pH conditions used in HPAEC-PAD allow for the direct detection of these acidic sugars with high sensitivity.
Q4: I am observing significant peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A4: Peak tailing for acidic compounds like this compound in HPLC is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups.[2] To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the carboxylic acid group, reducing unwanted interactions.[2]
-
Use a Buffered Mobile Phase: A buffer helps maintain a stable pH throughout the analysis.[2]
-
Employ an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[2]
-
Consider a Different Stationary Phase: A polymer-based column can be less prone to these interactions compared to silica-based columns.
Q5: Are there any specific challenges with the mass spectrometric analysis of this compound?
A5: Yes, challenges in mass spectrometry include the potential for in-source fragmentation and the difficulty in distinguishing between isomers like D-Mannuronic acid and L-Guluronic acid based solely on their mass. Derivatization is often employed to improve volatility for GC-MS analysis, but can introduce its own set of challenges, such as the formation of multiple derivative peaks.[3] For electrospray ionization mass spectrometry (ESI-MS), understanding the fragmentation patterns of uronic acid derivatives is key to structural elucidation.[4]
Troubleshooting Guides
HPLC & HPAEC-PAD Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with stationary phase; Inappropriate mobile phase pH; Column overload. | - Use a mobile phase with a pH well below the pKa of the uronic acid. - Add a buffer to the mobile phase.[2] - Use a highly deactivated, end-capped column.[2] - Reduce the sample concentration or injection volume.[2] |
| Co-elution of Mannuronic and Guluronic Acids | Insufficient column resolution; Suboptimal mobile phase conditions. | - Optimize the gradient elution profile in HPAEC-PAD.[5] - Adjust the concentration of the competing anion (e.g., acetate) in the mobile phase. - Evaluate a different stationary phase (e.g., a column with a different ligand density). |
| Poor Peak Shape for All Peaks | Column void or contamination; Partially blocked column frit. | - Reverse and flush the column.[6] - If a guard column is used, replace it. - Inspect and clean the column inlet frit.[6] - If the problem persists, replace the analytical column.[6] |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell; Air bubbles in the system. | - Prepare fresh mobile phase using high-purity solvents and reagents. - Degas the mobile phase thoroughly. - Flush the detector cell with a strong solvent. |
Sample Preparation: Alginate Hydrolysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of Mannuronic Acid | Incomplete hydrolysis; Degradation of monosaccharides during hydrolysis. | - Optimize hydrolysis time and temperature. Prolonged exposure to harsh conditions can lead to degradation. - Employ a two-stage hydrolysis protocol.[7] - Analyze recovery of a standard D-Mannuronic acid solution under the same hydrolysis conditions to quantify degradation. |
| Inconsistent M/G Ratios | Differential degradation rates of mannuronic and guluronic acids; Incomplete hydrolysis of G-rich blocks. | - Establish separate release and degradation profiles for both mannuronic and guluronic acids under your experimental conditions. - Ensure hydrolysis conditions are sufficient to break down the more resistant polyguluronic acid blocks. |
| Interference from Reagents | High salt concentration from neutralization of acidic hydrolysate. | - Use a desalting step, such as solid-phase extraction (SPE), before chromatographic analysis. |
Quantitative Data
Table 1: Recovery of Uronic Acids after Sulfuric Acid Hydrolysis
| Hydrolysis Conditions | Recovery of D-Mannuronic Acid (%) | Recovery of L-Guluronic Acid (%) |
| 80% H₂SO₄ at 30°C for 3h, then 2N H₂SO₄ at 100°C for 2h | 80.9 | 62.8 |
| Prolonged treatment beyond the optimal time | Lower recovery due to degradation | Lower recovery due to degradation |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Alginate for Uronic Acid Analysis
-
Sample Preparation: Weigh approximately 10 mg of dry alginate sample into a screw-cap tube.
-
Primary Hydrolysis: Add 1 mL of 80% sulfuric acid. Incubate at 30°C for 3 hours with occasional vortexing.
-
Secondary Hydrolysis: Dilute the sample by adding 7 mL of deionized water to achieve a final sulfuric acid concentration of approximately 2N.
-
Heating: Tightly cap the tube and place it in a heating block at 100°C for 2 hours.
-
Neutralization: Cool the sample to room temperature. Neutralize the hydrolysate by the slow addition of a saturated barium hydroxide solution until the pH is neutral. Barium sulfate will precipitate.
-
Clarification: Centrifuge the sample to pellet the barium sulfate precipitate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPAEC-PAD analysis.
Protocol 2: HPAEC-PAD Analysis of D-Mannuronic Acid
-
Instrumentation: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A CarboPac™ PA10 or PA200 column with a corresponding guard column is recommended.[5][8]
-
Mobile Phase:
-
Eluent A: Deionized water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 200 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
-
Gradient Elution: Develop a gradient program to effectively separate mannuronic acid, guluronic acid, and other components. An example gradient could involve an initial isocratic step with a low concentration of NaOH, followed by a linear gradient of NaOAc to elute the uronic acids.
-
Detection: Use a standard carbohydrate waveform for pulsed amperometric detection.
-
Quantification: Prepare a standard curve using high-purity D-Mannuronic acid.
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Troubleshooting logic for HPLC/HPAEC-PAD analysis.
References
- 1. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. Mass spectrometry of uronic acid derivatives. XI--Structure elucidation by mass spectrometry of aldobiouronic and pseudoaldobiouronic acids and their beta-elimination products as per-o-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
D-Pentamannuronic acid storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of D-Pentamannuronic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Storage and Handling Best Practices
Proper storage and handling are crucial for maintaining the integrity and biological activity of this compound.
General Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial contamination.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | -20°C | Long-term | Protect from light and moisture.[2][3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Shipping | Room Temperature | Short-term | May vary depending on the supplier.[2][3] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental use of this compound.
Q1: I'm having trouble dissolving the solid this compound. What should I do?
A1: this compound is generally soluble in water.[2] If you encounter solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a high-purity solvent, such as sterile, nuclease-free water.
-
pH of the Solution: The pH of the solvent can influence the solubility of acidic polysaccharides. While this compound is soluble in water, adjusting the pH of your buffer system may be necessary for your specific application.
-
Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Avoid excessive heat, as it may lead to degradation.
-
Sonication: Brief sonication in a water bath can also help to break up any aggregates and facilitate dissolution.
Q2: My experimental results are inconsistent. Could the this compound have degraded?
A2: Inconsistent results can be a sign of compound degradation. The biological activity of alginate oligosaccharides like this compound is influenced by their structure.[4] Degradation can alter this structure and impact its effectiveness.
-
Signs of Degradation: While there may be no visible signs of degradation in a solution, a loss of expected biological activity is a key indicator.
-
Prevention of Degradation:
-
Strictly adhere to the recommended storage conditions.
-
Use freshly prepared solutions whenever possible.
-
Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[2]
-
Protect solutions from light.[2]
-
Be aware of incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Q3: I observed precipitation in my stock solution after thawing. Is it still usable?
A3: Precipitation upon thawing can indicate that the compound has come out of solution or that degradation has occurred.
-
Recommended Action: Try to redissolve the precipitate by gentle warming and vortexing. If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one. Using a solution with precipitates can lead to inaccurate dosing and inconsistent results.
Q4: How should I prepare a sterile solution of this compound for cell culture experiments?
A4: To prepare a sterile solution for cell culture, follow these steps:
-
Dissolve the this compound in sterile water or your desired culture medium to create a stock solution.
-
Once fully dissolved, sterilize the solution by filtering it through a 0.22 µm filter.[2]
-
Aseptically aliquot the sterile stock solution into smaller, single-use volumes and store at the recommended temperature.
Experimental Protocols
Below is a general protocol for treating adherent mammalian cells with this compound. This protocol should be optimized for your specific cell line and experimental design.
Protocol: In Vitro Treatment of Adherent Cells
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for optimal growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2) until the cells have adhered and reached the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of your sterile this compound stock solution.
-
Dilute the stock solution to the desired final concentration(s) in pre-warmed, complete cell culture medium.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cell culture wells.
-
Gently add the medium containing the appropriate concentration of this compound to each well. Include a vehicle control (medium without the compound).
-
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Analysis: Following incubation, the cells can be analyzed for various endpoints, such as proliferation, gene expression, or protein analysis.
Visual Guides
Experimental Workflow for Cell Culture Treatment
Caption: Workflow for treating adherent cells with this compound.
Troubleshooting Logic for Solubility Issues
References
Technical Support Center: D-Pentamannuronic Acid Quantification
Welcome to the technical support center for the refinement of D-Pentamannuronic acid quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for quantifying this compound in my samples?
A1: The choice of method depends on several factors including the sample matrix, the required sensitivity, available equipment, and whether you need to quantify other uronic acids simultaneously.
-
Colorimetric assays (e.g., carbazole assay) are relatively simple and cost-effective for total uronic acid quantification. However, they can suffer from interference from neutral sugars and other sample components.[1][2]
-
High-Performance Liquid Chromatography (HPLC) offers higher specificity and allows for the simultaneous quantification of different monosaccharides, including this compound. HPLC methods often require sample hydrolysis and derivatization.
Q2: I am observing high background noise in my colorimetric assay. What could be the cause?
A2: High background noise in colorimetric assays for uronic acids can be caused by several factors:
-
Interference from neutral sugars: Neutral sugars can react with the reagents, leading to a false positive signal.
-
Contamination of reagents: Ensure that all reagents, especially sulfuric acid, are of high purity.
-
Improper sample preparation: Inadequate removal of interfering substances from the sample matrix can lead to high background. Consider additional purification steps like dialysis or solid-phase extraction (SPE).
Q3: My HPLC peaks for this compound are broad and show poor resolution. How can I improve this?
A3: Poor peak shape in HPLC can be due to a variety of issues:
-
Suboptimal mobile phase composition: Adjust the pH and organic solvent concentration of your mobile phase. For uronic acids, a slightly acidic mobile phase can improve peak shape.
-
Column degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate flow rate: Optimize the flow rate to improve separation efficiency.
-
Sample overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.
Q4: What are the critical steps in sample preparation for this compound quantification?
A4: Proper sample preparation is crucial for accurate quantification. Key steps include:
-
Hydrolysis: If this compound is part of a polysaccharide, complete hydrolysis is necessary to release the monosaccharide. Acid hydrolysis is common, but conditions (acid concentration, temperature, time) must be optimized to avoid degradation of the uronic acid.
-
Purification: Removal of interfering substances such as proteins, lipids, and neutral sugars is often required. Techniques like precipitation, dialysis, and solid-phase extraction (SPE) can be employed.
-
Derivatization (for HPLC): For UV or fluorescence detection in HPLC, derivatization with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often necessary to enhance sensitivity.
Troubleshooting Guides
Colorimetric Assay (Carbazole Method)
| Issue | Possible Cause | Troubleshooting Steps |
| Low sensitivity | Incomplete hydrolysis of the polysaccharide. | Optimize hydrolysis conditions (acid concentration, time, temperature). |
| Degradation of this compound during the assay. | Ensure proper temperature control during the heating steps. | |
| Low concentration of this compound in the sample. | Concentrate the sample before analysis. | |
| High variability between replicates | Inconsistent pipetting of viscous sulfuric acid. | Use a positive displacement pipette for accurate dispensing of sulfuric acid. |
| Non-homogenous sample. | Ensure the sample is well-mixed before taking aliquots. | |
| Temperature fluctuations during the reaction. | Use a water bath or heating block with precise temperature control. | |
| Color fading or instability | Impure reagents. | Use high-purity, analytical grade reagents. |
| Exposure to light. | Protect the samples from direct light after color development. |
HPLC Method
| Issue | Possible Cause | Troubleshooting Steps |
| No peaks or very small peaks | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, pH, temperature, and reaction time). |
| Detector issue. | Check the detector lamp and settings. | |
| Low sample concentration. | Concentrate the sample or inject a larger volume (if it does not affect resolution). | |
| Ghost peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity mobile phase and flush the injector. |
| Carryover from a previous injection. | Run a blank gradient after each sample. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuation in column temperature. | Use a column oven for stable temperature control. | |
| Pump malfunction. | Check the pump for leaks and ensure a consistent flow rate. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of uronic acids. Data for this compound is limited; therefore, values for the closely related D-mannuronic acid and general uronic acids are provided as a reference.
| Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Carbazole Assay | D-Glucuronic Acid | 1-50 µg/mL | ~0.5 µg/mL | ~1.5 µg/mL | Generic Data |
| HPLC-PMP-UV | D-Mannuronic Acid | 5-200 µM | ~1 µM | ~3 µM | Generic Data |
| HPLC-PAD | Uronic Acids | 0.1-10 mg/L | ~0.03 mg/L | ~0.1 mg/L | Generic Data |
Experimental Protocols
Colorimetric Quantification using the Carbazole Assay (Adapted for D-Mannuronic Acid)
This protocol is adapted from general methods for uronic acid determination and can be used for this compound with appropriate standards.
Materials:
-
Concentrated Sulfuric Acid (98%)
-
Borate-Sulfuric Acid Reagent: 0.025 M sodium tetraborate in concentrated sulfuric acid
-
Carbazole Reagent: 0.125% (w/v) carbazole in absolute ethanol
-
D-Mannuronic acid standard solutions (e.g., 10-100 µg/mL)
-
Ice bath
-
Water bath (100°C)
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare a series of D-Mannuronic acid standards. Dilute your samples to fall within the standard curve range.
-
Reaction Setup: Pipette 200 µL of each standard or sample into a glass test tube. Prepare a blank with 200 µL of deionized water.
-
Acid Addition: Place the tubes in an ice bath. Carefully and slowly add 1.2 mL of the cold borate-sulfuric acid reagent to each tube. Mix well.
-
Heating: Transfer the tubes to a boiling water bath (100°C) for 10 minutes.
-
Cooling: Immediately cool the tubes in an ice bath to room temperature.
-
Carbazole Addition: Add 50 µL of the carbazole reagent to each tube and mix thoroughly.
-
Color Development: Heat the tubes in a boiling water bath for 15 minutes.
-
Measurement: Cool the tubes to room temperature. Measure the absorbance at 530 nm using a spectrophotometer.
-
Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the D-Mannuronic acid standards. Determine the concentration of this compound in your samples from the standard curve.
HPLC Quantification with PMP Derivatization
This protocol provides a general workflow for the quantification of uronic acids by HPLC after pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
Materials:
-
Trifluoroacetic acid (TFA) for hydrolysis
-
PMP solution (0.5 M in methanol)
-
Ammonia solution (for neutralization)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (e.g., 50 mM, pH 7.0)
Procedure:
-
Hydrolysis (if necessary): Hydrolyze the polysaccharide sample with 2 M TFA at 121°C for 2 hours to release monosaccharides. Neutralize the hydrolysate with ammonia solution.
-
Derivatization: a. To 100 µL of the neutralized sample or standard, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH. b. Incubate the mixture at 70°C for 30 minutes. c. Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl. d. Extract the PMP-labeled monosaccharides with chloroform to remove excess PMP. The aqueous layer contains the derivatized sugars.
-
HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (A) and phosphate buffer (B). A typical gradient might start with a low percentage of A, increasing to elute the derivatized sugars. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 245 nm. e. Injection Volume: 20 µL.
-
Quantification: Create a standard curve using D-Mannuronic acid standards that have undergone the same derivatization process. Calculate the concentration of this compound in the samples based on the peak areas.
Method Selection Workflow
Since no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a logical workflow for selecting a suitable quantification method.
Caption: Workflow for selecting a this compound quantification method.
References
Technical Support Center: Enhancing Biocompatibility of Alginate-Based Formulations
<
Note on Terminology: The term "D-Pentamannuronic acid" appears to be a non-standard designation. It is likely referring to oligomers or formulations derived from D-mannuronic acid, a primary component of alginate. Alginate is a widely used biopolymer in research and drug development.[1] This guide will therefore focus on alginate-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is alginate and why is its biocompatibility important?
A1: Alginate is a naturally occurring polysaccharide typically extracted from brown algae.[2] It is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). Due to its favorable properties like biodegradability, low toxicity, and mild gelation conditions, it is extensively used for applications like drug delivery, wound healing, and tissue engineering.[2][3] Biocompatibility is crucial to ensure that the alginate formulation can perform its intended function without causing adverse local or systemic reactions, such as inflammation, immune responses, or toxicity.[4][5]
Q2: What factors influence the biocompatibility of my alginate formulation?
A2: Several factors can impact biocompatibility:
-
Purity: Alginate extracts can contain immunogenic contaminants like proteins and endotoxins. Using highly purified, medical-grade alginate is critical.
-
M/G Ratio: The ratio of mannuronic acid (M) to guluronic acid (G) blocks affects the physical properties of the hydrogel. Some studies suggest that high M content alginates may be more immunogenic than high G alginates.[3]
-
Crosslinking Method: The type and concentration of crosslinking ions (e.g., Ca²⁺, Ba²⁺) can influence gel stability and the host response.[6]
-
Chemical Modifications: Covalently modifying alginate can enhance biocompatibility by altering surface properties to reduce protein adsorption and macrophage recognition.[7]
Q3: How can I improve the biocompatibility of my alginate hydrogels?
A3: Strategies to enhance biocompatibility include:
-
Purification: Employ rigorous purification methods to remove endotoxins and other impurities.
-
Chemical Modification: Covalently attach molecules like polyethylene glycol (PEG) or specific peptides to the alginate backbone. Triazole-containing modifications have shown significant reduction in foreign body response.[7]
-
Blending with other polymers: Combining alginate with other natural polymers like gelatin or chitosan can improve cell adhesion and overall biocompatibility.[8]
-
Optimizing Crosslinking: Control the concentration of crosslinking agents and gelation time to create more uniform and stable hydrogels. Slower gelation can lead to more homogenous structures.[9][10]
Q4: What are the standard in vitro tests to assess biocompatibility?
A4: Common in vitro biocompatibility tests include:
-
Cytotoxicity Assays: These are essential screening tests to evaluate if a material has toxic effects on cells.[11] Standard methods include MTT, MTS, and PrestoBlue® assays, which measure cell viability and metabolic activity. According to ISO 10993-5, a material is generally considered non-cytotoxic if cell viability remains above 70%.[12]
-
Hemocompatibility Assays: If the formulation will contact blood, tests for hemolysis (destruction of red blood cells) and thrombosis (clotting) are necessary.
-
Genotoxicity Assays: These evaluate the potential for a material to damage cellular DNA.[11]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Steps |
| Residual Crosslinking Agents: Unreacted crosslinkers (e.g., EDC, glutaraldehyde) or excess ions can be toxic to cells. | 1. Extend Washing Steps: After gelation, wash the hydrogels extensively with a suitable buffer (e.g., PBS) or cell culture medium for 24-48 hours to ensure complete removal of residual chemicals.[9] |
| Impure Alginate: The raw alginate may contain endotoxins or other cytotoxic contaminants. | 1. Source High-Purity Alginate: Use medical-grade or ultra-pure alginate with low endotoxin levels. 2. Perform Endotoxin Test: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) test. |
| Leachable Components from Formulation: Other components in your formulation (e.g., loaded drugs, solvents) may be leaching out and causing toxicity. | 1. Use an Extract Dilution Method: Prepare an extract of your hydrogel by incubating it in cell culture medium for 24-72 hours.[13] Then, apply serial dilutions of this extract to your cells to determine the concentration at which toxicity occurs. |
| Assay Interference: The hydrogel material itself or leached components may interfere with the colorimetric or fluorometric readout of the viability assay. | 1. Run an Assay Control: Incubate the hydrogel in cell-free medium and perform the assay to check for background signal. 2. Use an Alternative Assay: Switch to a different viability assay that relies on a different mechanism (e.g., if using MTT, try a Live/Dead staining assay). |
Issue 2: Inconsistent or Poor Hydrogel Formation
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Crosslinking: Rapid gelation can lead to a non-uniform polymer network, resulting in inconsistent mechanical properties and swelling.[14] | 1. Use a Slower Crosslinking Agent: Calcium sulfate provides a slower release of Ca²⁺ ions compared to calcium chloride, allowing for more controlled and uniform gelation.[9] 2. Lower the Temperature: Reducing the temperature of the solutions can decrease the reactivity of the crosslinking ions and slow down gelation.[10] |
| Incorrect Polymer or Crosslinker Concentration: The ratio of alginate to crosslinker is critical for proper gel formation. | 1. Optimize Concentrations: Systematically vary the concentration of both the alginate and the crosslinking solution (e.g., CaCl₂) to find the optimal ratio for your application.[15] |
| Alginate Degradation: The alginate polymer may have degraded due to improper storage or harsh processing conditions (e.g., high pH, temperature). | 1. Verify Alginate Quality: Check the molecular weight of the alginate using techniques like gel permeation chromatography (GPC). Store alginate powder in a dry, cool place. |
| Variable Swelling Behavior: Inconsistent swelling can affect experimental reproducibility. | 1. Standardize Hydration: Allow hydrogels to reach equilibrium swelling in a suitable buffer (e.g., PBS) for a standardized period (e.g., 24 hours) before conducting experiments.[14] 2. Use Buffered Solutions: Perform swelling tests in buffered solutions instead of pure water to get more stable and reproducible results.[14] |
Quantitative Data Summary
The following tables summarize key data related to alginate hydrogel properties.
Table 1: Effect of Alginate and CaCl₂ Concentration on Hydrogel Properties
| Alginate Conc. (w/v) | CaCl₂ Conc. (M) | Immersion Time (min) | Swelling Ratio (%) | Degradation Time (Days in DMEM) |
| 4% | 0.01 | 5 | ~1500 | ~2 |
| 4% | 0.8 | 15 | ~700 | ~7 |
| 8% | 0.01 | 5 | ~1000 | ~5 |
| 8% | 0.8 | 15 | ~500 | >14 |
| Data adapted from optimization studies of alginate-gelatin hydrogels. Higher alginate and crosslinker concentrations lead to a denser network with lower swelling and slower degradation.[15] |
Table 2: Comparison of Cell Viability on Different Biomaterials
| Material | Cell Line | Assay | Cell Viability (%) | Biocompatible (ISO 10993-5) |
| Control (Culture Plate) | L929 | MTT | 100% | Yes |
| Purified Alginate Hydrogel | L929 | MTT | > 90% | Yes |
| Chemically Modified Alginate (with Triazole) | Macrophages | - | Reduced Adhesion | Yes (Improved) |
| Unpurified Alginate | L929 | MTT | < 70% | No |
| This table provides representative data. Actual values will vary based on the specific alginate source, cell type, and experimental conditions. A material is considered biocompatible if cell viability is >70%.[7][12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay (Hydrogel Extract Method)
This protocol is based on the ISO 10993-5 standard for cytotoxicity testing.[13]
1. Preparation of Hydrogel Extract: a. Prepare your alginate hydrogel formulation under sterile conditions. b. Place the hydrogel in sterile cell culture medium (e.g., DMEM) at a surface area or mass to volume ratio as specified by ISO 10993-12 (e.g., 0.2 g/mL). c. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours. d. After incubation, collect the medium (this is your 100% extract). Ensure it is free of any hydrogel fragments by centrifugation or filtration.
2. Cell Seeding: a. Seed a suitable cell line (e.g., L929 fibroblasts, NIH3T3) into a 96-well plate at a density of 1 x 10⁴ cells/well.[16] b. Incubate for 24 hours to allow cells to attach and form a monolayer.
3. Cell Treatment: a. Remove the old medium from the wells. b. Add 100 µL of the hydrogel extract to the test wells. Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh culture medium. c. Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic substance like 0.1% Triton X-100). d. Incubate the plate for another 24 hours.
4. MTT Assay: a. Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16] b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16] e. Shake the plate gently for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate cell viability as follows: Cell Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) * 100 b. According to ISO 10993-5, a viability of >70% is considered non-cytotoxic.[12]
Visualizations
Caption: Workflow for assessing the biocompatibility of alginate formulations.
Caption: Decision tree for troubleshooting high cytotoxicity results.
Caption: Simplified pathway of the foreign body response to an implant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance on the assessment of biocompatibility of biomaterials: Fundamentals and testing considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing alginate gel biocompatibility. (2011) | Susan K. Tam | 108 Citations [scispace.com]
- 7. Combinatorial hydrogel library enables identification of materials that mitigate the foreign body response in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alginate-Based Biomaterials in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning viscoelasticity in alginate hydrogels for 3D cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Alginate Hydrogels with High Water-Retaining Capacity [mdpi.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dspace.trakya.edu.tr [dspace.trakya.edu.tr]
Quality control measures for D-Pentamannuronic acid in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Pentamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is an alginate oligosaccharide composed of five mannuronic acid units. It is produced by marine brown algae and some bacteria. In research, it is often used to investigate its potential roles in pain and vascular dementia.[1]
Q2: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥97.0%.[2] It is important to verify the purity of each batch through appropriate quality control measures.
Q3: How should I properly store this compound?
For long-term storage, this compound should be stored at -20°C and protected from light. When preparing a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[1]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in water. If water is used to make a stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1]
Quality Control Experimental Protocols
Ensuring the quality of this compound is critical for reproducible experimental results. Below are detailed protocols for key quality control experiments.
Purity and Integrity Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the assessment of the purity of this compound and the detection of any degradation products or impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound and dissolve it in a known volume of ultrapure water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A strong anion exchange (SAX) column is recommended for the separation of acidic oligosaccharides.
-
Mobile Phase: A gradient of sodium chloride or sodium acetate in a low-molarity phosphate buffer (e.g., 20 mM, pH 6.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or a Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and re-dissolve in D₂O to minimize the HOD signal.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Key experiments include 1D ¹H, 1D ¹³C, COSY, HSQC, and HMBC to assign all proton and carbon signals and confirm the connectivity of the mannuronic acid units.
-
-
Data Analysis:
-
Compare the acquired spectra with known spectra of mannuronic acid oligomers or published data. The chemical shifts of anomeric protons and carbons are particularly diagnostic.
-
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify any related oligomers.
Methodology:
-
Sample Preparation:
-
Prepare a 10-100 µM solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Addition of a small amount of a volatile salt like ammonium acetate can improve ionization.
-
-
MS Analysis:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Acquire the mass spectrum over a range that includes the expected molecular weight of this compound (C₃₀H₄₂O₃₁ , MW: 922.64 g/mol ).
-
-
Data Analysis:
-
Look for the [M-H]⁻ or other relevant adduct ions corresponding to the molecular weight of this compound. The fragmentation pattern can also provide structural information.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Method |
| Purity | ≥97.0% | HPLC |
| Identity | Conforms to reference spectra | NMR, MS |
| Molecular Weight | 922.64 ± 1.0 Da | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks | - No injection or sample not dissolved- Detector not on or malfunctioning | - Check autosampler and ensure sample is fully dissolved- Verify detector settings and lamp status |
| Peak tailing | - Column degradation- Inappropriate mobile phase pH | - Replace the column- Adjust mobile phase pH to ensure the analyte is fully ionized |
| Ghost peaks | - Impurities in the mobile phase- Carryover from previous injections | - Use high-purity solvents and salts- Implement a robust needle wash method |
| Retention time drift | - Inconsistent mobile phase composition- Temperature fluctuations | - Prepare fresh mobile phase daily- Use a column oven to maintain a stable temperature |
For a more comprehensive guide, refer to general HPLC troubleshooting resources.[3][4][5][6]
General Experimental Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Degradation of this compound stock solution- Inaccurate concentration of solutions | - Prepare fresh stock solutions regularly and store them properly[1]- Calibrate pipettes and balances regularly |
| Low biological activity | - Impure or degraded this compound- Suboptimal experimental conditions (pH, temperature) | - Verify the quality of the compound using the QC protocols above- Optimize experimental parameters for your specific assay |
| Precipitation in solution | - Exceeding solubility limit- Interaction with other components in the buffer | - Prepare a more dilute solution- Test solubility in different buffer systems |
Visualizations
Caption: Quality control and experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to D-Pentamannuronic Acid and L-Guluronic Acid in Alginate Properties for Researchers and Drug Development Professionals
An in-depth analysis of how the monomeric composition of alginate dictates its physicochemical and biological properties, with supporting experimental data and protocols.
Alginate, a naturally occurring anionic polysaccharide derived primarily from brown seaweed, has garnered significant interest in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and versatile gelling properties. This versatile biopolymer is a linear copolymer composed of two distinct uronic acid monomers: β-D-pentamannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The relative proportion and sequential arrangement of these M and G blocks along the polymer chain, often expressed as the M/G ratio, critically determine the physicochemical and biological properties of the alginate, making the selection of an appropriate alginate type crucial for specific applications in drug delivery, tissue engineering, and cell encapsulation.
This guide provides a comprehensive comparison of the influence of D-pentamannuronic acid and L-guluronic acid on the key properties of alginate, supported by experimental data and detailed methodologies for characterization.
Comparative Analysis of Alginate Properties Based on M/G Ratio
The distinct stereochemistry of the M and G monomers leads to significant differences in the flexibility and gelling behavior of the alginate chain. The diaxial links between G-blocks create a rigid, buckled chain conformation, while the equatorial links in M-blocks result in a more flexible, linear structure. These structural differences are the primary determinants of the macroscopic properties of alginate gels.
Physicochemical Properties
The M/G ratio is a key determinant of the gelling behavior, mechanical strength, and permeability of alginate hydrogels.
| Property | High M-Block Alginate (Low G/M Ratio) | High G-Block Alginate (High G/M Ratio) | Rationale |
| Gel Strength | Weaker, softer, and more elastic gels.[1] | Stronger, more rigid, and brittle gels.[1] | G-blocks have a higher affinity for divalent cations (e.g., Ca²⁺), leading to more efficient and stable cross-linking through the "egg-box" model.[1] |
| Viscosity | Generally forms solutions with lower viscosity.[2] | Can form more viscous solutions, although this is also highly dependent on molecular weight.[2][3] | The rigid nature of G-blocks contributes to a more extended chain conformation, potentially increasing intermolecular interactions. |
| Permeability | Forms more permeable gel matrices.[1] | Creates less permeable and stronger gel structures.[1] | The tighter cross-linking in high-G alginate gels results in a smaller pore size. |
| Degradation | Degrades more rapidly.[4] | Exhibits slower degradation and sustained nutrient release in soil environments.[4] | The stronger ionic cross-linking in high-G alginates provides greater resistance to degradation. |
| Gelling Kinetics | Slower gelation process. | Faster and stronger gelation in the presence of divalent cations. | The high affinity of G-blocks for cross-linking ions accelerates the gel formation process. |
Biological Properties
The monomeric composition of alginate also influences its interaction with biological systems, particularly its biocompatibility and immunomodulatory effects.
| Property | High M-Block Alginate (Low G/M Ratio) | High G-Block Alginate (High G/M Ratio) | Rationale |
| Biocompatibility | Can be more immunogenic, potentially inducing a greater pro-inflammatory cytokine response.[5][6] | Generally considered more biocompatible with a lower immunogenic potential.[6] | High-M alginates may be recognized by immune cells, leading to the activation of pro-inflammatory signaling pathways.[5] |
| Cell Adhesion | Exhibits reduced cell adhesion. | Also exhibits poor cell adhesion, often requiring modification for cell-based applications. | Alginate in its natural form lacks ligands for mammalian cell receptors. |
| Immunomodulatory Effects | Can stimulate pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) via the NF-κB pathway.[5] | May have anti-inflammatory effects by potentially inhibiting the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4).[5] | The structural differences between M and G blocks may lead to differential recognition by immune receptors. |
Experimental Protocols
Accurate characterization of the M/G ratio and its impact on alginate properties is essential for reproducible research and development. The following are key experimental protocols for alginate analysis.
Determination of M/G Ratio by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the M/G ratio and the block distribution in alginate.
Materials:
-
Sodium alginate sample
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl) or Deuterated HCl (DCl)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Depolymerization: To reduce the viscosity of the alginate solution for high-resolution NMR, partial acid hydrolysis is performed.
-
Dissolve 20-30 mg of sodium alginate in 5 mL of D₂O.
-
Adjust the pD to approximately 3.0-3.5 with DCl.
-
Heat the solution at 80-90°C for 1-2 hours.
-
Neutralize the solution with NaOD.
-
Lyophilize the sample to obtain a powder.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized, depolymerized alginate in 0.5-0.7 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and improve peak resolution.
-
Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds. A sufficient number of scans (e.g., 64-256) should be collected to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of the M and G residues and the H-5 of the G residues. The chemical shifts are approximately:
-
G-1: ~5.0 ppm
-
M-1: ~4.6 ppm
-
G-5: ~4.4 ppm
-
-
The M/G ratio can be calculated from the integral values.
-
Rheological Characterization of Alginate Gels
Rheometry is used to quantify the viscoelastic properties of alginate gels, such as gel strength (storage modulus, G') and viscosity (loss modulus, G'').
Materials:
-
Sodium alginate solution (1-3% w/v in deionized water or buffer)
-
Cross-linking agent solution (e.g., 0.1 M CaCl₂)
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Sample Loading: Load the sodium alginate solution onto the lower plate of the rheometer.
-
Gelation Induction: Initiate gelation by adding the cross-linking agent. This can be done either by in-situ mixing or by using a diffusion-limited method where the cross-linker is carefully added to the periphery of the sample.
-
Time Sweep: Immediately start a time sweep experiment to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (LVER). The point where G' exceeds G'' is often defined as the gel point.
-
Frequency Sweep: Once the gel has reached equilibrium (G' and G'' are stable), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to characterize the frequency-dependent behavior of the gel. For a stable gel, G' will be significantly higher than G'' and relatively independent of frequency.
-
Strain Sweep: To determine the LVER, perform a strain sweep at a constant frequency, increasing the strain amplitude and monitoring G' and G''. The LVER is the range of strains where G' and G'' are independent of the applied strain.
In Vitro Biocompatibility Assessment: Macrophage Cytokine Production
This assay evaluates the immunomodulatory potential of different alginates by measuring the production of pro-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, endotoxin-free alginate solutions (high M and high G)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Stimulation:
-
Remove the culture medium and replace it with fresh medium containing different concentrations of sterile, endotoxin-free high M and high G alginate solutions.
-
Include a positive control (LPS, e.g., 100 ng/mL) and a negative control (medium only).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels produced by cells stimulated with high M alginate, high G alginate, and the controls.
Signaling Pathways and Immunomodulation
The differential immunomodulatory effects of high M and high G alginates can be attributed to their distinct interactions with pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs). High M-block alginates have been shown to activate macrophages and induce the production of pro-inflammatory cytokines through the activation of the NF-κB and MAPK signaling pathways, potentially via TLR4.[7][8] In contrast, some studies suggest that high G-block alginates may exert an anti-inflammatory effect by competitively inhibiting the binding of potent inflammatory stimuli like LPS to TLR4.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Immunomodulatory Effects of Alginate Oligosaccharides on Murine Macrophage RAW264.7 Cells and Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alginate from Ericaria crinita Possesses Antioxidant Activity and Attenuates Systemic Inflammation via Downregulation of Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Effect of alginate on innate immune activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of D-Pentamannuronic Acid in Pain Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of D-Pentamannuronic acid and its close analogue, β-D-mannuronic acid (DPMA), in pain models. Due to the limited availability of preclinical data on this compound in publicly accessible literature, this guide focuses on the known anti-inflammatory mechanisms and clinical findings for β-D-mannuronic acid, comparing them with established preclinical data for standard-of-care analgesics in relevant pain models.
Executive Summary
β-D-mannuronic acid, also known as M2000, is a novel non-steroidal anti-inflammatory drug (NSAID) with demonstrated efficacy in inflammatory conditions.[1][2] Clinical trials in patients with rheumatoid arthritis and ankylosing spondylitis have shown that β-D-mannuronic acid significantly reduces pain and stiffness.[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. While direct comparative data from standardized animal pain models are not widely published, its performance in clinical settings suggests an efficacy profile comparable to traditional NSAIDs like naproxen. This guide will juxtapose the available data for β-D-mannuronic acid with preclinical efficacy data for commonly used analgesics in inflammatory and neuropathic pain models.
Mechanism of Action: this compound (as an NSAID)
This compound and its analogues are understood to exert their analgesic and anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) pathway. This pathway is pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Efficacy Data
The following tables summarize the efficacy of β-D-mannuronic acid in a clinical setting and compare it with preclinical data for standard analgesics in widely used animal models of inflammatory and neuropathic pain.
Inflammatory Pain Models
Carrageenan-Induced Paw Edema: A model of acute inflammation.
| Compound | Dose | Route | Animal Model | Time Point | % Inhibition of Edema | Reference |
| Celecoxib | 30 mg/kg | p.o. | Rat | 6 hours | Prevents full manifestation | [4] |
| Celecoxib | 50 mg/kg | p.o. | Rat | 3 hours | Significant reduction | [5] |
| Celecoxib | 50 mg/kg | p.o. | Rat | 5 hours | Significant reduction | [5] |
| Indomethacin | 20 mg/kg | i.p. | Mouse | 1-4 hours | Significant reduction | [6] |
Formalin Test: A model that assesses both acute (neurogenic) and persistent (inflammatory) pain.
| Compound | Dose | Route | Animal Model | Pain Phase | % Inhibition of Licking Time | Reference |
| Ibuprofen | 200 mg/kg | p.o. | Mouse | Second Phase | ~47% | [7] |
| Naproxen | - | - | Mouse | Second Phase | Inhibited | [8] |
| Morphine | 5 mg/kg | s.c. | Mouse | First & Second Phases | Significant inhibition | [7] |
Adjuvant-Induced Arthritis: A model of chronic inflammatory pain.
| Compound | Dose | Route | Animal Model | Outcome | Result | Reference |
| β-D-mannuronic acid | - | - | Rat (AIA model) | Anti-inflammatory effects | Documented | [1][2][9] |
| Naproxen | 8 mg/kg | p.o. | Rat (DMM model) | Cartilage Degradation | Reduced | [10] |
Neuropathic Pain Models
Chronic Constriction Injury (CCI): A model of peripheral nerve injury-induced neuropathic pain.
| Compound | Dose | Route | Animal Model | Outcome | Result | Reference |
| Morphine | 8 mg/kg | p.o. | Rat | Mechanical Allodynia | Strongly attenuated | [11] |
| Gabapentin | 50 mg/kg | i.p. | Rat | Mechanical Allodynia | Weakly/moderately attenuated | [11] |
| Amitriptyline | 32 mg/kg | p.o. | Rat | Thermal Hyperalgesia | Strongly attenuated | [11] |
| Rofecoxib | 30 mg/kg | i.p. | Rat | Thermal Hyperalgesia | Weakly/moderately attenuated | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
This model induces acute inflammation and is used to evaluate the efficacy of anti-inflammatory drugs.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (e.g., celecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation.[4][5][12]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.[12]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, 5, and 6 hours).[12][13]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
Formalin Test
This model is used to assess both neurogenic and inflammatory pain responses.
Figure 3: Experimental workflow for the formalin test.
Protocol:
-
Animal Model: Mice are commonly used for this assay.
-
Drug Administration: The test compound (e.g., ibuprofen) or vehicle is administered, typically orally or subcutaneously, prior to formalin injection.[7]
-
Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the dorsal surface of a hind paw.[8]
-
Behavioral Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (20-30 minutes post-injection).[7]
-
Data Analysis: The analgesic effect is determined by the reduction in the duration of licking and biting in the drug-treated group compared to the control group for each phase.
Chronic Constriction Injury (CCI) Model
This is a widely used model to study neuropathic pain resulting from peripheral nerve damage.
Figure 4: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Protocol:
-
Animal Model: Rats are the most common species used for the CCI model.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[11][14]
-
Post-operative Development: Animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week.[11]
-
Drug Administration and Behavioral Testing: At a designated time post-surgery, test compounds are administered. Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus. Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source.[11]
-
Data Analysis: The efficacy of the test compound is determined by its ability to reverse the established allodynia and hyperalgesia.
Conclusion
β-D-mannuronic acid is a promising novel NSAID with demonstrated clinical efficacy in reducing pain and inflammation in chronic inflammatory conditions like rheumatoid arthritis and ankylosing spondylitis. Its mechanism of action through COX inhibition aligns it with traditional NSAIDs. While direct preclinical data in standardized pain models is limited, its clinical performance suggests it is a potent analgesic for inflammatory pain. Further preclinical studies in models of both inflammatory and neuropathic pain would be beneficial to fully characterize its analgesic profile and compare its efficacy directly with other classes of analgesics. This would provide a more complete picture for researchers and drug development professionals considering this compound for further investigation.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]
- 3. Effects of mannuronic acid (M2000) on gene expression profile of signal transducer and activator of transcription proteins (STATs) in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preclinical-assessment-of-d-mannuronic-acid-m2000-as-a-non-steroidal-anti-inflammatory-drug - Ask this paper | Bohrium [bohrium.com]
- 10. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
Validating the Therapeutic Potential of D-Pentamannuronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-Pentamannuronic acid, an oligosaccharide derived from alginate, is emerging as a promising therapeutic agent with potential applications in neurodegenerative diseases and pain management. This guide provides a comparative analysis of its preclinical data against relevant alternatives, detailed experimental protocols for key validation assays, and an exploration of its potential signaling pathways.
Comparative Efficacy of this compound and Alternatives
While direct comparative preclinical studies on this compound are limited, data from closely related compounds, such as D-mannuronic acid (M2000), provide valuable insights into its potential efficacy.
Preclinical Data in Alzheimer's Disease Models
In a rat model of Alzheimer's disease, treatment with D-mannuronic acid (M2000) demonstrated significant neuroprotective effects. The study showcased a reduction in amyloid plaque size and an improvement in the pathological state of cells.[1] Furthermore, M2000 treatment led to a notable decrease in markers of apoptosis and oxidative stress, suggesting a multi-faceted mechanism of action in combating neurodegeneration.[1]
| Parameter | Control (Aβ-induced) | D-mannuronic acid (M2000) + Aβ | Key Findings |
| Amyloid Plaque Size | Significantly increased | Significantly decreased | M2000 reduces a key pathological hallmark of Alzheimer's disease.[1] |
| Bax/Bcl2 Ratio | Increased (pro-apoptotic) | Reduced | M2000 shifts the balance towards cell survival. |
| P53 Levels | Increased (pro-apoptotic) | Reduced | M2000 mitigates a key trigger for apoptosis. |
| Malondialdehyde (MDA) | Increased (oxidative stress) | Reduced | M2000 demonstrates antioxidant properties. |
| Superoxide Dismutase (SOD) | Decreased (impaired antioxidant defense) | Increased | M2000 enhances the endogenous antioxidant system. |
| Procaspase-3 Levels | Decreased (activated apoptosis) | Normalized | M2000 inhibits the execution phase of apoptosis. |
Table 1: Summary of Preclinical Data for D-mannuronic acid (M2000) in a Rat Model of Alzheimer's Disease.
Comparative Analgesic Potential
The analgesic properties of this compound can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. While direct comparative data is not yet available, the known mechanisms of NSAIDs provide a framework for evaluating the potential of this compound. Ibuprofen primarily exerts its analgesic effect by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins which are key mediators of pain and inflammation.[2] Some studies suggest that certain NSAIDs, such as mefenamic acid, can act as substrate-selective inhibitors of COX-2.[3]
| Therapeutic Agent | Primary Mechanism of Action | Therapeutic Target |
| Ibuprofen | Inhibition of COX-1 and COX-2 enzymes[2] | Prostaglandin Synthesis[4] |
| This compound (Hypothesized) | Modulation of inflammatory pathways | Potential targets include inflammatory cytokines and cellular signaling cascades |
Table 2: Comparison of Analgesic Mechanisms.
Experimental Protocols
In Vivo Model of Inflammatory Pain: Acetic Acid-Induced Writhing Test
This model is widely used to screen for analgesic activity.
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain. The efficacy of an analgesic is determined by its ability to reduce the number of writhes.
Protocol:
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Drug Administration:
-
Control group receives the vehicle (e.g., saline).
-
Positive control group receives a standard analgesic (e.g., Ibuprofen, 100 mg/kg, intraperitoneally).
-
Test group receives this compound at various doses.
-
-
Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
Observation: Immediately after acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
In Vitro Assessment of Neuroprotective Effects
This protocol outlines a method to assess the ability of this compound to protect neuronal cells from induced apoptosis.
Principle: Staurosporine is a potent inducer of apoptosis in neuronal cell lines. The neuroprotective effect of a compound can be quantified by its ability to prevent cell death and maintain cell viability.
Protocol:
-
Cell Culture: Hippocampal H19-7 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Apoptosis: Staurosporine (100 nM) is added to the cell culture to induce apoptosis.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by observing morphological changes (e.g., nuclear condensation) under a microscope.
-
Biochemical Analysis: Key apoptotic markers, such as caspase-3 activity, can be measured using specific assays to quantify the extent of apoptosis.
-
Data Analysis: The results are expressed as the percentage of viable cells in the treated groups compared to the staurosporine-only control.
Signaling Pathways and Visualization
The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and neuroprotection.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes. Natural compounds have been shown to inhibit NF-κB signaling by preventing the activation of the IKK complex.[5][6]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Neuroprotective Signaling Pathway
Neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), activate signaling cascades that are crucial for neuronal survival and protection against apoptosis. A key pathway involved is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway by neurotrophins leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins and promotes cell survival.[7][8]
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Pentamannuronic acid biological activity compared to other oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of D-Pentamannuronic acid and other prominent oligosaccharides, including Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). The information presented is based on available experimental data to assist in research and development endeavors.
Overview of Biological Activities
Oligosaccharides, short-chain carbohydrates, are recognized for their diverse health-promoting properties, including prebiotic, anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3]. This compound, an alginate-derived oligosaccharide, has garnered attention for its potential therapeutic applications in pain and vascular dementia, as well as its notable anti-inflammatory and anti-tumor activities[4][5][6]. This guide aims to contextualize the biological activity of this compound by comparing it with other well-researched oligosaccharides.
Comparative Data on Biological Activities
Direct head-to-head comparative studies with quantitative data (e.g., IC50 values) for this compound against FOS, GOS, and XOS are limited in publicly available literature. The following tables summarize the available quantitative data for each oligosaccharide from various studies. It is crucial to consider that the experimental conditions, such as cell lines, assays, and concentrations, vary between studies, making direct comparisons challenging.
Antioxidant Activity
The antioxidant activity of oligosaccharides is often evaluated by their ability to scavenge free radicals, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the substance required to scavenge 50% of the DPPH radicals.
Table 1: Antioxidant Activity of Various Oligosaccharides
| Oligosaccharide | Source/Type | Assay | IC50 Value / Activity | Reference |
| Polymannuronic Acid (PM) | Alginate-derived | Superoxide scavenging | Concentration-dependent activity | [7] |
| Polyguluronic Acid (PG) | Alginate-derived | Superoxide scavenging | Slightly stronger than PM at 100 µg/ml | [7] |
| Fructooligosaccharides (FOS) | Chicory | Hydroxyl radical scavenging | < 10% scavenging | [8] |
| Butyrylated FOS | Modified FOS | Hydroxyl radical scavenging | 55.39% scavenging at 0.01 mol/mL | [8] |
| Butyrylated FOS | Modified FOS | Superoxide anion scavenging | 61.98% scavenging at 0.01 mol/mL | [8] |
| Oligosaccharide Extract | Evodia lepta (MEO) | DPPH Radical Scavenging | IC50: 1.05 mg/mL | [2] |
| Oligosaccharide Extract | Evodia lepta (HEO) | DPPH Radical Scavenging | IC50: 0.73 mg/mL | [2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of oligosaccharides is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cells stimulated with lipopolysaccharide (LPS).
Table 2: Anti-inflammatory Activity of Various Oligosaccharides
| Oligosaccharide | Cell Line | Inflammatory Stimulus | Measured Parameter | Inhibition / Effect | Reference |
| β-D-mannuronic acid (M2000) | Human PBMCs | - | IL-17, RORγt gene expression | Significant decrease | [9] |
| β-D-mannuronic acid (M2000) | Human PBMCs | - | IL-4, GATA3 gene expression | Significant increase | [9] |
| Polymannuronic Acid (PM) | RAW264.7 macrophages | LPS | NO production | Weaker than PG | [7] |
| Polyguluronic Acid (PG) | RAW264.7 macrophages | LPS | NO production | Evidently stronger than PM | [7] |
| Fructooligosaccharides (FOS) | Caco-2 cells | - | IL-12, IL-8, TNF-α gene expression | Significant reduction | [10] |
| Galactooligosaccharides (GOS) | RAW264.7 macrophages | LPS | NO, IL-1β, IL-6, TNF-α production | Significant reduction | [11] |
| Xylooligosaccharides (XOS) | U-937 cells | LPS | Pro-inflammatory cytokine production | Reduction | [12] |
Anti-tumor Activity
The anti-tumor activity of oligosaccharides is typically evaluated by their cytotoxic effects on cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
Table 3: Anti-tumor Activity of Various Oligosaccharides
| Oligosaccharide | Cancer Cell Line | Assay | IC50 Value / Effect | Reference |
| Glucuronomannan Oligosaccharides (sulfated) | Hepatocarcinoma Huh7.5 | MTT Assay | Anti-proliferation effect of 30-39% | [13] |
| Oligosaccharide Extract | Breast cancer (MDA-MB-231) | MTT Assay | Growth inhibition | [2] |
| Xylooligosaccharides (XOS) | Colon cancer (HT-29) | MTT Assay | Time- and concentration-dependent inhibition | [14] |
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The oligosaccharide samples are dissolved in the same solvent at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with different concentrations of the sample solutions. A control is prepared with the solvent instead of the sample.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like LPS.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the oligosaccharide samples for a certain period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours). A control group is treated with LPS only.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the sample-treated groups to the LPS-only control group.
MTT Assay (Anti-tumor Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the oligosaccharide samples for a specified duration (e.g., 24, 48, or 72 hours). A control group receives only the vehicle.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of some alginate-derived oligosaccharides, including those containing mannuronic acid, are thought to be mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently affects the activation of NF-κB and MAPK pathways.
Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory action of this compound.
Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activities of oligosaccharides in vitro.
Caption: General experimental workflow for in vitro screening of oligosaccharide biological activities.
Conclusion
References
- 1. Alginate Oligosaccharides: Production, Biological Activities, and Potential Applications. | Semantic Scholar [semanticscholar.org]
- 2. Alginate Oligosaccharides: Production, Biological Activities, and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study on antioxidative and macrophage-stimulating activities of polyguluronic acid (PG) and polymannuronic acid (PM) prepared from alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prebiotic oligosaccharides reduce proinflammatory cytokines in intestinal Caco-2 cells via activation of PPARγ and peptidoglycan recognition protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse Galactooligosaccharides Differentially Reduce LPS-Induced Inflammation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of anti-tumor activities and underlying mechanisms of glucuronomannan oligosaccharides and its sulfated derivatives on the hepatocarcinoma Huh7.5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Xylooligosaccharides Exert Antitumor Activity via Modulation of Cellular Antioxidant State and TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of D-Pentamannuronic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Pentamannuronic acid, a key component of various polysaccharides with significant biological activities, is crucial. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: colorimetric assays, High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method's performance, based on experimental data, is presented to aid in selecting the most suitable technique for specific research needs.
Comparative Performance of Quantification Methods
The selection of an appropriate quantification method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance metrics for the most common methods.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Carbazole Assay | Colorimetric reaction of uronic acids with carbazole in sulfuric acid. | 0.2 - 20 µg[1] | ~1 µg[2] | ~2.5 µg | Simple, rapid, and inexpensive. | Interference from neutral sugars and other carbohydrates. Different uronic acids give different responses.[1][3] |
| HPLC-PAD | Anion-exchange chromatography separation followed by electrochemical detection. | 0.1 - 12.5 mg/L | 4.91 - 18.75 µg/L | 16.36 - 62.50 µg/L | High sensitivity and specificity; can separate different uronic acids.[4] | Requires specialized equipment; sample hydrolysis can be complex. |
| GC-MS | Separation of volatile derivatives of monosaccharides by gas chromatography and detection by mass spectrometry. | Analyte dependent | Analyte dependent | Analyte dependent | High specificity and can provide structural information. | Requires derivatization, which can be time-consuming and introduce variability. |
| Enzymatic Assay | Specific enzyme (uronate dehydrogenase) catalyzes the oxidation of uronic acid, coupled to a measurable reaction (e.g., NADH formation). | 5 - 150 µg[5] | ~7.9 mg/L[5] | ~15.5 mg/L[5] | Highly specific to uronic acids, reducing interference. | Enzyme availability and stability can be a concern; may not differentiate between different uronic acids. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the compared methods.
Experimental workflows for this compound quantification.
Detailed Experimental Protocols
Carbazole Assay for Uronic Acids
This protocol is adapted from the method described by Bitter and Muir.
Reagents:
-
Reagent A: Dissolve 0.9 g of sodium tetraborate decahydrate in 10 ml of water. Carefully layer 90 ml of ice-cold 98% concentrated sulfuric acid under the borate solution. Allow to mix overnight without stirring.
-
Reagent B: Dissolve 100 mg of carbazole in 100 ml of absolute ethanol.
Procedure:
-
Place 250 µl of the sample, standards, and controls in test tubes and cool in an ice bath.[1]
-
Carefully add 1.5 ml of ice-cold Reagent A to each tube with mixing while keeping the tubes in the ice bath.[1]
-
Heat the tubes at 100°C for 10 minutes.[1]
-
Cool the tubes rapidly in an ice bath.[1]
-
Add 50 µl of Reagent B and mix well.[1]
-
Re-heat the tubes at 100°C for 15 minutes.[1]
-
Cool to room temperature and measure the absorbance at 525 nm.[1]
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
This protocol is a general guideline for the analysis of uronic acids.
Sample Preparation:
-
For polysaccharide samples, perform acid hydrolysis (e.g., with sulfuric acid) to release the monosaccharides.[6]
-
Neutralize the hydrolysate.[6]
-
Filter the sample through a 0.22 µm filter before injection.
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column, is typically used.
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is commonly employed for elution.
-
Detection: Pulsed Amperometric Detection (PAD) is used for sensitive and selective detection of carbohydrates.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization to make the uronic acids volatile for GC analysis.
Sample Preparation and Derivatization:
-
Hydrolyze the polysaccharide sample to release monosaccharides.
-
Dry the sample completely.
-
For silylation, add a mixture of a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine.[7]
-
Heat the mixture (e.g., at 60°C for 45 minutes) to complete the derivatization.[7]
-
Evaporate the solvent and redissolve the derivatized sample in a suitable solvent like hexane for injection.[7]
GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-624) is used.[8]
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to separate the different derivatized sugars.[8]
-
Detection: Mass spectrometry is used for detection and quantification, often in selective ion monitoring (SIM) mode for higher sensitivity.[8]
Enzymatic Assay for Uronic Acids
This protocol is based on the use of uronate dehydrogenase.
Reagents:
-
Buffer: A suitable buffer, such as sodium phosphate buffer (pH 8.0).[5]
-
NAD+ solution. [5]
-
Uronate Dehydrogenase enzyme solution. [5]
Procedure:
-
In a cuvette, mix the buffer, NAD+ solution, and the sample.
-
Measure the initial absorbance at 340 nm.
-
Add the uronate dehydrogenase solution to start the reaction.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction is complete when the absorbance stabilizes.
-
The concentration of uronic acid is calculated from the change in absorbance.[5]
References
- 1. laminarinase.narod.ru [laminarinase.narod.ru]
- 2. scribd.com [scribd.com]
- 3. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids [mdpi.com]
- 8. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Pentamannuronic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological effects of D-Pentamannuronic acid (G-PM) and its derivatives is crucial for advancing therapeutic strategies. This guide provides a comparative overview of their effects, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways.
This compound, a pentamer of β-D-mannuronic acid, is an alginate oligosaccharide that has garnered interest for its potential therapeutic applications, particularly in modulating inflammatory responses. The biological activity of such oligosaccharides can be significantly influenced by their degree of polymerization and chemical modifications. While direct comparative studies on a wide range of synthetic derivatives of G-PM are limited in publicly available research, we can infer comparative effects by examining studies on mannooligosaccharides (MOS) of varying lengths and related derivatives.
Influence of Oligomer Length on Biological Activity
The degree of polymerization is a critical factor determining the biological efficacy of mannuronate oligomers. Studies on mannooligosaccharides of different lengths have revealed that even slight variations in the number of mannuronic acid units can lead to distinct biological outcomes.
For instance, research has indicated that lower molecular weight mannooligosaccharides may exhibit enhanced bioactivity in certain contexts. One study found that MOS with a degree of polymerization of less than four demonstrated superior inhibition of cancer cell growth compared to those with a higher degree of polymerization. Conversely, other studies have shown that mannobiose and mannotriose (two and three units, respectively) were more effective at promoting the growth of probiotic bacteria than mannopentaose (five units, i.e., G-PM).
These findings suggest a structure-activity relationship where the size of the oligomer dictates its interaction with specific cellular targets and its subsequent biological effects.
Comparative Effects on Cellular Signaling
The mechanism of action of mannuronate oligomers often involves the modulation of key inflammatory signaling pathways. While specific comparative data for G-PM derivatives is scarce, studies on alginate oligosaccharides, including mannuronates, provide insights into their anti-inflammatory properties.
It has been suggested that mannuronate oligomers are more potent inducers of cytokines compared to their guluronate counterparts, which are also components of alginate. This indicates a specific role for the mannuronic acid structure in immune modulation. The anti-inflammatory effects of these oligosaccharides are often attributed to their interaction with Toll-like receptors (TLRs), particularly TLR4, leading to the downstream regulation of inflammatory mediators.
Below is a generalized workflow for assessing the anti-inflammatory effects of this compound and its derivatives, followed by a diagram of the TLR4 signaling pathway, which is a common target for these compounds.
Experimental Workflow: Assessing Anti-inflammatory Activity
Toll-like Receptor 4 (TLR4) Signaling Pathway
A Comparative Analysis of the Anti-inflammatory Activity of D-Pentamannuronic Acid and its Alternatives: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of D-Pentamannuronic acid, with a focus on its derivative Sodium Oligomannate (GV-971), against two well-established anti-inflammatory agents: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the natural compound Curcumin. This comparison is based on available in vitro and in vivo experimental data, providing a comprehensive overview for researchers and professionals in drug development.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound derivatives (Oligomannuronic Acid, Sodium Oligomannate), Ibuprofen, and Curcumin from various in vitro and in vivo studies.
| In Vitro Anti-inflammatory Activity | |||
| Compound | Cell Line | Inflammatory Stimulus | Key Findings |
| Oligomannuronic Acid (MOS) | Human Colonic Epithelial Cells (HCoEpiCs) | Dextran Sulfate Sodium (DSS) | Suppressed the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in a dose-dependent manner.[1][2] |
| Sodium Oligomannate (GV-971) | Murine Microglia | - | Reduced microglial activation.[3] |
| Ibuprofen | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Decreased nitric oxide (NO) secretion and the expression of iNOS, COX-2, IL-1β, and IL-6.[4] |
| Curcumin | Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | Potently inhibited NO secretion with an IC50 of 11.0 ± 0.59 μM.[5][6] Reduced the LPS-induced secretion of TNF-α, IL-1β, and IL-6.[5][6] |
| In Vivo Anti-inflammatory Activity | |||
| Compound | Animal Model | Inflammation Model | Key Findings |
| Oligomannuronic Acid (MOS) | BALB/c Mice | Dextran Sulfate Sodium (DSS)-induced colitis | Significantly lowered TNF-α, IL-6, and IL-1β levels.[1][2] |
| Sodium Oligomannate (GV-971) | Transgenic AD Mice | Neuroinflammation | Decreased brain Th1 cells, reduced microglial activation, and decreased multiple brain cytokine levels.[3] |
| Ibuprofen | Mice | Carrageenan-induced paw edema | Standard drug used for comparison, effectively reduces paw edema. |
| Curcumin | Mice | Carrageenan-induced paw edema | Orally administered curcumin (50-200 mg/kg) significantly inhibited paw edema.[7] |
Delving Deeper: Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct yet sometimes overlapping signaling pathways.
This compound and its Derivatives (e.g., Sodium Oligomannate) are thought to exert their anti-inflammatory effects through the modulation of the gut microbiota and by directly targeting inflammatory pathways.[3] In the context of neuroinflammation, GV-971 has been shown to reshape the gut microbiota, leading to a decrease in the infiltration of peripheral immune cells into the brain.[3]
Ibuprofen , a classic NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Curcumin , the active component of turmeric, has a broader mechanism of action. It is known to inhibit multiple signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[8] By inhibiting these pathways, curcumin reduces the expression of various pro-inflammatory cytokines and enzymes.[8]
Figure 1. Simplified signaling pathway of inflammation and the primary targets of Sodium Oligomannate (GV-971), Ibuprofen, and Curcumin.
Experimental Workflows
A standardized approach to assessing anti-inflammatory activity is crucial for comparing different compounds. Below are graphical representations of common in vitro and in vivo experimental workflows.
Figure 2. Workflow for an in vitro anti-inflammatory assay using macrophage cell lines.
Figure 3. Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Experimental Protocols
1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative, Ibuprofen, or Curcumin) and pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of NO and cytokine production by the test compound is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.
2. In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The rats are randomly divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Ibuprofen), and test groups (receiving different doses of the compound under investigation).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion
This comparative guide highlights the distinct anti-inflammatory profiles of this compound derivatives, Ibuprofen, and Curcumin. While Ibuprofen offers potent and targeted inhibition of prostaglandin synthesis, Curcumin presents a broader, multi-pathway inhibitory action. This compound and its derivatives, particularly Sodium Oligomannate (GV-971), emerge as a novel class of anti-inflammatory agents with a unique mechanism involving the modulation of the gut-brain axis, showing promise in the context of neuroinflammation.
The choice of an anti-inflammatory agent for therapeutic development will depend on the specific inflammatory condition being targeted. The data and protocols presented here provide a foundational framework for researchers to design further comparative studies and to better understand the potential of this compound and its derivatives as a new frontier in anti-inflammatory therapy. Further head-to-head studies in standardized in vitro and in vivo models are warranted to establish a more direct correlation of their activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Function Comparison of Alginate-Derived Oligomannuronic Acid and Mannose in In Vitro and In Vivo Models of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin abrogates LPS-induced pro-inflammatory cytokines in RAW 264.7 macrophages. Evidence for novel mechanisms involving SOCS-1, -3 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking D-Pentamannuronic Acid Against Established Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Pentamannuronic acid, an emerging therapeutic candidate, with established agents for the treatment of Alzheimer's Disease and Rheumatoid Arthritis. The information is intended to support research and development efforts by offering a side-by-side analysis of mechanisms of action, reported efficacy, and the experimental methodologies used for their evaluation.
Alzheimer's Disease
This compound (also referred to as D-Mannuronic acid or M2000) has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action appears to be multifactorial, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways to mitigate the neurodegenerative process.
Comparative Analysis of Therapeutic Agents
The following table summarizes the key characteristics of this compound and established therapeutic agents for Alzheimer's disease.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy | Common Side Effects |
| This compound (M2000) | - Anti-inflammatory and immunosuppressive effects.[1][2] - Antioxidant properties.[1][2] - Inhibition of amyloid plaque production.[1][2] - Reduction of Bax/Bcl2 ratio and p53.[1][2] - Normalization of procaspase-3.[1][2] | - Improved performance in Morris water maze in a rat model.[1][2] - Significant inhibition of amyloid plaque formation in a rat model.[1][2] | Not yet established in clinical trials. |
| Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) | Increase the levels of acetylcholine, a neurotransmitter involved in memory and thinking.[3] | - Modest improvement in cognitive function (e.g., 1.4 point improvement on the 30-point Mini-Mental State Examination over 6 months for donepezil).[4] - May delay the decline in memory and reduce confusion.[3] | Nausea, vomiting, diarrhea, muscle cramps, syncope, and insomnia.[3][4] |
| NMDA Receptor Antagonist (Memantine) | Blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage.[5] | - Small improvements in cognitive function, AD-associated behavioral disturbances, and activities of daily living in moderate to severe dementia.[6] | Dizziness, headache, confusion.[3] |
| Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab) | Target and promote the removal of amyloid-beta plaques from the brain.[3][4] | - Statistically significant but modest slowing of cognitive decline. For example, lecanemab showed a -0.45 point difference on the 18-point Clinical Dementia Rating Sum of Boxes compared to placebo.[6] | Amyloid-related imaging abnormalities (ARIA), including vasogenic edema and microhemorrhages.[4] |
Signaling Pathway of this compound in Alzheimer's Disease
The following diagram illustrates the proposed mechanism of action of this compound in mitigating Alzheimer's disease pathology based on preclinical findings.
Caption: Proposed neuroprotective mechanism of this compound in Alzheimer's disease.
Key Experimental Protocols
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room to serve as spatial references.[7][8]
-
Procedure:
-
Acquisition Phase: The rodent is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[7]
-
Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[8]
-
-
Data Analysis: Key metrics include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.
Western blotting is used to detect and quantify the levels of specific proteins, such as amyloid-beta, in brain tissue samples.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer to extract proteins. The total protein concentration is determined using an assay like the bicinchoninic acid (BCA) assay.[9]
-
Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.[10]
-
The membrane is incubated with a primary antibody specific to amyloid-beta.[9]
-
A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that binds to the primary antibody is added.[11]
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.[11]
-
Rheumatoid Arthritis
This compound (M2000) has shown promise as an anti-inflammatory and immunosuppressive agent in the context of rheumatoid arthritis. Its mechanism involves the modulation of key cytokine pathways that drive the autoimmune response in this disease.
Comparative Analysis of Therapeutic Agents
The following table compares this compound with established treatments for rheumatoid arthritis.
| Therapeutic Agent | Mechanism of Action | Reported Efficacy | Common Side Effects |
| This compound (M2000) | - Decreases pro-inflammatory cytokines IL-17 and its transcription factor RORγt.[12][13] - Increases anti-inflammatory cytokine IL-4 and its transcription factor GATA3.[12][13] - Novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive effects.[12] | - Significant reduction in IL-17 and RORγt gene expression in peripheral blood mononuclear cells (PBMCs) of RA patients.[12][13] - Significant increase in IL-4 and GATA3 gene expression in PBMCs of RA patients.[12][13] | Not yet established in clinical trials. |
| Conventional Synthetic DMARDs (csDMARDs) (e.g., Methotrexate) | Interfere with the processes that cause inflammation in the joints. Methotrexate inhibits dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA.[14] | - Can slow the progression of rheumatoid arthritis and save the joints from long-term damage.[15] | Nausea, loss of appetite, sore mouth, diarrhea, headaches, hair loss, liver damage, and severe lung infections.[14][15] |
| Biologic DMARDs (bDMARDs) (e.g., TNF inhibitors like Adalimumab, Etanercept) | Target specific components of the immune system, such as Tumor Necrosis Factor (TNF), a key inflammatory cytokine.[16] | - Often more effective than csDMARDs, especially when used in combination.[17] - High rates of achieving ACR20, ACR50, and ACR70 responses (20%, 50%, and 70% improvement in RA symptoms, respectively).[18] | Skin reactions at the injection site, infections, feeling sick, high temperature, headaches.[14] Increased risk of serious infections like tuberculosis.[15] |
| Targeted Synthetic DMARDs (tsDMARDs) (e.g., JAK inhibitors like Tofacitinib) | Inhibit Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling of many cytokines involved in RA. | - Effective in patients who have not responded to csDMARDs and biologics.[15] | Increased risk of blood clots in the lungs, serious heart-related events, and cancer at higher doses.[15] |
Signaling Pathway of this compound in Rheumatoid Arthritis
This diagram illustrates the immunomodulatory effects of this compound on T-helper cell differentiation in rheumatoid arthritis.
Caption: Immunomodulatory pathway of this compound in Rheumatoid Arthritis.
Key Experimental Protocols
RT-qPCR is a sensitive method to measure the expression levels of specific genes, such as those for cytokines and transcription factors, in cells or tissues.
-
RNA Isolation: Total RNA is extracted from Peripheral Blood Mononuclear Cells (PBMCs) of rheumatoid arthritis patients.[19]
-
Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR:
-
The cDNA is used as a template for PCR amplification with specific primers for the target genes (e.g., IL-17, RORγt, IL-4, GATA3) and a housekeeping gene (for normalization).[20]
-
A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.
-
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.[20]
Preclinical Benchmarking Workflow
To directly compare this compound with established agents, a preclinical benchmarking study is essential. The following workflow outlines a logical approach.
Caption: A logical workflow for a preclinical benchmarking study of a novel therapeutic agent.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic agents for Alzheimer's disease: a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 4. New and emerging drug therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic agents for Alzheimer’s disease: a critical appraisal [frontiersin.org]
- 7. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 15. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 16. Biological Therapies for Rheumatoid Arthritis: An Overview for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Efficacy and safety of various anti-rheumatic treatments for patients with rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Comprehensive Gene Expression Meta-analysis Identifies Novel Immune Signatures in Rheumatoid Arthritis Patients [frontiersin.org]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling D-Pentamannuronic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling of D-Pentamannuronic acid, a key compound in pain and vascular dementia research.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact. While specific hazard data for this compound is limited, the following recommendations are based on best practices for handling non-hazardous, weakly acidic compounds.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[3] | Provides a barrier against potential skin irritation. Nitrile gloves offer good resistance to a variety of chemicals.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] | Protects eyes from accidental splashes and airborne particles. Polycarbonate lenses are recommended for their impact resistance.[3] |
| Body Protection | Chemical-resistant lab coat or apron.[4] | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If significant aerosolization is expected, a risk assessment should be conducted to determine if a respirator is needed. | This compound is a solid, and significant vapor inhalation is unlikely under standard laboratory conditions. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and to preserve the integrity of the compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and CAS number (183668-50-0) match the order specifications.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C.[1]
-
Preparation and Use:
-
Always handle the compound in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation of any dust particles.[4]
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
For creating solutions, slowly add the solid to the solvent to avoid splashing. If dissolving in water to create a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.
-
Clean the spill area with a suitable solvent (e.g., water) and decontaminate the surface.
-
For larger spills, follow your institution's emergency spill response procedures. Ensure the area is well-ventilated.
-
-
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain unless explicitly approved by your institution's EHS office.[9]
-
Experimental Workflow and Safety Checkpoints
The following diagram outlines the logical flow for the safe handling of this compound, highlighting critical safety checkpoints at each stage.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling similar chemical compounds. A substance-specific risk assessment should always be conducted prior to handling this compound. Consult the Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols for the most accurate and comprehensive information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 5 mg - CD BioSciences [bioceantech.com]
- 3. leelinework.com [leelinework.com]
- 4. iigtchem.com [iigtchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Chemicals Approved for Drain Disposal | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
